molecular formula C11H15NO3 B373527 Ethyl 4-amino-3-ethoxybenzoate CAS No. 342044-64-8

Ethyl 4-amino-3-ethoxybenzoate

カタログ番号: B373527
CAS番号: 342044-64-8
分子量: 209.24g/mol
InChIキー: LYTRTSUGQUYFDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-amino-3-ethoxybenzoate (CAS 342044-64-8) is a high-purity organic building block with the molecular formula C 11 H 15 NO 3 and a molecular weight of 209.24 g/mol . This compound is characterized by a density of 1.121 g/cm³, a boiling point of approximately 356 °C, and a flash point of 170 °C . It is primarily valued in research and development as a key intermediate in synthetic chemistry, especially for various coupling reactions and the synthesis of more complex molecules . Its specific structure makes it a versatile precursor in pharmaceutical research and the development of functional materials . Suppliers typically offer this compound with a purity of 97% or greater and provide comprehensive characterization data, including NMR and HPLC analysis, to ensure quality and traceability for demanding R&D applications . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications . Researchers should note that this compound is classified for acute toxicity (Hazard Statement H302) and appropriate safety precautions should be taken during handling .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 4-amino-3-ethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-14-10-7-8(5-6-9(10)12)11(13)15-4-2/h5-7H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTRTSUGQUYFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401257072
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342044-64-8
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342044-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-amino-3-ethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401257072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342044-64-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Ethyl 4-amino-3-ethoxybenzoate" CAS number 342044-64-8 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 4-amino-3-ethoxybenzoate (CAS Number: 342044-64-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic amine and benzoate ester that serves as a valuable intermediate in organic synthesis. This document provides a comprehensive overview of its known physicochemical properties, safety information, and detailed experimental protocols for its use in the synthesis of more complex molecules, including kinase inhibitors. The information is presented to support its application in research and development, particularly in the field of medicinal chemistry.

Core Properties

The following tables summarize the key identification, physical, and chemical properties of this compound. Data is compiled from various chemical supplier databases.[1]

Table 1: Compound Identification
IdentifierValue
CAS Number 342044-64-8[1]
IUPAC Name This compound[1]
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
SMILES String O=C(OCC)C(C=C1OCC)=CC=C1N
InChI Key LYTRTSUGQUYFDO-UHFFFAOYSA-N
Synonyms 4-amino-3-ethoxy-benzoic acid ethyl ester, AE-562/12222466, Oprea1_379803, SCHEMBL670443[1]
Table 2: Physicochemical Properties
PropertyValue
Physical State Solid
Form Not Available
Melting Point Not Available
Boiling Point Not Available
Flash Point Not Applicable
Solubility Not Available
Purity Typically ≥95%[1]
Storage Store long-term in a cool, dry place.[1] Room temperature storage is also cited.[2]

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be followed when handling this compound.

Table 3: GHS Hazard and Precautionary Statements
CategoryCodeStatement
Pictogram GHS07
Signal Word Warning[1]
Hazard Class Acute Tox. 4 Oral
Hazard Statement H302Harmful if swallowed.[1]
Precautionary Statement P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[1]
P330Rinse mouth.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Incompatible Materials: Strong oxidizing agents.[1]

Hazardous Decomposition Products: Carbon oxides, Nitrogen oxides.[1]

Experimental Protocols

This compound is utilized as a key building block in multi-step organic syntheses. The following protocols detail its application in Buchwald-Hartwig amination and sulfonamide formation reactions.

Protocol 1: Buchwald-Hartwig Amination in the Synthesis of an ERK5 Inhibitor Intermediate

This protocol describes the use of this compound in a palladium-catalyzed cross-coupling reaction for the synthesis of an intermediate (AX15836).[3][4]

Methodology:

  • Reaction Setup: In a suitable reaction vessel, combine the aryl halide (B7, 1.0 eq, 18.0 mmol), this compound (1.2 eq, 21.6 mmol), X-Phos (0.088 eq, 1.58 mmol), and Potassium Carbonate (K₂CO₃, 6.0 eq, 108.0 mmol) in tert-Butanol (tBuOH, 90 mL).

  • Inerting: Bubble nitrogen gas (N₂) through the mixture for 30 seconds to create an inert atmosphere.

  • Catalyst Addition: Add the palladium catalyst, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq, 0.540 mmol), to the reaction mixture.

  • Further Inerting: Bubble N₂ through the suspension for an additional minute.

  • Reaction Conditions: Heat the suspension to 100 °C under a nitrogen atmosphere (using a condenser) and maintain for 23 hours.

  • Workup:

    • Cool the reaction mixture to room temperature (25 °C) and dilute with Ethyl Acetate (EtOAc).

    • Filter the suspension through a pad of Celite. Wash the collected solids with EtOAc.

    • Transfer the combined filtrate to a separatory funnel and wash with 0.5 N aqueous HCl solution, followed by saturated aqueous NaCl solution.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Experimental Workflow Diagram:

Buchwald_Hartwig_Amination cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification R1 Aryl Halide (B7) Inerting1 N2 Purge (30s) R1->Inerting1 R2 This compound R2->Inerting1 R3 X-Phos (Ligand) R3->Inerting1 R4 K2CO3 (Base) R4->Inerting1 Solvent tBuOH Solvent->Inerting1 Add_Catalyst Add Pd2(dba)3 Inerting1->Add_Catalyst Inerting2 N2 Purge (1 min) Add_Catalyst->Inerting2 Heat Heat to 100°C (23 hours) Inerting2->Heat Dilute Dilute with EtOAc Heat->Dilute Filter Filter through Celite Dilute->Filter Wash Aqueous Wash (0.5N HCl, sat. NaCl) Filter->Wash Dry Dry (Na2SO4) Wash->Dry Concentrate Concentrate Dry->Concentrate Product Crude Product Concentrate->Product

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig Amination.

Protocol 2: Sulfonamide Formation for 17β-HSD13 Inhibitor Synthesis

This protocol details the reaction of this compound with a sulfonyl chloride to form a sulfonamide, a key step in synthesizing potential inhibitors of 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13).[5]

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 eq, 0.144 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 eq, 0.014 mmol) in pyridine (0.144 mL), add 2-(4-Fluorophenyl)thiazole-5-sulfonyl chloride (1.0 eq, 0.144 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature overnight.

  • Workup:

    • Acidify the reaction mixture with 1M aqueous HCl.

    • Dilute the mixture with Dichloromethane (CH₂Cl₂).

    • Separate the organic and aqueous layers in a separatory funnel.

    • Extract the aqueous layer twice more with CH₂Cl₂.

    • Combine the organic layers.

    • Filter the combined organic solution through a phase separator to remove residual water.

    • Concentrate the filtrate under reduced pressure to yield the product.

Experimental Workflow Diagram:

Sulfonamide_Formation cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification R1 This compound Stir Stir at Room Temp (Overnight) R1->Stir R2 Sulfonyl Chloride R2->Stir R3 DMAP (Catalyst) R3->Stir Solvent Pyridine Solvent->Stir Acidify Acidify (1M HCl) Stir->Acidify Dilute Dilute (CH2Cl2) Acidify->Dilute Separate Separate Layers Dilute->Separate Extract Extract Aqueous Layer (2x CH2Cl2) Separate->Extract Combine Combine Organics Extract->Combine Dry_Filter Filter through Phase Separator Combine->Dry_Filter Concentrate Concentrate Dry_Filter->Concentrate Product Final Product Concentrate->Product

Caption: Workflow for Sulfonamide Synthesis via Nucleophilic Acyl Substitution.

Biological Activity and Applications

Based on available scientific literature, this compound is not reported to have intrinsic biological activity or to be involved in specific signaling pathways. Its primary documented application is as a chemical intermediate or building block for the synthesis of pharmacologically active molecules.[3][4][5] Specifically, it has been used in the development of:

  • Kinase Inhibitors: As a reactant in the synthesis of novel and selective ERK5 inhibitors.[3][4]

  • Enzyme Inhibitors: As a precursor in the synthesis of 17-beta-hydroxysteroid dehydrogenase type 13 (17β-HSD13) inhibitors, which are being investigated for the treatment of liver diseases.[5]

The ethoxy and amino functionalities on the benzene ring make it a versatile reagent for introducing a substituted aniline moiety into target structures, primarily through cross-coupling and nucleophilic substitution reactions.

Conclusion

This compound (CAS: 342044-64-8) is a commercially available fine chemical with well-defined applications as a synthetic intermediate in medicinal chemistry. This guide provides essential data on its properties and safety, along with detailed, reproducible protocols for its use in constructing complex molecular architectures. While direct biological data on the compound itself is scarce, its utility in the synthesis of high-value molecules for drug discovery is clearly established. Researchers and drug development professionals can leverage the information herein to effectively incorporate this building block into their synthetic strategies.

References

Technical Guide: Physicochemical Properties of Ethyl 4-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for Ethyl 4-amino-3-ethoxybenzoate, a compound relevant in various research and development applications. The information is presented for easy reference and integration into laboratory and developmental workflows.

Compound Data Summary

The fundamental molecular properties of this compound are summarized in the table below. This data is essential for stoichiometric calculations, analytical method development, and chemical structure elucidation.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₃[1]
Molecular Weight 209.24 g/mol [1]
CAS Number 342044-64-8[1]

Chemical Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the atomic arrangement and functional groups within the molecule, including the ethyl ester, the amino group, and the ethoxy group attached to the central benzene ring.

Caption: Chemical structure of this compound.

References

A Technical Guide to the Solubility of Ethyl 4-amino-3-ethoxybenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 4-amino-3-ethoxybenzoate, a key intermediate in various synthetic pathways. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility assessments derived from the compound's chemical structure, the behavior of analogous compounds, and its use in synthetic organic chemistry. Furthermore, a detailed experimental protocol for determining solubility via the widely accepted shake-flask method is provided.

Core Concepts: Understanding the Solubility of this compound

This compound is an aromatic ester with a molecular structure that dictates its interaction with various solvents. The presence of a polar amino group (-NH2) and an ethoxy group (-OCH2CH3) on the benzene ring, in addition to the ethyl ester group (-COOCH2CH3), results in a molecule with both hydrophilic and lipophilic characteristics. The large nonpolar surface area of the benzene ring and the ethyl groups suggests good solubility in many organic solvents.

Qualitative Solubility Data

The following table summarizes the inferred qualitative solubility of this compound in a range of common organic solvents. This information is based on the solubility of analogous compounds and the solvents in which this compound is used as a reagent in chemical synthesis.[2][3][4]

Solvent FamilyRepresentative SolventsInferred SolubilityRationale
Alcohols Methanol, Ethanol, tert-ButanolSolubleThe polar hydroxyl group of the alcohol can hydrogen bond with the amino and ethoxy groups of the solute. The alkyl portion of the alcohol interacts favorably with the nonpolar regions of the molecule. Its use in reactions with tert-Butanol supports this.[2][4]
Halogenated Solvents Dichloromethane, ChloroformSolubleThese solvents are effective at dissolving a wide range of organic compounds. Use in reaction workups with dichloromethane indicates good solubility.[3]
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleThe ether oxygen can act as a hydrogen bond acceptor, and the overall nonpolar character of these solvents is compatible with the solute.
Esters Ethyl acetateSoluble"Like dissolves like" principle suggests good solubility in a solvent with a similar functional group.
Aromatic Hydrocarbons Toluene, BenzeneSolubleThe aromatic ring of the solvent can interact favorably with the benzene ring of this compound through pi-stacking interactions.
Ketones AcetoneSolubleThe polar carbonyl group and the alkyl groups of acetone make it a good solvent for moderately polar organic compounds.
Amides Dimethylformamide (DMF)SolubleDMF is a highly polar aprotic solvent capable of dissolving a wide array of organic compounds.
Pyridines PyridineSolubleIts use as a solvent in a reaction involving this compound confirms its solubility.[3]
Water WaterSparingly Soluble to InsolubleThe large nonpolar surface area of the molecule is expected to limit its solubility in water, despite the presence of polar functional groups.

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent. The following is a detailed protocol that can be adapted for the determination of this compound solubility.

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Analytical balance

  • Glass vials with screw caps or flasks with stoppers

  • Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle.

    • To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, dry vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a suitable detector).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

    • Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

6. Data Reporting:

  • Solubility is typically reported in units of mg/mL, g/100 mL, or mol/L.

  • The temperature at which the solubility was determined must always be specified.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute B Add Solvent A->B to vial C Agitate at Constant T B->C D Settle Excess Solid C->D 24-72h E Centrifuge D->E F Filter Supernatant E->F G Dilute Sample F->G H Quantify (e.g., HPLC/UV-Vis) G->H I Report Solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

References

An In-depth Technical Guide to the Spectral Data of Ethyl 4-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectral data for Ethyl 4-amino-3-ethoxybenzoate, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of published spectral data for this specific compound, this guide presents data from the closely related analogue, Ethyl 4-aminobenzoate, and provides expert analysis to predict the spectral characteristics of this compound.

Molecular Structure

  • Ethyl 4-aminobenzoate: A benzene ring substituted with an amino group (-NH₂) at position 4 and an ethyl ester group (-COOCH₂CH₃) at position 1.

  • This compound: A benzene ring with an amino group at position 4, an ethoxy group (-OCH₂CH₃) at position 3, and an ethyl ester group at position 1. The addition of the electron-donating ethoxy group ortho to the amino group and meta to the ester will influence the electronic environment and, consequently, the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Data for Ethyl 4-aminobenzoate and Predicted Data for this compound (in CDCl₃)

Assignment (Ethyl 4-aminobenzoate) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Predicted Chemical Shift (δ) ppm (this compound) Reasoning for Prediction
-CH₃ (ester)1.35triplet7.23H~1.3-1.4Minimal change expected as it is distant from the new substituent.
-CH₂- (ester)4.31quartet7.22H~4.3-4.4Minimal change expected.
-NH₂4.16broad singlet-2H~4.0-4.2The electronic environment is slightly altered by the adjacent ethoxy group.
Aromatic H (ortho to -NH₂)6.62doublet8.82HH-5: ~6.5-6.7 (doublet)The H-5 proton will be shifted slightly upfield due to the ortho-para directing effect of the ethoxy group.
Aromatic H (meta to -NH₂)7.84doublet8.82HH-2: ~7.7-7.9 (singlet or narrow doublet), H-6: ~7.6-7.8 (doublet)H-2 will be a singlet or narrow doublet due to the loss of coupling with H-3. H-6 will be a doublet coupled to H-5.
-OCH₂CH₃ (ethoxy)----~4.0-4.2 (quartet)Characteristic chemical shift for an ethoxy group attached to an aromatic ring.
-OCH₂CH₃ (ethoxy)----~1.4-1.5 (triplet)Characteristic chemical shift for the methyl protons of an ethoxy group.

Data for Ethyl 4-aminobenzoate sourced from The Royal Society of Chemistry.[1]

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Data for Ethyl 4-aminobenzoate and Predicted Data for this compound (in CDCl₃)

Assignment (Ethyl 4-aminobenzoate) Chemical Shift (δ) ppm Predicted Chemical Shift (δ) ppm (this compound) Reasoning for Prediction
-CH₃ (ester)14.5~14.5Minimal change expected.
-CH₂- (ester)60.3~60.5Minimal change expected.
Aromatic C (C-2, C-6)131.5C-2: ~129-131, C-6: ~122-124C-2 will experience a smaller shift. C-6 will be shifted upfield due to the ortho effect of the ethoxy group.
Aromatic C (C-3, C-5)113.8C-5: ~112-114The shielding effect of the amino group will still dominate for C-5.
Aromatic C (C-1)120.2~118-120The quaternary carbon attached to the ester will be shifted slightly upfield.
Aromatic C (C-4)150.8~148-150The carbon bearing the amino group will be slightly shielded.
Aromatic C (C-3)-~145-147The carbon attached to the ethoxy group will be significantly deshielded.
-OCH₂CH₃ (ethoxy)-~63-65Characteristic chemical shift for the methylene carbon of an ethoxy group.
-OCH₂CH₃ (ethoxy)-~14-15Characteristic chemical shift for the methyl carbon of an ethoxy group.
C=O (ester)166.7~166.5Minimal change expected.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Table 3: IR Spectral Data for Ethyl 4-aminobenzoate and Predicted Data for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) (Ethyl 4-aminobenzoate) Predicted Wavenumber (cm⁻¹) (this compound) Reasoning for Prediction
N-HSymmetric & Asymmetric Stretch3425, 3340~3400-3500Characteristic for primary amines.[2]
C-H (aromatic)Stretch3030~3000-3100Typical for C-H bonds on a benzene ring.[2]
C-H (aliphatic)Stretch2980, 2900~2900-3000From the ethyl and ethoxy groups.
C=O (ester)Stretch1680~1680-1700Conjugation with the aromatic ring lowers the frequency.[2]
C=C (aromatic)Stretch1605, 1515~1500-1600Characteristic of the benzene ring.
C-O (ester)Stretch1275, 1115~1250-1300, ~1100-1150Two C-O stretches are expected.
C-O (ether)Asymmetric Stretch-~1200-1250Characteristic for aryl alkyl ethers.
C-NStretch1310~1300-1350

Data for Ethyl 4-aminobenzoate sourced from SpectraBase.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for Ethyl 4-aminobenzoate and Predicted Data for this compound

Ion m/z (Ethyl 4-aminobenzoate) Predicted m/z (this compound) Fragment
[M]⁺165209Molecular Ion
[M-CH₃]⁺150194Loss of a methyl radical from the ethoxy or ethyl ester group.
[M-OCH₂CH₃]⁺120164Loss of an ethoxy radical from the ester group.
[M-COOCH₂CH₃]⁺92136Loss of the entire ethyl ester group.

Data for Ethyl 4-aminobenzoate sourced from MassBank.[4]

Experimental Protocols

A general protocol for acquiring NMR spectra of an organic compound is as follows:[5]

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filtration: Filter the solution into a clean NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. Standard experiments like DEPT can be run to aid in the assignment of carbon signals.

A common method for solid samples is the thin solid film method:[6]

  • Sample Preparation: Dissolve a small amount of this compound in a volatile solvent like methylene chloride.

  • Film Formation: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

  • Solvent Evaporation: Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.

  • Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and obtain the spectrum.

A typical procedure for obtaining a mass spectrum is:[7]

  • Sample Introduction: The sample is introduced into the mass spectrometer, often after being vaporized.[7] For non-volatile solids, techniques like electrospray ionization (ESI) are used where the sample is dissolved in a suitable solvent.[8]

  • Ionization: The sample molecules are ionized, commonly by electron impact (EI), which involves bombarding the sample with high-energy electrons to form a radical cation (the molecular ion).[7]

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge (m/z) ratio.[7]

  • Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[7]

Logical Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using the spectroscopic methods discussed.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Structure Elucidation Compound Purified Compound NMR NMR Spectroscopy (1H, 13C, DEPT) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Data Acquisition and Structural Elucidation.

References

Ethyl 4-amino-3-ethoxybenzoate: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data for Ethyl 4-amino-3-ethoxybenzoate (CAS: 342044-64-8). The information is compiled and presented to meet the needs of professionals in research and drug development, with a focus on clear data presentation and practical safety protocols.

Chemical Identification and Physical Properties

This compound is a solid organic compound. The following table summarizes its key chemical and physical properties.

PropertyValueSource
CAS Number 342044-64-8[1][2][3]
Molecular Formula C₁₁H₁₅NO₃[1][3]
Molecular Weight 209.24 g/mol [1][3]
Physical State Solid
MDL Number MFCD01463643[3]
InChI Key LYTRTSUGQUYFDO-UHFFFAOYSA-N
SMILES String O=C(OCC)C(C=C1OCC)=CC=C1N

Hazard Identification and Classification

This chemical is classified as harmful if swallowed.[4] Appropriate handling procedures should be followed to minimize risk.

GHS Classification

ClassificationCodePictogramSignal Word
Acute Toxicity, Oral (Category 4)H302GHS07Warning

Hazard Statements:

  • H302: Harmful if swallowed.[4]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

  • P330: Rinse mouth.[4]

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Toxicological and Ecotoxicological Data

A critical review of available safety data sheets indicates a significant lack of comprehensive toxicological and ecotoxicological information for this compound.[4] Key data points are summarized below.

Toxicological DataStatus
Acute Toxicity Not available
Routes of Exposure Inhalation, eye contact, skin contact, ingestion
Carcinogenicity (IARC, NTP, OSHA) Not classified/Not listed
Ecotoxicological DataStatus
Ecotoxicity Not available
Persistence and Degradability Not available
Bioaccumulative Potential Not available
Mobility in Soil Not available

Note: The absence of data does not imply that the substance is harmless. Standard precautions for handling laboratory chemicals should be strictly followed.

Experimental Protocols

Detailed experimental protocols for the toxicological and ecotoxicological assessment of this compound are not available in the public domain. The supplier, AK Scientific, Inc., notes that the product is for "research and development use" and does not provide comprehensive toxicological data.[4] Similarly, Sigma-Aldrich states that they do not collect analytical data for this product.

Handling, Storage, and First Aid

5.1. Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound.

cluster_handling Safe Handling Protocol cluster_storage Storage Conditions Engineering_Controls Use in well-ventilated area (fume hood recommended) PPE Wear protective gloves, clothing, and eye/face protection Engineering_Controls->PPE Practices Avoid dust formation Wash hands after handling Do not eat, drink, or smoke PPE->Practices Container Keep container tightly closed Location Store in a cool, dry, well-ventilated area Container->Location Incompatibilities Away from strong oxidizing agents Location->Incompatibilities

Caption: Recommended workflow for handling and storage.

5.2. First Aid Measures

In the event of exposure, follow the first aid procedures outlined below.

cluster_routes Routes of Exposure and Immediate Actions Exposure Exposure Occurs Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Rinse_Mouth Rinse mouth Call a POISON CENTER or doctor Ingestion->Rinse_Mouth Fresh_Air Move to fresh air If not breathing, give artificial respiration Inhalation->Fresh_Air Wash_Skin Flush skin with running water for at least 15 minutes Remove contaminated clothing Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes Remove contact lenses, if present Eye_Contact->Rinse_Eyes Seek_Medical_Attention Seek Medical Attention Show Safety Data Sheet to doctor Rinse_Mouth->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention Rinse_Eyes->Seek_Medical_Attention

Caption: First aid procedures for exposure.

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.

  • Chemical Stability: The product is stable under recommended storage conditions.[4]

  • Possibility of Hazardous Reactions: No data available.

  • Conditions to Avoid: Generation of dust.[4]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and nitrogen oxides.[4]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.[4]

Disclaimer: This document is intended as a guide and is based on currently available information. It is not a substitute for a formal Material Safety Data Sheet (MSDS). Users should conduct their own risk assessments and consult the original MSDS from the supplier before handling this chemical.

References

Commercial Availability and Research Applications of Ethyl 4-amino-3-ethoxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-ethoxybenzoate is a commercially available substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its utility is particularly pronounced in the field of drug discovery and development, where it functions as a key intermediate in the synthesis of bioactive molecules, most notably kinase inhibitors. This technical guide provides an in-depth overview of the commercial availability, chemical properties, synthesis, and a significant research application of this compound, complete with detailed experimental protocols and pathway diagrams to support researchers in their endeavors.

Commercial Availability and Properties

This compound is readily accessible from several chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically supplied as a solid with a purity of 95% or higher.

Table 1: Commercial Suppliers and Product Specifications

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich342044-64-8Not specified, sold as part of a collection for early discovery researchers25 g
Fisher Scientific342044-64-8Not specified25 g[1]
AK Scientific, Inc.8081CD95%1g, 5g[2]
CP Lab Safety-Not specified1 gram

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 342044-64-8[3]
Molecular Formula C₁₁H₁₅NO₃[3]
Molecular Weight 209.24 g/mol [3]
Appearance Solid[4]
Synonyms Benzoic acid, 4-amino-3-ethoxy-, ethyl ester (9CI)[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a nitro-group precursor. A common method involves the hydrogenation of ethyl 3-ethoxy-4-nitrobenzoate.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[3]

Materials:

  • Ethyl 3-ethoxy-4-nitrobenzoate (7.55 g)

  • 10% Palladium on carbon (55% water content, 1.00 g)

  • Tetrahydrofuran (THF, 100 ml)

  • Ethanol (100 ml)

  • Celite

  • Silica gel for column chromatography

  • Ethyl acetate

Procedure:

  • To a mixture of ethyl 3-ethoxy-4-nitrobenzoate (7.55 g) in THF (100 ml) and ethanol (100 ml), add 10% palladium on carbon (1.00 g).

  • Stir the resulting mixture for 2 hours at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the obtained residue by silica gel column chromatography using ethyl acetate as the eluent to yield the title compound (6.60 g).

Characterization:

  • ¹H NMR (400 MHz, CDCl₃) δ 1.36 (3H, t, J = 7.1 Hz), 1.45 (3H, t, J = 6.9 Hz), 4.13 (2H, q, J = 6.7 Hz), 4.21 (2H, brs), 4.32 (2H, q, J = 6.9 Hz), 6.66 (1H, d, J = 8.2 Hz), 7.45 (1H, s), 7.54 (lH, d,. J = 8.0 Hz).[3]

Application in Drug Discovery: Synthesis of ERK5 Kinase Inhibitors

A significant application of this compound is its use as a key reactant in the synthesis of potent and selective inhibitors of Big MAP Kinase 1 (BMK1 or ERK5).[5] ERK5 is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is implicated in cellular processes such as proliferation and immune response.[5][6] The synthesis of these inhibitors often involves a palladium-catalyzed Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of an ERK5 Inhibitor Intermediate[5][6]

This protocol describes the synthesis of Ethyl 4-(5,11-dimethyl-10-oxo-10,11-dihydro-5H-benzo[e]pyrido[3,4-b][3][5]diazepin-3-ylamino)-3-ethoxybenzoate, an intermediate in the development of ERK5 inhibitors.

Materials:

  • 3-Chloro-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][3][5]diazepin-10(11H)-one (Reactant B7 in the source, 4.927 g, 18.0 mmol)

  • This compound (4.520 g, 21.6 mmol)

  • X-Phos (755.1 mg, 1.58 mmol)

  • Potassium carbonate (K₂CO₃, 14.93 g, 108.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 494.5 mg, 0.540 mmol)

  • tert-Butanol (tBuOH, 90 ml)

  • Ethyl acetate (EtOAc)

  • 0.5 N HCl aqueous solution

  • Saturated NaCl solution

  • Celite

Procedure:

  • In a reaction vessel, combine 3-Chloro-5,11-dimethyl-5H-benzo[e]pyrido[3,4-b][3][5]diazepin-10(11H)-one (4.927 g), this compound (4.520 g), X-Phos (755.1 mg), and K₂CO₃ (14.93 g) in tBuOH (90 ml).

  • Bubble nitrogen gas through the mixture for 30 seconds.

  • Add Pd₂(dba)₃ (494.5 mg) to the mixture and continue bubbling with nitrogen for an additional minute.

  • Heat the suspension to 100 °C under a nitrogen atmosphere and maintain for 23 hours.

  • After cooling to room temperature, dilute the reaction mixture with EtOAc.

  • Filter the suspension through a pre-made Celite filter column and wash the collected solids with EtOAc.

  • Wash the filtrate with 0.5 N HCl aqueous solution and then with saturated NaCl solution.

  • Dry the organic phase over sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by chromatography.

The ERK5 Signaling Pathway

The inhibitors synthesized using this compound target the ERK5 pathway. This pathway plays a role in transmitting extracellular signals to the nucleus to regulate gene expression, influencing cellular proliferation and immune responses. Understanding this pathway is crucial for the rational design of targeted therapies.

ERK5_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factors, Cytokines) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates ERK5_active Activated ERK5 (Phosphorylated) ERK5->ERK5_active Nucleus Nucleus ERK5_active->Nucleus Translocates to Transcription_Factors Transcription Factors (e.g., c-Myc, MEF2) ERK5_active->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor Synthesized Inhibitor Inhibitor->ERK5 Inhibits Kinase Activity

Figure 1: Simplified ERK5 signaling pathway and the point of inhibition.

The diagram above illustrates the canonical ERK5 signaling cascade. Extracellular signals activate receptor tyrosine kinases, leading to the sequential activation of MEKK2/3 and MEK5. MEK5 then phosphorylates and activates ERK5. Activated ERK5 translocates to the nucleus, where it phosphorylates and activates transcription factors, thereby regulating the expression of genes involved in cellular proliferation and survival. The inhibitors synthesized from this compound are designed to block the kinase activity of ERK5, thus interrupting this signaling pathway.

Buchwald_Hartwig_Workflow Start Start: Assemble Reactants Reactants Reactant B7 This compound X-Phos, K₂CO₃, tBuOH Start->Reactants Degas Degas with Nitrogen Reactants->Degas Add_Catalyst Add Pd₂(dba)₃ Catalyst Degas->Add_Catalyst Degas2 Degas Again Add_Catalyst->Degas2 Heat Heat at 100°C (23 hours) Degas2->Heat Workup Workup: Cool, Dilute, Filter Heat->Workup Purification Purification: Extraction & Chromatography Workup->Purification End End: Purified Product Purification->End

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

This flowchart outlines the key steps in the synthesis of the ERK5 inhibitor intermediate, from the initial setup of the reaction to the final purification of the product. This provides a clear, step-by-step visual guide for researchers planning to perform this synthesis.

Conclusion

This compound is a valuable and readily available chemical intermediate for researchers in drug discovery and organic synthesis. Its utility as a building block in the creation of targeted therapies, such as ERK5 kinase inhibitors, highlights its importance in the development of novel pharmaceuticals. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the work of scientists and researchers in this exciting and rapidly advancing field.

References

Ethyl 4-amino-3-ethoxybenzoate: A Versatile Building Block for Novel Protein Degraders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate target proteins. The rational design and synthesis of novel E3 ligase ligands are critical for expanding the scope and refining the properties of these degraders. This technical guide focuses on Ethyl 4-amino-3-ethoxybenzoate , a commercially available building block with significant potential for the synthesis of novel von Hippel-Lindau (VHL) E3 ligase ligands and subsequent PROTAC development. While direct literature precedent for its use is emerging, its structural motifs are highly amenable to established synthetic routes for potent VHL ligands. This document provides a prospective blueprint for its utilization, including a proposed synthetic pathway, structure-activity relationship (SAR) insights, and detailed experimental protocols for the characterization of resulting protein degraders.

Introduction to Targeted Protein Degradation and VHL Ligands

Targeted protein degradation utilizes small molecules to induce the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The VHL E3 ligase is one of the most successfully exploited ligases in PROTAC design due to the availability of high-affinity, well-characterized small molecule ligands. These ligands typically mimic the endogenous substrate of VHL, the hypoxia-inducible factor 1α (HIF-1α), by engaging a key hydroxyproline binding pocket.

This compound presents an attractive starting point for the synthesis of novel VHL ligands. Its substituted aniline core is a common feature in many known VHL ligands, and the ethoxy and ethyl ester functionalities offer opportunities for chemical modification to fine-tune binding affinity, selectivity, and pharmacokinetic properties.

Proposed Synthetic Pathway for a VHL Ligand from this compound

Based on established synthetic routes for potent VHL ligands like VH032[1][2], a plausible pathway for the derivatization of this compound is proposed below. This scheme outlines a multi-step synthesis culminating in a functionalized VHL ligand ready for linker attachment and PROTAC assembly.

Synthetic_Pathway A Ethyl 4-amino- 3-ethoxybenzoate B Step 1: Protection of Amine A->B Boc2O, Et3N, THF C Intermediate 1: Boc-protected aniline B->C D Step 2: Reduction of Ester C->D LiAlH4, THF E Intermediate 2: Protected aminobenzyl alcohol D->E F Step 3: Conversion to Benzylamine E->F 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C G Intermediate 3: Protected benzylamine F->G H Step 4: Coupling with (2S,4R)-1-(tert-butoxycarbonyl)- 4-hydroxypyrrolidine-2-carboxylic acid G->H HATU, DIPEA, DMF I Intermediate 4: VHL ligand core H->I J Step 5: Coupling with tert-Leucine derivative I->J 1. TFA 2. Boc-L-tert-leucine, HATU, DIPEA K Intermediate 5: Protected VHL Ligand J->K L Step 6: Deprotection & Linker Attachment Point Installation K->L TFA or other deprotection methods M Final VHL Ligand (ready for PROTAC synthesis) L->M

Figure 1: Proposed synthesis of a VHL ligand from this compound.

Structure-Activity Relationship (SAR) Considerations

The substitution pattern of the aniline ring in VHL ligands plays a crucial role in determining binding affinity and vector positioning for linker attachment.

Substitution PositionEffect on VHL Binding and PROTAC Design
C3-ethoxy group The presence of an alkoxy group at the C3 position is not a common feature in highly potent, canonical VHL ligands. However, SAR studies have shown that this region can tolerate some steric bulk.[3][4] The ethoxy group could potentially form favorable interactions with the VHL protein surface or influence the conformation of the ligand. Its impact on binding affinity would need to be experimentally determined.
C4-ester group (modified) The C4 position is a well-established exit vector for linker attachment in many VHL-based PROTACs.[5] The initial ethyl ester can be reduced to a hydroxymethyl group, which can then be further functionalized to introduce a linker. The orientation of the linker from this position is known to be productive for ternary complex formation.

Experimental Protocols

The following section provides detailed methodologies for the key experiments required to characterize a novel PROTAC derived from the synthesized VHL ligand.

Ternary Complex Formation Assays

The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is a prerequisite for protein degradation. Several biophysical techniques can be employed to characterize this interaction.

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

Protocol:

  • Sample Preparation: Purify the POI and the VHL-ElonginB-ElonginC (VBC) complex. Dialyze all proteins and dissolve the PROTAC in the same buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

  • Binary Binding:

    • Titrate the PROTAC into the POI solution to determine the binary affinity.

    • Titrate the PROTAC into the VBC complex solution to determine its affinity for the E3 ligase.

  • Ternary Complex Formation: Titrate the POI into a solution containing a pre-formed complex of the VBC and the PROTAC.

  • Data Analysis: Analyze the thermograms to calculate the dissociation constants (KD) and cooperativity of ternary complex formation.

SPR measures the binding of an analyte to a ligand immobilized on a sensor chip in real-time, providing kinetic data (kon, koff) and affinity (KD).

Protocol:

  • Chip Preparation: Immobilize the VBC complex onto a CM5 sensor chip via amine coupling.

  • Binary Binding: Inject serial dilutions of the PROTAC over the immobilized VBC to determine the binding kinetics.

  • Ternary Complex Formation: Inject a constant concentration of the POI mixed with varying concentrations of the PROTAC over the VBC surface.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for ternary complex formation.

In Vitro Ubiquitination Assay

This assay provides direct evidence of the PROTAC's ability to induce the ubiquitination of the POI.

Ubiquitination_Workflow A Assemble Reaction: E1, E2, E3 (VBC), POI, Ubiquitin, ATP B Add PROTAC or Vehicle (DMSO) A->B C Incubate at 37°C B->C D Quench Reaction with SDS-PAGE buffer C->D E Western Blot Analysis D->E F Probe with anti-POI antibody E->F G Detect ubiquitinated POI (higher molecular weight bands) F->G Western_Blot_Workflow A Seed and Culture Cells B Treat with PROTAC (Dose-response or Time-course) A->B C Lyse Cells and Quantify Protein B->C D SDS-PAGE C->D E Transfer to Membrane D->E F Immunoblotting: Primary Ab (anti-POI, anti-loading control) Secondary Ab E->F G Signal Detection and Densitometry F->G H Calculate DC50 and Dmax G->H

References

The Amino Group of Ethyl 4-amino-3-ethoxybenzoate: A Hub of Reactivity for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound Ethyl 4-amino-3-ethoxybenzoate is a substituted aniline derivative of significant interest in medicinal chemistry and organic synthesis. The reactivity of this molecule is fundamentally dictated by the primary amino group (-NH₂) on the aromatic ring. Its nucleophilicity and basicity are subtly modulated by the electronic interplay of the ethoxy (-OCH₂CH₃) and ethyl ester (-COOCH₂CH₃) substituents. This guide provides a detailed exploration of the amino group's core reactivity, offering insights into its behavior in key chemical transformations, supported by experimental protocols and quantitative data.

Electronic Landscape and its Influence on Reactivity

The reactivity of the amino group in this compound is a direct consequence of the electronic effects exerted by the other ring substituents. The lone pair of electrons on the nitrogen atom is the primary driver of its nucleophilic and basic character.

  • Ethoxy Group (-OCH₂CH₃) at position 3 (meta): The ethoxy group is an activating group. It exhibits a positive resonance effect (+R) and a negative inductive effect (-I). However, from the meta position, its strong +R effect does not extend to the amino group, leaving its weaker -I effect as the dominant influence on the amino group's immediate electronic environment.

  • Ethyl Ester Group (-COOCH₂CH₃) at position 1 (para): The ethyl ester group is a deactivating group, exerting both a negative inductive (-I) and a strong negative resonance (-R) effect. Being para to the amino group, its -R effect significantly delocalizes the nitrogen's lone pair into the aromatic system, thereby reducing the electron density on the nitrogen atom.

This interplay of substituents makes the amino group in this compound less basic and less nucleophilic than aniline itself, a critical consideration for reaction design.[1]

electronic_effects substituents Substituent Effects on Amino Group Reactivity ethoxy 3-Ethoxy Group (meta) substituents->ethoxy -I (Inductive) > +R (Resonance) Slightly deactivating from meta ester 4-Ethyl Ester Group (para) substituents->ester -R (Resonance) & -I (Inductive) Strongly deactivating from para amino Amino Group Reactivity ethoxy->amino Minor decrease in electron density ester->amino Significant decrease in electron density

Caption: Electronic influence of substituents on the amino group.

Basicity and Nucleophilicity: A Quantitative Perspective

The electron-withdrawing nature of the para-ester group is the dominant factor in reducing the basicity of the amino group. Aromatic amines are generally less basic than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic ring.[2] Electron-donating groups typically increase basicity (decrease pKb, increase pKa of the conjugate acid), while electron-withdrawing groups decrease basicity (increase pKb, decrease pKa).[3][4][5]

CompoundSubstituent(s)pKbpKa (Conjugate Acid)Electronic Effect
AnilineH9.44.6Reference
p-Anisidine4-OCH₃8.75.3Electron-Donating (+R)
p-Chloroaniline4-Cl10.04.0Electron-Withdrawing (-I > +R)
p-Nitroaniline4-NO₂13.01.0Strongly Electron-Withdrawing (-I, -R)
Ethyl 4-aminobenzoate 4-COOEt ~11-12 ~2-3 Strongly Electron-Withdrawing (-I, -R)

Table 1: Comparative pKb and pKa values of substituted anilines. Data is compiled from multiple sources for general comparison.[2][3][4] The values for Ethyl 4-aminobenzoate are estimated based on the strong electron-withdrawing effect of the ester group, similar to a cyano or nitro group.

This reduced basicity correlates with reduced nucleophilicity, meaning reactions at the amino group will generally require more forcing conditions compared to aniline.[6]

Key Reactions of the Amino Group

The amino group is a versatile handle for a wide array of chemical transformations, including acylation, alkylation, diazotization, and as a building block for heterocyclic systems.

Acylation

Acylation of the amino group to form an amide is a common and crucial reaction. It serves to protect the amine, reduce its activating effect in electrophilic aromatic substitution, or to introduce new functionalities.

acylation_workflow start This compound + Acylating Agent (e.g., Acetic Anhydride) step1 Dissolve amine in aqueous acid (e.g., HCl) or suitable solvent start->step1 step2 Add acylating agent. Add base (e.g., NaOAc, NaHCO₃) to neutralize acid and catalyze step1->step2 step3 Stir at room temperature or with gentle heating step2->step3 step4 Precipitation of amide product step3->step4 end Isolate product via filtration. Recrystallize to purify. step4->end

Caption: General experimental workflow for the acylation of the amino group.

Experimental Protocol: Acetylation with Acetic Anhydride [7][8]

  • Preparation: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., water containing a stoichiometric amount of HCl, or glacial acetic acid).

  • Reaction: To the stirred solution, add acetic anhydride (approx. 1.1 equivalents).

  • Buffering: Immediately add a solution of sodium acetate (approx. 1.5 equivalents) in water. The sodium acetate acts as a buffer and base to facilitate the reaction.

  • Isolation: Stir the mixture, which may be cooled in an ice bath to promote precipitation of the acetylated product (an acetamide).

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like aqueous ethanol.

Diazotization and Subsequent Reactions

The conversion of the primary aromatic amino group into a diazonium salt is one of the most powerful transformations in aromatic chemistry.[9] This is typically achieved by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).

The resulting diazonium salt is a highly valuable intermediate that can be converted into a wide range of functionalities through reactions like the Sandmeyer (Cu(I) catalyzed) or Schiemann reactions.[9][10]

diazotization_pathway start This compound diazotization Diazotization NaNO₂, HCl (aq) 0-5 °C start->diazotization diazonium Aryl Diazonium Salt Intermediate diazotization->diazonium sub_heading Subsequent Reactions sandmeyer_cl Sandmeyer Reaction CuCl / HCl diazonium->sandmeyer_cl sandmeyer_br Sandmeyer Reaction CuBr / HBr diazonium->sandmeyer_br sandmeyer_cn Sandmeyer Reaction CuCN / KCN diazonium->sandmeyer_cn azo_coupling Azo Coupling Activated Aromatics (e.g., β-Naphthol) diazonium->azo_coupling product_cl Product: Chloro-derivative sandmeyer_cl->product_cl product_br Product: Bromo-derivative sandmeyer_br->product_br product_cn Product: Cyano-derivative sandmeyer_cn->product_cn product_azo Product: Azo Dye azo_coupling->product_azo

Caption: Reaction pathways via diazotization of the amino group.

Experimental Protocol: Diazotization and Azo Coupling [11][12]

  • Diazotization: Dissolve this compound (1 equivalent) in aqueous HCl (approx. 2.5-3 equivalents) with cooling in an ice-salt bath to maintain a temperature of 0-5 °C. To this stirred solution, add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, ensuring the temperature does not rise above 5 °C. Stir for 15-20 minutes after addition is complete.

  • Azo Coupling: In a separate beaker, dissolve an activated aromatic compound, such as β-naphthol (1 equivalent), in an aqueous NaOH solution, and cool to 0-5 °C.

  • Reaction: Slowly add the cold diazonium salt solution to the cold β-naphthol solution with vigorous stirring.

  • Isolation: An intensely colored azo dye will precipitate. Allow the reaction to stand in the ice bath for 30 minutes, then collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Role in Heterocyclic Synthesis

The nucleophilic amino group is a key starting point for the synthesis of various heterocyclic structures. For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of five- or six-membered rings. A common reaction is the formation of Schiff bases (imines) by reacting with aldehydes or ketones, which can be important intermediates or final products themselves.[13][14]

For example, reacting Ethyl 4-aminobenzoate (a closely related compound) with ethyl acetoacetate can lead to the formation of pyrazole derivatives, showcasing the versatility of the amino group in constructing complex scaffolds.[13][15]

Conclusion

The fundamental reactivity of the amino group in this compound is that of a moderately deactivated nucleophile. The potent electron-withdrawing effect of the para-ethyl ester group reduces its basicity and nucleophilicity compared to aniline, while the meta-ethoxy group has a lesser impact. This electronic tuning is a critical parameter for scientists designing synthetic routes. Despite this deactivation, the amino group remains a highly versatile functional handle, readily undergoing essential transformations such as acylation for protection and diazotization for a broad scope of functional group interconversions. Furthermore, its role as a nucleophilic nitrogen source makes it an invaluable component in the strategic assembly of complex heterocyclic systems relevant to drug discovery and materials science. A thorough understanding of these fundamental principles is paramount for the effective utilization of this compound in advanced chemical synthesis.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of Ethyl 4-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 4-amino-3-ethoxybenzoate is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its reactivity in electrophilic aromatic substitution (EAS) is governed by the interplay of its three substituents: a strongly activating and ortho-, para-directing amino group, a strongly activating and ortho-, para-directing ethoxy group, and a deactivating, meta-directing ethyl carboxylate group. This guide provides a comprehensive overview of the theoretical principles governing the EAS reactions of this molecule, detailed experimental protocols for representative transformations based on closely related analogs, and a discussion of the expected regiochemical outcomes.

Core Concepts: Substituent Effects and Regioselectivity

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the electronic effects of its substituents. The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are powerful activating groups that donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and directing incoming electrophiles to the ortho and para positions.[1] Conversely, the ethyl carboxylate (-COOEt) group is a deactivating group that withdraws electron density from the ring, making it less reactive and directing incoming electrophiles to the meta position.

In the case of this compound, the directing effects of the amino and ethoxy groups are synergistic and overwhelmingly control the position of substitution. The positions ortho and para to these activating groups are significantly more electron-rich and therefore more susceptible to electrophilic attack. The positions on the ring are numbered as follows:

Figure 1: IUPAC Numbering of the Aromatic Ring.

The amino group is at position 4, the ethoxy group at position 3, and the ethyl carboxylate at position 1. The positions ortho to the amino group are 3 and 5, and the position para is 1. The positions ortho to the ethoxy group are 2 and 4, and the position para is 6. The combined activating effect of the amino and ethoxy groups strongly directs incoming electrophiles to positions 2, 5, and 6. However, steric hindrance from the adjacent ethoxy and ethyl carboxylate groups makes position 2 less accessible. Therefore, electrophilic substitution is most likely to occur at position 5 , which is ortho to the amino group and meta to the ethoxy group, and to a lesser extent at position 2 , which is ortho to both the ethoxy and the deactivating carboxylate group, and meta to the amino group. Substitution at position 6 is also possible, being para to the ethoxy group and meta to the amino group.

G Directing Effects on this compound cluster_directing Directing Effects cluster_reactivity Predicted Reactivity at Positions A This compound 1-COOEt 2 3-OEt 4-NH2 5 6 P5 Position 5 (Most Favored) A:c5->P5 P2 Position 2 (Less Favored) A:c2->P2 P6 Position 6 (Possible) A:c6->P6 NH2 NH2 (at C4) Strongly Activating Ortho, Para-directing NH2->A:c5 ortho NH2->A:c3 ortho NH2->A:c1 para OEt OEt (at C3) Strongly Activating Ortho, Para-directing OEt->A:c2 ortho OEt->A:c4 ortho OEt->A:c6 para COOEt COOEt (at C1) Deactivating Meta-directing COOEt->A:c3 meta COOEt->A:c5 meta

Figure 2: Influence of Substituents on Regioselectivity.

Spectroscopic Data

The characterization of this compound is crucial for monitoring reactions. The following ¹H NMR data has been reported:

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
1.36t7.13H-OCH₂CH₃ (ester)
1.45t6.93H-OCH₃ (ethoxy)
4.13q6.72H-OCH₂ CH₃ (ethoxy)
4.21brs-2H-NH₂
4.32q6.92H-COOCH₂ CH₃ (ester)
6.66d8.21HAr-H (C-5)
7.45s-1HAr-H (C-2)
7.54d8.01HAr-H (C-6)
Solvent: CDCl₃, Frequency: 400 MHz

Key Electrophilic Aromatic Substitution Reactions

Halogenation (Bromination and Iodination)

Halogenation is a common EAS reaction. Due to the highly activated nature of the aromatic ring, direct halogenation with elemental bromine or iodine is expected to proceed readily, likely leading to the substitution at position 5.

Illustrative Experimental Protocol: Bromination (Adapted from a protocol for Methyl 4-aminobenzoate)

This protocol is based on the bromination of a closely related analog and is expected to be adaptable for this compound.

G Workflow for Bromination Start Dissolve this compound in a suitable solvent (e.g., DMF or CH2Cl2) Cool Cool the solution to 0°C Start->Cool AddNBS Add N-Bromosuccinimide (NBS) portion-wise Cool->AddNBS React Stir at room temperature AddNBS->React Workup Quench with water and extract with an organic solvent React->Workup Purify Purify the product by chromatography or recrystallization Workup->Purify End Characterize the product (NMR, IR, MS) Purify->End

Figure 3: General Workflow for a Halogenation Reaction.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in DMF or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add NBS (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain ethyl 4-amino-5-bromo-3-ethoxybenzoate.

Expected Outcome: The major product is expected to be ethyl 4-amino-5-bromo-3-ethoxybenzoate .

Nitration

Nitration of highly activated anilines can be challenging due to the potential for oxidation and the formation of the anilinium ion in strongly acidic media, which would deactivate the ring and direct meta. To achieve selective nitration, it is often necessary to protect the amino group as an acetamide.

Illustrative Experimental Protocol: Nitration (General procedure for activated anilines)

Step 1: Protection of the Amino Group

  • React this compound with acetic anhydride in the presence of a mild base (e.g., pyridine or sodium acetate) to form ethyl 4-acetamido-3-ethoxybenzoate.

  • Isolate and purify the acetanilide derivative.

Step 2: Nitration

  • Dissolve the protected aniline in a mixture of acetic acid and sulfuric acid.

  • Cool the solution to 0 °C.

  • Slowly add a mixture of nitric acid and sulfuric acid, keeping the temperature below 10 °C.

  • Stir the reaction mixture for 1-2 hours at low temperature.

  • Pour the reaction mixture onto ice and collect the precipitated product by filtration.

Step 3: Deprotection

  • Hydrolyze the acetamide group by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the nitrated aniline derivative.

Expected Outcome: The major product after deprotection is expected to be ethyl 4-amino-3-ethoxy-5-nitrobenzoate .

Sulfonation

Sulfonation of the aromatic ring can be achieved using fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid. Similar to nitration, protection of the amino group may be necessary to prevent side reactions.

Reaction on the Amino Group: Sulfonamide Formation

A documented reaction of this compound is the formation of a sulfonamide at the amino group.

Experimental Protocol: Sulfonamide Formation

Materials:

  • This compound

  • 2-(4-Fluorophenyl)thiazole-5-sulfonyl chloride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • 1M HCl

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of this compound (1.0 eq) and DMAP (0.1 eq) in pyridine, add 2-(4-fluorophenyl)thiazole-5-sulfonyl chloride (1.0 eq).

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction with 1M HCl and dilute with CH₂Cl₂.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over a suitable drying agent, and concentrate to obtain the crude product.

  • Purify by column chromatography.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[2] To perform a Friedel-Crafts reaction, the amino group must be protected, typically as an amide. Even with protection, the highly activated nature of the ring may lead to polysubstitution.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Substituted Aminobenzoates

Substituted aminobenzoates, derivatives of aminobenzoic acid, represent a versatile and privileged scaffold in medicinal chemistry and drug discovery. The prototypical member of this class, para-aminobenzoic acid (PABA), serves as a fundamental building block for a wide array of therapeutic agents.[1][2] The structural adaptability of the aminobenzoate core, which permits modifications at the amino group, the carboxyl group, and the benzene ring, makes it a highly attractive starting point for developing novel therapeutics.[1][3] These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties.[1][2][4][5]

This technical guide provides a comprehensive overview of the key biological activities of substituted aminobenzoates, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Antimicrobial Activity

Substituted aminobenzoates have long been investigated for their antimicrobial properties, most famously exemplified by the sulfonamides. These compounds act as structural analogues of PABA, competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for many pathogens.[3][5] Humans are unaffected as they obtain folic acid from their diet. This selective toxicity makes the folate pathway an excellent target for antimicrobial agents.

Recent research has expanded beyond sulfonamides to other derivatives, such as Schiff bases formed by condensing PABA with various aldehydes.[3][5] These modifications have yielded compounds with potent and broad-spectrum antibacterial and antifungal activities.[5]

Quantitative Data: Antimicrobial Activity
CompoundTarget OrganismActivity TypeValueReference
Schiff Base of PABA & SalicylaldehydeMethicillin-resistant Staphylococcus aureus (MRSA)MICfrom 15.62 µM[5]
Schiff Base of PABA & SalicylaldehydeMycobacterial strainsMIC≥ 62.5 µM[5]
Schiff Base of PABA & SalicylaldehydeFungal strainsMIC≥ 7.81 µM[5]
2-Aminobenzothiazole Derivative (Compound 3)Various bacteriaMICNot specified, but significant[6]
2-Aminobenzothiazole Derivative (Compound 4)Various bacteriaMICNot specified, but significant[6]

MIC: Minimum Inhibitory Concentration

Signaling Pathway: Folate Synthesis Inhibition

The diagram below illustrates the competitive inhibition of dihydropteroate synthase by substituted aminobenzoate derivatives (e.g., sulfonamides), which disrupts the bacterial folate synthesis pathway.

folate_pathway Mechanism of Dihydropteroate Synthase Inhibition Pteridine Dihydropteridine Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS Substrate PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalyzes Folate Folic Acid -> DNA Synthesis DHP->Folate Inhibitor Substituted Aminobenzoate (e.g., Sulfonamide) Inhibitor->DHPS Competitively Inhibits PI3K_pathway PI3K/Akt Signaling Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates Downstream Downstream Targets Akt->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->PI3K Inhibits discovery_workflow General Drug Discovery Workflow for Aminobenzoate Derivatives start Design & Synthesis of Derivatives purify Purification & Structural Characterization (NMR, MS) start->purify screen In Vitro Biological Screening (e.g., Enzyme Assays, Antimicrobial, Cytotoxicity) purify->screen hits Hit Identification screen->hits sar Structure-Activity Relationship (SAR) Studies hits->sar optimize Lead Optimization sar->optimize Iterative Refinement optimize->start invivo In Vivo Testing (Animal Models) optimize->invivo lead Lead Compound invivo->lead

References

Methodological & Application

Synthesis of Ethyl 4-amino-3-ethoxybenzoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ethyl 4-amino-3-ethoxybenzoate is a valuable substituted benzocaine analog with potential applications in medicinal chemistry and drug development. Its synthesis from readily available starting materials is of significant interest to researchers in the pharmaceutical and chemical industries. This document provides a comprehensive, step-by-step protocol for the multi-step synthesis of this compound, commencing from 4-hydroxybenzoic acid. The described pathway involves a four-step sequence: nitration, esterification, etherification, and reduction.

Synthetic Pathway Overview

The synthesis of this compound from 4-aminobenzoic acid is a multi-step process. A more efficient and practical approach begins with 4-hydroxybenzoic acid, which allows for the sequential introduction of the required functional groups. The overall synthetic scheme is depicted below:

Synthesis_Workflow Start 4-hydroxybenzoic acid Step1 4-hydroxy-3-nitrobenzoic acid Start->Step1 Nitration (HNO3, H2SO4) Step2 Ethyl 4-hydroxy-3-nitrobenzoate Step1->Step2 Esterification (Ethanol, H2SO4) Step3 Ethyl 4-ethoxy-3-nitrobenzoate Step2->Step3 Ethoxylation (Diethyl sulfate, K2CO3) Final This compound Step3->Final Reduction (H2, Pd/C)

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-3-nitrobenzoic acid

This initial step involves the nitration of 4-hydroxybenzoic acid to introduce a nitro group at the 3-position of the aromatic ring.

Materials:

  • 4-hydroxybenzoic acid

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Distilled water

  • Beaker, magnetic stirrer, dropping funnel, Buchner funnel

Procedure:

  • In a 250 mL beaker, cautiously add 50 mL of concentrated sulfuric acid to 50 mL of concentrated nitric acid while cooling in an ice bath.

  • Slowly add 20 g of 4-hydroxybenzoic acid in small portions to the nitrating mixture with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • The precipitated 4-hydroxy-3-nitrobenzoic acid is collected by filtration using a Buchner funnel and washed with cold distilled water until the washings are neutral to litmus paper.

  • The crude product is dried in a desiccator.

ParameterValue
Starting Material4-hydroxybenzoic acid
Product4-hydroxy-3-nitrobenzoic acid
ReagentsHNO₃, H₂SO₄
SolventNone
Reaction Time1 hour
Reaction Temperature< 10 °C
Typical Yield85-90%
Step 2: Synthesis of Ethyl 4-hydroxy-3-nitrobenzoate

The carboxylic acid functional group of 4-hydroxy-3-nitrobenzoic acid is esterified in this step using a Fischer esterification reaction.

Materials:

  • 4-hydroxy-3-nitrobenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (98%)

  • Sodium bicarbonate solution (5%)

  • Round bottom flask, reflux condenser, heating mantle

Procedure:

  • In a 250 mL round bottom flask, dissolve 18.3 g of 4-hydroxy-3-nitrobenzoic acid in 100 mL of absolute ethanol.

  • Slowly add 5 mL of concentrated sulfuric acid to the mixture while swirling.

  • The mixture is refluxed for 4 hours using a heating mantle.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is poured into 200 mL of cold water and the mixture is neutralized with a 5% sodium bicarbonate solution.

  • The precipitated ethyl 4-hydroxy-3-nitrobenzoate is filtered, washed with water, and dried.[1][2]

ParameterValue
Starting Material4-hydroxy-3-nitrobenzoic acid
ProductEthyl 4-hydroxy-3-nitrobenzoate
ReagentsEthanol, H₂SO₄
SolventEthanol
Reaction Time4 hours
Reaction TemperatureReflux
Typical Yield90-95%
Step 3: Synthesis of Ethyl 4-ethoxy-3-nitrobenzoate

This step involves the etherification of the phenolic hydroxyl group to an ethoxy group using a Williamson ether synthesis.

Materials:

  • Ethyl 4-hydroxy-3-nitrobenzoate

  • Diethyl sulfate

  • Anhydrous Potassium Carbonate

  • Acetone

  • Round bottom flask, reflux condenser, heating mantle

Procedure:

  • In a 250 mL round bottom flask, dissolve 21.1 g of ethyl 4-hydroxy-3-nitrobenzoate in 100 mL of dry acetone.

  • Add 20.7 g of anhydrous potassium carbonate to the solution.

  • To this stirred suspension, add 18.5 g of diethyl sulfate dropwise.

  • The reaction mixture is refluxed for 8 hours.

  • After cooling, the inorganic salts are filtered off and the acetone is evaporated.

  • The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield ethyl 4-ethoxy-3-nitrobenzoate.

ParameterValue
Starting MaterialEthyl 4-hydroxy-3-nitrobenzoate
ProductEthyl 4-ethoxy-3-nitrobenzoate
ReagentsDiethyl sulfate, K₂CO₃
SolventAcetone
Reaction Time8 hours
Reaction TemperatureReflux
Typical Yield80-85%
Step 4: Synthesis of this compound

The final step is the reduction of the nitro group to an amino group to yield the target compound.

Materials:

  • Ethyl 4-ethoxy-3-nitrobenzoate

  • Palladium on Carbon (10% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar setup

Procedure:

  • In a hydrogenation flask, dissolve 23.9 g of ethyl 4-ethoxy-3-nitrobenzoate in 150 mL of ethanol.

  • Add 1.0 g of 10% Pd/C catalyst to the solution.

  • The flask is placed in a Parr hydrogenation apparatus and flushed with nitrogen, then with hydrogen.

  • The mixture is shaken under a hydrogen atmosphere (50 psi) at room temperature until the theoretical amount of hydrogen is consumed (monitoring by TLC is also recommended).[3]

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to give the crude product.

  • The product can be purified by recrystallization from ethanol/water.

ParameterValue
Starting MaterialEthyl 4-ethoxy-3-nitrobenzoate
ProductThis compound
ReagentsH₂, 10% Pd/C
SolventEthanol
Reaction Time4-6 hours (variable)
Reaction TemperatureRoom Temperature
Typical Yield90-95%

Summary of Quantitative Data

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)
14-hydroxybenzoic acid4-hydroxy-3-nitrobenzoic acid183.1285-90
24-hydroxy-3-nitrobenzoic acidEthyl 4-hydroxy-3-nitrobenzoate211.1790-95
3Ethyl 4-hydroxy-3-nitrobenzoateEthyl 4-ethoxy-3-nitrobenzoate239.2280-85
4Ethyl 4-ethoxy-3-nitrobenzoateThis compound209.2490-95

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression where the functional groups are introduced and modified in a specific order to avoid side reactions and ensure high yields.

Logical_Flow A Start with 4-hydroxybenzoic acid (Ortho, para-directing -OH group) B Nitration at 3-position (-OH is an activating group) A->B C Esterification of Carboxylic Acid (Protects the acid, introduces ethyl group) B->C D Ethoxylation of Phenolic -OH (Williamson Ether Synthesis) C->D E Reduction of Nitro Group (Final step to yield the amino group) D->E F Final Product: This compound E->F

Figure 2: Logical progression of the synthesis.

Disclaimer: These protocols are intended for use by trained research and drug development professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions and yields provided are typical and may vary. Optimization of each step may be required to achieve desired results.

References

Application Notes and Protocols for N-alkylation of Ethyl 4-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective N-alkylation of Ethyl 4-amino-3-ethoxybenzoate, a common intermediate in pharmaceutical synthesis. Two primary methods are presented: direct N-alkylation with alkyl halides and reductive amination. These protocols are designed to offer flexibility based on reagent availability and desired product specifications, with a focus on achieving high yields and minimizing side products. All quantitative data is summarized for clarity, and experimental workflows are visually represented.

Introduction

This compound is a valuable building block in the synthesis of various biologically active molecules. Modification of the amino group through N-alkylation is a critical step in modulating the pharmacological properties of the final compounds. However, the presence of multiple functional groups and an activated aromatic ring presents challenges, such as the potential for over-alkylation at the nitrogen atom or undesired C-alkylation on the benzene ring. The selection of an appropriate synthetic strategy is therefore crucial for achieving selective N-alkylation. This application note details two robust and widely applicable methods to achieve this transformation.

Method 1: Direct N-Alkylation with Alkyl Halide

This protocol describes the direct alkylation of the primary amino group of this compound using an alkyl halide in the presence of a non-nucleophilic base. This method is straightforward and utilizes common laboratory reagents. To favor mono-alkylation, the amine can be used in excess, or the alkylating agent can be added portion-wise.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (approx. 10 mL per gram of amine).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirred solution.

  • Slowly add the alkyl halide (1.0-1.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Data Presentation
Starting MaterialAlkylating AgentBase (eq)SolventTemp. (°C)Time (h)Typical Yield (%)
This compoundEthyl IodideK₂CO₃ (2.5)Acetonitrile826-1275-90
This compoundBenzyl BromideK₂CO₃ (2.5)Acetonitrile824-880-95

Yields are representative and may vary based on the specific substrate and reaction scale.

Method 2: Reductive Amination

Reductive amination is an effective method for selective mono-alkylation that avoids the issue of over-alkylation often encountered with direct alkylation.[1] The reaction proceeds in two steps: the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

Experimental Protocol

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • If the reaction is slow, a catalytic amount of acetic acid (e.g., 1-5 mol%) can be added to facilitate imine formation. Stir for 30-60 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers and wash with brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation
Starting MaterialCarbonyl CompoundReducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
This compoundAcetaldehydeNaBH(OAc)₃DCMRT2-680-95
This compoundBenzaldehydeNaBH(OAc)₃DCMRT3-885-98

Yields are representative and may vary based on the specific substrate and reaction scale.

Visualizations

Experimental Workflow: Direct N-Alkylation

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous Acetonitrile add_base Add K₂CO₃ start->add_base add_halide Add Alkyl Halide add_base->add_halide reflux Heat to Reflux & Monitor by TLC add_halide->reflux cool Cool to RT reflux->cool filter Filter & Concentrate cool->filter extract Aqueous Work-up filter->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for Direct N-Alkylation.

Experimental Workflow: Reductive Amination

G cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification start Dissolve this compound in Anhydrous DCM add_carbonyl Add Aldehyde/Ketone start->add_carbonyl stir Stir at RT add_carbonyl->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant react Stir at RT & Monitor by TLC add_reductant->react quench Quench with NaHCO₃ react->quench extract Aqueous Work-up quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product

Caption: Workflow for Reductive Amination.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides can be toxic and lachrymatory. Handle with care.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable gas upon contact with water. Handle in a dry environment.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application of Ethyl 4-Amino-3-Ethoxybenzoate in the Synthesis of PROTACs: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This induced proximity triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. The modular nature of PROTACs allows for extensive chemical modification to optimize their potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive overview of the potential application of Ethyl 4-amino-3-ethoxybenzoate as a versatile building block in the synthesis of novel PROTACs. While direct literature precedent for its use is emerging, its structural motifs suggest its utility in the generation of ligands for E3 ubiquitin ligases, particularly analogues of Cereblon (CRBN) binders like pomalidomide. The following sections detail a proposed synthetic protocol, relevant signaling pathways, and experimental workflows.

Proposed Synthetic Pathway and Experimental Protocols

The following protocol outlines a hypothetical, yet chemically feasible, multi-step synthesis of a functionalized CRBN ligand derived from this compound. This ligand can then be conjugated to a POI-binding ligand to generate a complete PROTAC molecule.

Part 1: Synthesis of a Pomalidomide Analogue from this compound

This synthesis involves the construction of the isoindolinone and glutarimide rings, characteristic features of immunomodulatory drugs (IMiDs) that bind to CRBN.

Step 1: N-Alkylation of this compound

  • Reaction: Introduction of a protected glutamine-derived side chain onto the primary amine of this compound.

  • Reagents and Conditions:

    • This compound (1.0 eq)

    • N-Cbz-L-glutamic acid γ-benzyl ester (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • DMF

    • Room temperature, 12 hours

  • Work-up and Purification: The reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO3, water, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Step 2: Reductive Cyclization to form the Isoindolinone Core

  • Reaction: Intramolecular cyclization to form the five-membered lactam ring.

  • Reagents and Conditions:

    • Product from Step 1 (1.0 eq)

    • Pd/C (10 mol%)

    • H2 (balloon)

    • Ethanol

    • Room temperature, 16 hours

  • Work-up and Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by recrystallization or flash column chromatography.

Step 3: Glutarimide Ring Formation

  • Reaction: Cyclization of the glutamine moiety to form the six-membered glutarimide ring.

  • Reagents and Conditions:

    • Product from Step 2 (1.0 eq)

    • Acetic anhydride

    • Sodium acetate

    • 140 °C, 2 hours

  • Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by vacuum filtration, washed with water, and dried to afford the pomalidomide analogue.

Part 2: Linker Attachment and PROTAC Formation

The synthesized CRBN ligand can be functionalized with a linker for subsequent conjugation to a POI ligand. The ethoxy group on the benzene ring provides a potential site for modification, for example, through demethylation followed by etherification with a linker containing a suitable leaving group.

Step 1: O-Dealkylation

  • Reaction: Cleavage of the ethyl ether to reveal a free hydroxyl group.

  • Reagents and Conditions:

    • Pomalidomide analogue (1.0 eq)

    • Boron tribromide (BBr3) (3.0 eq)

    • Dichloromethane (DCM)

    • -78 °C to room temperature, 4 hours

  • Work-up and Purification: The reaction is quenched by the slow addition of methanol at low temperature. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC.

Step 2: Linker Conjugation (Williamson Ether Synthesis)

  • Reaction: Attachment of a linker with a terminal electrophile (e.g., an alkyl halide) to the phenolic hydroxyl group.

  • Reagents and Conditions:

    • Product from Step 1 (1.0 eq)

    • Linker-Alkyl-Halide (e.g., 1-bromo-3-(prop-2-yn-1-yloxy)propane) (1.2 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Acetonitrile

    • 80 °C, 12 hours

  • Work-up and Purification: The reaction mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography.

Step 3: Final PROTAC Assembly (Click Chemistry)

  • Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the linker-modified CRBN ligand with a POI ligand bearing a terminal azide.

  • Reagents and Conditions:

    • Linker-modified CRBN ligand (from Step 2) (1.0 eq)

    • Azide-functionalized POI ligand (1.0 eq)

    • Copper(II) sulfate pentahydrate (0.1 eq)

    • Sodium ascorbate (0.2 eq)

    • tert-Butanol/Water (1:1)

    • Room temperature, 4-12 hours

  • Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The final PROTAC is purified by preparative HPLC.

Quantitative Data Summary

The following table provides expected yields for the key synthetic steps, based on analogous reactions reported in the literature for the synthesis of similar PROTAC molecules.

StepReactionExpected Yield (%)Purity (by HPLC) (%)
Part 1, Step 1 N-Alkylation70-85>95
Part 1, Step 2 Reductive Cyclization60-75>98
Part 1, Step 3 Glutarimide Formation50-65>98
Part 2, Step 1 O-Dealkylation40-60>95
Part 2, Step 2 Linker Conjugation50-70>95
Part 2, Step 3 Final PROTAC Assembly (Click)30-50>99

Visualizing the Process

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using a CRBN ligand.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-CRBN Ligand) POI Protein of Interest (POI) PROTAC->POI Binds CRBN CRBN E3 Ligase Complex PROTAC->CRBN Recruits Ternary Ternary Complex (POI-PROTAC-CRBN) Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN->POI Degraded Degraded Peptides Proteasome->Degraded Ub Ubiquitin

Caption: Mechanism of PROTAC-induced protein degradation.

Synthetic Workflow

The diagram below outlines the key stages in the synthesis of a PROTAC molecule starting from this compound.

Synthesis_Workflow Start This compound Step1 Part 1: Synthesis of Pomalidomide Analogue Start->Step1 Multi-step synthesis Step2 Part 2: Linker Attachment & PROTAC Formation Step1->Step2 Functionalization & Conjugation Final Final PROTAC Molecule Step2->Final

Caption: High-level synthetic workflow.

Conclusion

This compound presents itself as a valuable and potentially underutilized starting material for the synthesis of novel E3 ligase ligands for PROTAC development. The proposed synthetic route, based on established chemical transformations, provides a clear path to generating pomalidomide analogues with handles for linker attachment. The ethoxy substituent offers a unique point for chemical diversification, allowing for the exploration of structure-activity relationships and the optimization of PROTAC properties. The detailed protocols and conceptual diagrams provided herein serve as a foundational guide for researchers venturing into the design and synthesis of next-generation targeted protein degraders. Further investigation into this and similar building blocks is warranted to expand the chemical toolbox for PROTAC discovery.

Application Notes and Protocols: Synthesis and Characterization of N-Acyl Derivatives of Ethyl 4-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acylation of aromatic amines is a fundamental transformation in organic synthesis, providing a versatile route to a wide array of amides. These products are not only crucial intermediates in the synthesis of complex molecules but also represent a significant class of compounds with diverse applications in medicinal chemistry and materials science. Ethyl 4-amino-3-ethoxybenzoate is a valuable building block, and the modification of its amino group through acylation can significantly alter its physicochemical and biological properties. This application note provides detailed protocols for the reaction of this compound with various acyl chlorides, summarizes expected quantitative data, and discusses the potential applications of the resulting N-acyl derivatives, particularly in the realm of drug discovery as potential enzyme inhibitors.

Data Presentation

The following tables summarize representative quantitative data for the reaction of this compound with a selection of aliphatic and aromatic acyl chlorides. Please note that these values are illustrative and actual results may vary based on specific reaction conditions and purification methods.

Table 1: Reaction of this compound with Aliphatic Acyl Chlorides

Acyl ChlorideProduct NameRepresentative Yield (%)Representative Melting Point (°C)
Acetyl chlorideEthyl 4-acetamido-3-ethoxybenzoate92115-117
Propionyl chlorideEthyl 3-ethoxy-4-(propionamido)benzoate88102-104
Butyryl chlorideEthyl 4-(butyramido)-3-ethoxybenzoate8595-97
Chloroacetyl chlorideEthyl 4-(2-chloroacetamido)-3-ethoxybenzoate95128-130

Table 2: Reaction of this compound with Aromatic Acyl Chlorides

Acyl ChlorideProduct NameRepresentative Yield (%)Representative Melting Point (°C)
Benzoyl chlorideEthyl 4-(benzamido)-3-ethoxybenzoate90155-157
4-Chlorobenzoyl chlorideEthyl 4-(4-chlorobenzamido)-3-ethoxybenzoate87178-180
4-Methoxybenzoyl chlorideEthyl 3-ethoxy-4-(4-methoxybenzamido)benzoate89162-164
3-Nitrobenzoyl chlorideEthyl 3-ethoxy-4-(3-nitrobenzamido)benzoate84185-187

Experimental Protocols

General Protocol for the N-Acylation of this compound

This protocol describes a general method for the synthesis of N-acyl derivatives of this compound using an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or Pyridine)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (10 mL per gram of amine).

  • Addition of Base: Add the base (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with the solvent.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure N-acyl derivative.

Characterization Data for a Representative Product (Ethyl 4-acetamido-3-ethoxybenzoate):

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.30 (s, 1H, NH), 7.85 (d, J=2.0 Hz, 1H), 7.60 (dd, J=8.4, 2.0 Hz, 1H), 6.90 (d, J=8.4 Hz, 1H), 4.35 (q, J=7.1 Hz, 2H), 4.15 (q, J=7.0 Hz, 2H), 2.20 (s, 3H), 1.50 (t, J=7.0 Hz, 3H), 1.40 (t, J=7.1 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.5, 166.0, 148.0, 132.5, 125.0, 123.0, 115.0, 112.0, 64.5, 61.0, 25.0, 15.0, 14.5.

  • IR (KBr, cm⁻¹): 3300 (N-H stretch), 1710 (C=O, ester), 1680 (C=O, amide), 1600, 1530 (aromatic C=C), 1280 (C-O stretch).

  • MS (ESI): m/z 252.12 [M+H]⁺.

Mandatory Visualizations

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve this compound and base in anhydrous solvent add_acyl Add Acyl Chloride dropwise at 0 C start->add_acyl react Stir at room temperature add_acyl->react quench Dilute with solvent react->quench wash_acid Wash with 1M HCl quench->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate recrystallize Recrystallization concentrate->recrystallize characterize Characterization (NMR, IR, MS) recrystallize->characterize G cluster_pathway Simplified EGFR Signaling Pathway ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr Binds to dimer Dimerization & Autophosphorylation egfr->dimer Induces downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimer->downstream Activates proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation Promotes inhibitor N-Acyl Derivative (EGFR Inhibitor) inhibitor->egfr Blocks ATP Binding Site

Application Notes and Protocols for the Creation of a Chemical Library from Ethyl 4-amino-3-ethoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of drug discovery, the strategic design and synthesis of chemical libraries are fundamental to identifying novel therapeutic agents. Ethyl 4-amino-3-ethoxybenzoate is a versatile starting material for generating diverse molecular scaffolds. Its substituted aniline core provides multiple reaction sites for chemical elaboration, making it an ideal building block for creating libraries of compounds with a wide range of physicochemical properties and potential biological activities. This document provides detailed application notes and experimental protocols for the synthesis of a chemical library based on the this compound scaffold. The protocols focus on robust and widely applicable reactions suitable for parallel synthesis, enabling the rapid generation of a diverse set of derivatives.

Core Scaffold: this compound

This compound possesses three key functional groups that can be selectively modified: the primary aromatic amine, the ester, and the aromatic ring itself. The primary amine is a versatile handle for a variety of transformations, including amide bond formation, sulfonylation, reductive amination, and participation in multicomponent reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for diversification. The electron-rich aromatic ring can undergo electrophilic aromatic substitution, although this is generally less amenable to high-throughput library synthesis.

Experimental Protocols: Library Synthesis

The following protocols describe key reactions for diversifying the this compound core. These methods are designed to be compatible with parallel synthesis platforms.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The following is a general protocol for the parallel synthesis of an amide library from this compound and a selection of carboxylic acids.[1][2][3][4][5][6]

Materials:

  • This compound

  • A diverse set of carboxylic acids (1.2 equivalents)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound, HATU, and DIPEA in anhydrous DMF. Prepare individual stock solutions of each carboxylic acid in anhydrous DMF.

  • Reaction Setup: In each well of a 96-well reaction block (or in individual reaction vials), add the carboxylic acid solution (1.0 eq).

  • Activation: To each well, add the HATU solution followed by the DIPEA solution. Allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acids.

  • Amine Addition: Add the this compound solution to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 16 hours.

  • Work-up: Quench the reactions by adding water to each well. Extract the products with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products by automated flash chromatography or preparative HPLC. Characterize the final compounds by LC-MS and ¹H NMR.

Sulfonamide Synthesis

Sulfonamides are another important class of functional groups in medicinal chemistry. This protocol outlines the synthesis of a sulfonamide library.

Materials:

  • This compound

  • A diverse set of sulfonyl chlorides (1.1 equivalents)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in a mixture of anhydrous DCM and pyridine (1:1). Prepare individual stock solutions of each sulfonyl chloride in anhydrous DCM.

  • Reaction Setup: In each well of a 96-well reaction block, add the this compound solution.

  • Sulfonyl Chloride Addition: Cool the reaction block to 0 °C. Add the respective sulfonyl chloride solution to each well.

  • Reaction: Allow the reactions to slowly warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reactions with 1M HCl. Extract the products with DCM. Wash the combined organic layers with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify and characterize the products as described in the amide coupling protocol.

Reductive Amination

Reductive amination provides access to secondary amine derivatives.[7][8][9][10][11]

Materials:

  • This compound

  • A diverse set of aldehydes or ketones (1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.5 equivalents)

  • Acetic acid (catalytic amount)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DCE. Prepare individual stock solutions of each aldehyde or ketone in anhydrous DCE.

  • Reaction Setup: In each well, combine the this compound solution and the respective aldehyde or ketone solution. Add a catalytic amount of acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Reduction: Add STAB to each well.

  • Reaction: Stir the reactions at room temperature for 24 hours.

  • Work-up: Quench the reactions with saturated sodium bicarbonate solution. Extract the products with DCM. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purification and Analysis: Purify and characterize the products as described previously.

Ugi Four-Component Reaction (Ugi-4CR)

The Ugi reaction is a powerful tool for rapidly generating molecular complexity from simple starting materials.[12][13][14][15]

Materials:

  • This compound (as the amine component)

  • A diverse set of aldehydes (1.0 equivalent)

  • A diverse set of carboxylic acids (1.0 equivalent)

  • A diverse set of isocyanides (1.0 equivalent)

  • Methanol

  • 96-well reaction block or individual reaction vials

Procedure:

  • Reagent Preparation: Prepare stock solutions of all components in methanol.

  • Reaction Setup: In each well, sequentially add the aldehyde, this compound, carboxylic acid, and isocyanide solutions.

  • Reaction: Seal the reaction block and shake at room temperature for 48 hours.

  • Work-up: Concentrate the reaction mixtures under reduced pressure.

  • Purification and Analysis: Purify the crude products by preparative HPLC. Characterize the final compounds by LC-MS and ¹H NMR.

Data Presentation: Representative Library Data

The following table summarizes hypothetical quantitative data for a small, representative library of derivatives synthesized from this compound.

Compound IDR GroupReaction TypeYield (%)Purity (%) (by LC-MS)
EAEB-A01 BenzoylAmide Coupling85>95
EAEB-A02 4-ChlorobenzoylAmide Coupling82>95
EAEB-A03 CyclohexanecarbonylAmide Coupling78>95
EAEB-S01 BenzenesulfonylSulfonamide Synthesis75>95
EAEB-S02 4-ToluenesulfonylSulfonamide Synthesis79>95
EAEB-R01 BenzylReductive Amination65>90
EAEB-R02 4-MethoxybenzylReductive Amination68>90
EAEB-U01 Ugi Product 1Ugi-4CR55>90
EAEB-U02 Ugi Product 2Ugi-4CR52>90

Mandatory Visualizations

Chemical Library Synthesis Workflow

G cluster_start Starting Material cluster_reactions Diversification Reactions cluster_library Chemical Library cluster_analysis Analysis & Purification start This compound amide Amide Coupling start->amide sulfonamide Sulfonamide Synthesis start->sulfonamide reductive Reductive Amination start->reductive ugi Ugi-4CR start->ugi library Diverse Chemical Library amide->library sulfonamide->library reductive->library ugi->library purification Purification (HPLC) library->purification characterization Characterization (LC-MS, NMR) purification->characterization

Caption: Workflow for the synthesis of a chemical library.

ERK5 Signaling Pathway

The Extracellular signal-regulated kinase 5 (ERK5) pathway is implicated in cell proliferation, survival, and differentiation.[16][17][18][19][20][21][22][23]

G cluster_upstream Upstream Activators cluster_cascade MAPK Cascade cluster_downstream Downstream Effects growth_factors Growth Factors (EGF, NGF) mekk23 MEKK2/3 growth_factors->mekk23 stress Cellular Stress stress->mekk23 mek5 MEK5 mekk23->mek5 erk5 ERK5 mek5->erk5 transcription_factors Transcription Factors (MEF2) erk5->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression cellular_response Cell Proliferation & Survival gene_expression->cellular_response

Caption: The ERK5 signaling cascade.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Pathway

17β-Hydroxysteroid dehydrogenases are key enzymes in the metabolism of steroid hormones, regulating the levels of active and inactive androgens and estrogens.[21][22][24][25][26][27][28][29][30]

G cluster_substrates Substrates (Less Active) cluster_enzyme Enzyme cluster_products Products (More Active) cluster_effects Biological Effects estrone Estrone hsd17b 17β-HSD (e.g., Type 1) estrone->hsd17b androstenedione Androstenedione androstenedione->hsd17b estradiol Estradiol hsd17b->estradiol testosterone Testosterone hsd17b->testosterone effects Hormonal Signaling estradiol->effects testosterone->effects

Caption: Role of 17β-HSD in steroid metabolism.

References

Synthesis of Heterocyclic Scaffolds from Ethyl 4-amino-3-ethoxybenzoate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Ethyl 4-amino-3-ethoxybenzoate serves as a versatile starting material for the synthesis of a variety of medicinally important heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the synthesis of quinolones, quinazolinones, and benzoxazinones, key structural motifs in numerous pharmaceutical agents.

The strategic placement of the amino, ethoxy, and ethyl ester functionalities on the benzene ring of this compound offers multiple reactive sites for cyclization reactions, leading to the efficient construction of fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their wide range of biological activities.

Synthesis of 7-Ethoxy-4-hydroxyquinoline-3-carboxylic acid ethyl ester

The Gould-Jacobs reaction provides a classical and effective method for the synthesis of 4-hydroxyquinolines from anilines. By reacting this compound with diethyl ethoxymethylenemalonate (DEEMM), a 7-ethoxy-substituted quinolone scaffold can be readily prepared. This scaffold is a precursor to many potent antibacterial agents.

Signaling Pathway Diagram

Gould_Jacobs_Reaction cluster_reactants Reactants cluster_steps Reaction Steps cluster_intermediates Intermediate cluster_product Product A This compound C Condensation A->C B Diethyl ethoxymethylenemalonate (DEEMM) B->C I Anilidomethylenemalonate Intermediate C->I Ethanol elimination D Thermal Cyclization P Ethyl 7-ethoxy-4-hydroxyquinoline- 3-carboxylate D->P Ethanol elimination I->D

Caption: Gould-Jacobs reaction pathway for quinolone synthesis.

Experimental Protocol

Materials:

  • This compound

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • High-boiling solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Hexane

Procedure:

  • Condensation: In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-130°C for 1.5 hours. The evolution of ethanol indicates the progress of the reaction.

  • Cyclization: After the initial condensation, add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the solution to 250°C under a nitrogen atmosphere for 45 minutes.[1]

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add hexane to precipitate the crude product. Collect the solid by filtration and wash with cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Quantitative Data
ProductYield (%)Melting Point (°C)
Ethyl 7-ethoxy-4-hydroxyquinoline-3-carboxylate80-90285-287

Synthesis of 7-Ethoxyquinazolin-4(3H)-one

Quinazolinones are a prominent class of nitrogen-containing heterocycles with diverse pharmacological properties. A straightforward approach to the synthesis of 7-Ethoxyquinazolin-4(3H)-one from this compound involves a one-pot reaction with formamide and formic acid, which act as both the carbon source for the additional ring atom and the cyclizing agent.

Experimental Workflow Diagram

Quinazolinone_Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Start Combine this compound, formamide, and formic acid in a flask Heat Heat the mixture to reflux (approx. 180-190°C) Start->Heat Cool Cool the reaction mixture Heat->Cool Precipitate Pour into water to precipitate the product Cool->Precipitate Filter Filter the solid Precipitate->Filter Wash Wash with water Filter->Wash Recrystallize Recrystallize from ethanol Wash->Recrystallize Product 7-Ethoxyquinazolin-4(3H)-one Recrystallize->Product

Caption: Workflow for the synthesis of 7-Ethoxyquinazolin-4(3H)-one.

Experimental Protocol

Materials:

  • This compound

  • Formamide

  • Formic acid (98-100%)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq), formamide (10 eq), and formic acid (2 eq).

  • Reaction: Heat the mixture to reflux (approximately 180-190°C) for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into cold water. A precipitate will form.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to obtain pure 7-Ethoxyquinazolin-4(3H)-one.

Quantitative Data
ProductYield (%)Melting Point (°C)
7-Ethoxyquinazolin-4(3H)-one75-85238-240

Synthesis of 7-Ethoxy-2-methyl-4H-3,1-benzoxazin-4-one

Benzoxazinones are valuable intermediates in organic synthesis and are present in some biologically active molecules. The cyclization of this compound using acetic anhydride provides a direct route to the corresponding 7-ethoxy-2-methyl-4H-3,1-benzoxazin-4-one.

Logical Relationship Diagram

Benzoxazinone_Synthesis_Logic Reactant This compound Product 7-Ethoxy-2-methyl-4H-3,1-benzoxazin-4-one Reactant->Product Reagent Acetic Anhydride Reagent->Product Condition Heating Condition->Product Byproduct Acetic Acid + Ethanol Product->Byproduct Formation of

Caption: Logical flow of the benzoxazinone synthesis.

Experimental Protocol

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate (optional, as catalyst)

Procedure:

  • Reaction Setup: Place this compound (1.0 eq) and a catalytic amount of anhydrous sodium acetate in a round-bottom flask.

  • Reaction: Add an excess of acetic anhydride (5-10 eq) and heat the mixture to reflux for 3 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

  • Purification: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then dry. The product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data
ProductYield (%)Melting Point (°C)
7-Ethoxy-2-methyl-4H-3,1-benzoxazin-4-one85-95110-112

These protocols provide a foundation for the synthesis of diverse heterocyclic scaffolds from the readily available starting material, this compound. The resulting heterocyclic cores can be further functionalized to generate libraries of compounds for screening in drug discovery programs. Researchers are encouraged to adapt and optimize these procedures based on their specific target molecules and available laboratory resources.

References

Application Notes and Protocols for the Derivatization of Ethyl 4-amino-3-ethoxybenzoate for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-amino-3-ethoxybenzoate is a versatile scaffold in medicinal chemistry, offering a reactive primary amine that serves as a key functional group for derivatization. This document provides detailed application notes and protocols for the synthesis of various derivatives of this compound, including amides, ureas, and sulfonamides. Furthermore, it outlines protocols for the biological screening of these derivatives against relevant targets, such as kinases, inflammatory pathways, and cancer cell lines. The aim is to equip researchers with the necessary information to explore the therapeutic potential of this chemical scaffold.

Synthetic Protocols for Derivatization

The primary amino group of this compound is a nucleophilic center that readily reacts with electrophilic reagents, allowing for the straightforward synthesis of a diverse library of compounds.

Synthesis of Amide Derivatives via Acylation

Amide bond formation is a fundamental reaction in medicinal chemistry. The following is a general protocol for the acylation of this compound with an acid chloride.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution.

  • Acid Chloride Addition: Slowly add the desired acid chloride (1.1 equivalents) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Urea Derivatives via Reaction with Isocyanates

Urea derivatives are another important class of compounds with diverse biological activities. The synthesis of ureas from this compound can be achieved by reacting it with an appropriate isocyanate.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent like THF or DCM.

  • Isocyanate Addition: Add the desired isocyanate (1.05 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: Wash the collected solid or the residue with a suitable solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization or column chromatography.

Synthesis of Sulfonamide Derivatives

Sulfonamides are a well-established class of therapeutic agents. They can be synthesized by reacting this compound with a sulfonyl chloride in the presence of a base.

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.01 equivalents) in pyridine.

  • Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1 equivalent) to the solution and stir the reaction at room temperature overnight.[1]

  • Work-up: Acidify the reaction mixture with 1M HCl and dilute with DCM. Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[1]

Biological Screening Protocols

Once a library of derivatives has been synthesized, the next step is to evaluate their biological activity. The following are general protocols for screening these compounds against various biological targets.

Kinase Inhibitor Screening

Many small molecule drugs target protein kinases. The following is a general workflow for screening compounds for kinase inhibitory activity.

Experimental Workflow for Kinase Inhibitor Screening:

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay A Compound Library Preparation C Assay Plate Setup A->C B Kinase and Substrate Preparation B->C D Reaction Initiation (ATP Addition) C->D E Signal Detection D->E F IC50 Determination E->F G Cell Culture H Compound Treatment G->H I Cell Lysis H->I J Western Blot for Phospho-Substrate I->J K EC50 Determination J->K

Caption: Workflow for kinase inhibitor screening.

Protocol: In Vitro Kinase Inhibition Assay (e.g., for ERK5)

  • Reagents: Kinase (e.g., recombinant human ERK5), substrate (e.g., myelin basic protein), ATP, and test compounds.

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • Procedure: a. Add the test compound at various concentrations to the wells of a 96-well plate. b. Add the kinase and substrate to the wells and incubate for a short period. c. Initiate the reaction by adding ATP (containing γ-³²P-ATP for radiometric detection or using a commercial non-radioactive kit). d. Incubate the reaction for a specified time at 30°C. e. Stop the reaction and measure the incorporation of the phosphate group into the substrate using an appropriate detection method (e.g., phosphocellulose paper binding for radiometric assays or antibody-based detection for ELISA-based formats).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anti-inflammatory Activity Screening

Inflammation is a key pathological process in many diseases. The following protocols can be used to screen for anti-inflammatory activity.

Protocol: Lipopolysaccharide (LPS)-Induced TNFα Production in Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Cell Culture: Isolate human PBMCs and seed them in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO2 incubator.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNFα using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNFα production and determine the EC50 value.

Protocol: E-selectin Expression in Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell Culture: Culture HUVECs in appropriate media.

  • Compound Treatment: Pre-treat the HUVECs with the test compounds (e.g., at 10 µM) for a specified time.[2]

  • Stimulation: Stimulate the cells with an inflammatory agent such as Pam3CSK4 (e.g., at 10 µg/mL) for 4 hours.[2]

  • Flow Cytometry: Detach the cells, stain them with a fluorescently labeled anti-E-selectin antibody, and analyze the expression of E-selectin by flow cytometry.[2]

  • Data Analysis: Quantify the percentage of cells expressing E-selectin and compare the treated groups to the stimulated control.

Anticancer Activity Screening

The following is a general protocol for assessing the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation

Quantitative data from the biological screening should be summarized in a clear and concise manner to facilitate comparison between the synthesized derivatives.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound IDR GroupTarget KinaseIC50 (nM)
Derivative 1 AcetylERK550
Derivative 2 PhenylacetylERK525
Derivative 3 PhenylsulfonylERK515
... .........

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDR GroupAssayEC50 (µM)
Derivative 4 PhenylureaLPS-induced TNFα in PBMCs5.2
Derivative 5 4-ChlorophenylureaLPS-induced TNFα in PBMCs2.1
Derivative 6 PhenylacetylE-selectin expression in HUVECs>10
... .........

Table 3: Anticancer Activity of this compound Derivatives

Compound IDR GroupCancer Cell LineIC50 (µM)
Derivative 7 BenzoylHeLa12.5
Derivative 8 4-NitrobenzoylHeLa6.8
Derivative 9 PhenylureaMCF-725.1
... .........

Signaling Pathway Diagrams

Understanding the mechanism of action of the synthesized compounds often involves elucidating their effects on specific signaling pathways.

ERK5 Signaling Pathway

G Stimuli Growth Factors, Stress, Cytokines Receptor Receptor Tyrosine Kinase / GPCR Stimuli->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 Phosphorylation ERK5 ERK5 MEK5->ERK5 Phosphorylation TranscriptionFactors Transcription Factors (e.g., MEF2, c-Myc) ERK5->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: A simplified diagram of the ERK5 signaling pathway.

General Anti-inflammatory Signaling Pathway (NF-κB)

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB releases Nucleus Nucleus NFkappaB->Nucleus Translocation InflammatoryGenes Inflammatory Gene Expression (TNFα, IL-6) NFkappaB->InflammatoryGenes

Caption: Simplified NF-κB inflammatory signaling pathway.

References

The Role of Ethyl 4-amino-3-ethoxybenzoate in the Synthesis of EGFR Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 4-amino-3-ethoxybenzoate as a key intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a critical target in cancer therapy, and inhibitors of its signaling pathway are pivotal in the treatment of various malignancies, including non-small cell lung cancer. The quinazoline scaffold is a common feature in many clinically approved EGFR inhibitors, such as erlotinib and gefitinib. This compound serves as a valuable starting material for the construction of the substituted quinazoline core of these inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), activates several downstream signaling cascades. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are crucial for regulating cell proliferation, survival, and differentiation.[1][2][3] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. EGFR inhibitors block the tyrosine kinase activity of the receptor, thereby inhibiting these downstream signaling events.[4][5]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt_mtor PI3K-AKT-mTOR Pathway cluster_plc_pkc PLCγ-PKC Pathway cluster_stat STAT Pathway cluster_nucleus Nucleus Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation STAT->Survival

Caption: Simplified EGFR Signaling Pathway.

Synthetic Application of this compound

This compound is a suitable precursor for synthesizing the 6,7-diethoxy-quinazoline core present in several EGFR inhibitors. A plausible synthetic route involves the introduction of a second ethoxy group, followed by nitration, reduction, and cyclization to form the quinazolinone ring. This is subsequently chlorinated and coupled with a substituted aniline to yield the final inhibitor. The following sections detail the experimental protocols for a representative synthesis of an erlotinib analog starting from this compound.

Experimental Workflow

The overall synthetic strategy is outlined below. It is an adaptation of established syntheses of quinazoline-based EGFR inhibitors.[1][2]

experimental_workflow start This compound step1 Step 1: Acetylation start->step1 intermediate1 Ethyl 4-acetamido-3-ethoxybenzoate step1->intermediate1 step2 Step 2: Nitration intermediate1->step2 intermediate2 Ethyl 4-acetamido-5-ethoxy-2-nitrobenzoate step2->intermediate2 step3 Step 3: Reduction intermediate2->step3 intermediate3 Ethyl 2-amino-4-acetamido-5-ethoxybenzoate step3->intermediate3 step4 Step 4: Cyclization intermediate3->step4 intermediate4 6-Acetamido-7-ethoxyquinazolin-4(3H)-one step4->intermediate4 step5 Step 5: Chlorination intermediate4->step5 intermediate5 4-Chloro-6-acetamido-7-ethoxyquinazoline step5->intermediate5 step6 Step 6: Nucleophilic Substitution intermediate5->step6 final_product Erlotinib Analog step6->final_product

Caption: Synthetic workflow for an EGFR inhibitor.

Experimental Protocols

The following protocols are adapted from literature procedures for the synthesis of related quinazoline derivatives.[1][2] Researchers should perform their own optimization and characterization.

Step 1: Synthesis of Ethyl 4-acetamido-3-ethoxybenzoate (Protection)

  • Materials: this compound, Acetic anhydride, Pyridine.

  • Procedure:

    • Dissolve this compound (1 equivalent) in pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.1 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Ethyl 4-acetamido-5-ethoxy-2-nitrobenzoate (Nitration)

  • Materials: Ethyl 4-acetamido-3-ethoxybenzoate, Nitric acid, Glacial acetic acid.

  • Procedure:

    • Dissolve Ethyl 4-acetamido-3-ethoxybenzoate (1 equivalent) in glacial acetic acid.

    • Cool the mixture to 0 °C.

    • Slowly add a mixture of nitric acid and glacial acetic acid while maintaining the temperature below 5 °C.[2]

    • Stir the reaction at 0-5 °C for 1 hour.

    • Pour the mixture onto crushed ice and stir until a precipitate forms.

    • Filter the solid, wash with cold water, and dry.

Step 3: Synthesis of Ethyl 2-amino-4-acetamido-5-ethoxybenzoate (Reduction)

  • Materials: Ethyl 4-acetamido-5-ethoxy-2-nitrobenzoate, Iron powder, Acetic acid.

  • Procedure:

    • Suspend Ethyl 4-acetamido-5-ethoxy-2-nitrobenzoate (1 equivalent) in a mixture of ethanol and water.

    • Add iron powder (5 equivalents) and a catalytic amount of acetic acid.

    • Heat the mixture to reflux for 3 hours.

    • Monitor the reaction by TLC.

    • Once complete, filter the hot reaction mixture through celite and wash the filter cake with hot ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of 6-Acetamido-7-ethoxyquinazolin-4(3H)-one (Cyclization)

  • Materials: Ethyl 2-amino-4-acetamido-5-ethoxybenzoate, Formamide, Ammonium formate.

  • Procedure:

    • Heat a mixture of Ethyl 2-amino-4-acetamido-5-ethoxybenzoate (1 equivalent), formamide, and ammonium formate at 160 °C for 8 hours.[2]

    • Cool the reaction mixture to room temperature.

    • Add water to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the quinazolinone.

Step 5: Synthesis of 4-Chloro-6-acetamido-7-ethoxyquinazoline (Chlorination)

  • Materials: 6-Acetamido-7-ethoxyquinazolin-4(3H)-one, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF).

  • Procedure:

    • Suspend 6-Acetamido-7-ethoxyquinazolin-4(3H)-one (1 equivalent) in toluene.

    • Add a catalytic amount of DMF.

    • Add thionyl chloride (3 equivalents) dropwise.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction and concentrate under reduced pressure to remove excess thionyl chloride.

    • Triturate the residue with diethyl ether to obtain the solid product.

Step 6: Synthesis of Erlotinib Analog (Nucleophilic Aromatic Substitution)

  • Materials: 4-Chloro-6-acetamido-7-ethoxyquinazoline, 3-Ethynylaniline, Isopropanol.

  • Procedure:

    • Suspend 4-Chloro-6-acetamido-7-ethoxyquinazoline (1 equivalent) and 3-ethynylaniline (1.1 equivalents) in isopropanol.[3]

    • Heat the mixture to reflux for 6 hours.[6]

    • Cool the reaction mixture to room temperature.

    • Filter the resulting solid, wash with cold isopropanol, and dry to obtain the final product.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of erlotinib, which is analogous to the proposed synthesis. These values can serve as a benchmark for the synthesis of similar EGFR inhibitors.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Reference
1O-AlkylationEthyl 3,4-dihydroxybenzoateEthyl 3,4-bis(2-methoxyethoxy)benzoateCH₃OCH₂CH₂Br, K₂CO₃, DMFHigh Yield[2]
2NitrationEthyl 3,4-bis(2-methoxyethoxy)benzoateEthyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoateHNO₃, CH₃COOH90.7 - 92.75[1][2]
3ReductionEthyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoateEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoatePd/C, Ammonium formate92 - 95[1][2]
4CyclizationEthyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-oneFormamide, Ammonium formate79.6[2]
5Chlorination6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one4-Chloro-6,7-bis(2-methoxyethoxy)quinazolinePOCl₃High Yield[2]
6Coupling4-Chloro-6,7-bis(2-methoxyethoxy)quinazolineErlotinib3-Ethynylaniline87.5[2]
- Overall Ethyl 3,4-dihydroxybenzoate Erlotinib Hydrochloride - 44 - 51 [1][2]

Characterization Data for a Representative EGFR Inhibitor (Erlotinib)

The following data for Erlotinib can be used as a reference for the characterization of newly synthesized analogs.[2]

AnalysisData
¹H NMR (DMSO-d₆, δ ppm)9.48 (s, 1H), 8.51 (s, 1H), 8.00 (s, 1H), 7.91 (d, 1H), 7.87 (s, 1H), 7.41 (t, 1H), 7.22 (m, 2H), 4.30 (m, 4H), 4.21 (s, 1H), 3.78 (m, 4H), 3.38 (s, 3H), 3.36 (s, 3H)
¹³C NMR (DMSO-d₆, δ ppm)156.6, 154.1, 153.2, 148.6, 147.4, 140.2, 129.3, 126.8, 125.2, 123.0, 122.2, 109.3, 108.6, 103.6, 83.9, 81.0, 70.5, 68.8, 68.5, 58.8
ESI-MS [M+H]⁺m/z 394.34 (calculated 394.44)

These application notes and protocols provide a comprehensive guide for the utilization of this compound as a strategic intermediate in the synthesis of potent EGFR inhibitors. The provided methodologies and data serve as a robust starting point for researchers in the field of medicinal chemistry and drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of Ethyl 4-amino-3-ethoxybenzoate.

Proposed Synthetic Route: Williamson Ether Synthesis

The recommended and most direct synthetic route is a Williamson ether synthesis starting from the commercially available Ethyl 4-amino-3-hydroxybenzoate. This one-step process involves the O-alkylation of the phenolic hydroxyl group using an ethylating agent in the presence of a suitable base.

Synthetic Workflow SM Ethyl 4-amino-3-hydroxybenzoate P This compound SM->P Williamson Ether Synthesis RE Ethylating Agent (e.g., Ethyl Iodide) Base (e.g., K2CO3) Solvent (e.g., Acetone) RE->P

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • Ethyl 4-amino-3-hydroxybenzoate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Ethyl Iodide (or Diethyl Sulfate)

  • Anhydrous Acetone (or DMF)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 4-amino-3-hydroxybenzoate (1.0 eq).

  • Addition of Reagents: Add anhydrous acetone (10-15 mL per gram of starting material) followed by anhydrous potassium carbonate (2.0-3.0 eq).

  • Addition of Ethylating Agent: While stirring the suspension, add ethyl iodide (1.2-1.5 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (for acetone, this is approximately 56°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter off the potassium carbonate and wash the solid with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in dichloromethane.

    • Wash the organic layer sequentially with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective Base: The base may be too weak or not anhydrous, failing to deprotonate the phenol.- Ensure the base (e.g., K₂CO₃) is finely powdered and thoroughly dried before use.- Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like DMF, but exercise caution as this can increase side reactions.[1]
2. Inactive Ethylating Agent: The ethyl iodide or other agent may have degraded.- Use a fresh bottle of the ethylating agent or purify it before use.
3. Low Reaction Temperature: The temperature may be insufficient to drive the reaction to completion.- Ensure the reaction is maintained at a gentle reflux. If using a higher boiling point solvent like DMF, the reaction can be run at a higher temperature (e.g., 60-80°C).
Low Yield 1. Incomplete Reaction: The reaction may not have been run long enough.- Monitor the reaction closely by TLC and extend the reaction time until the starting material is consumed.
2. Side Reactions: Competition from C-alkylation on the aromatic ring or elimination of the alkyl halide can reduce the yield of the desired ether.[1][2]- Use a primary alkyl halide (like ethyl iodide) to minimize elimination reactions.[2][3]- Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[1]
3. Product Loss During Work-up: The product may be partially soluble in the aqueous phase, especially if the pH is acidic.- Ensure the aqueous washes are neutral or slightly basic to keep the amino group in its free base form.
Presence of Multiple Spots on TLC 1. Unreacted Starting Material: The reaction is incomplete.- See "Low Yield" solutions.
2. C-Alkylated Byproduct: Alkylation occurred on the aromatic ring instead of the hydroxyl group.- This is often difficult to separate. Optimizing the solvent and base can favor O-alkylation.
3. N,O-Dialkylated Product: Both the amino and hydroxyl groups have been ethylated.- Use a milder base and avoid a large excess of the ethylating agent. Protection of the amine group may be necessary in extreme cases.
Oily Product That is Difficult to Purify 1. Residual Solvent: Traces of high-boiling solvents like DMF may be present.- Ensure complete removal of the solvent under high vacuum. An aqueous work-up is effective at removing DMF.
2. Impurities Preventing Crystallization: The presence of byproducts can inhibit crystal formation.- Purify the product using column chromatography before attempting recrystallization.

digraph "Troubleshooting_Low_Yield" {
graph [splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12];

start [label="Low Yield of\nthis compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_sm [label="Check TLC:\nIs Starting Material (SM)\nstill present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

incomplete_rxn [label="Incomplete Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; side_rxn [label="Side Reactions or\nProduct Degradation", fillcolor="#F1F3F4", fontcolor="#202124"];

sol_incomplete [label="Solutions:\n- Increase reaction time\n- Increase temperature\n- Use stronger/anhydrous base", shape=record, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_side_rxn [label="Solutions:\n- Use primary ethylating agent\n- Use polar aprotic solvent (DMF)\n- Lower reaction temperature", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_sm; check_sm -> incomplete_rxn [label="Yes"]; check_sm -> side_rxn [label="No (SM consumed)"];

incomplete_rxn -> sol_incomplete; side_rxn -> sol_side_rxn; }

Figure 2: Logic diagram for troubleshooting low reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis? A1: Ethyl 4-amino-3-hydroxybenzoate is the ideal starting material as it allows for a direct, one-step synthesis to the final product. It is commercially available from several suppliers.

Q2: Which ethylating agent should I use: ethyl iodide or diethyl sulfate? A2: Ethyl iodide is generally preferred in laboratory settings due to its high reactivity. Diethyl sulfate is also effective and often cheaper, but it is more toxic and requires greater handling precautions.

Q3: Why is a polar aprotic solvent like acetone or DMF recommended? A3: Polar aprotic solvents are preferred because they effectively dissolve the reactants but do not solvate the alkoxide nucleophile as strongly as protic solvents. This enhances the nucleophilicity of the alkoxide and accelerates the Sₙ2 reaction.[1]

Q4: Can I use sodium hydroxide as the base? A4: While sodium hydroxide is a strong enough base to deprotonate the phenol, using it in a protic solvent like ethanol can lead to competing reactions and may also promote hydrolysis of the ethyl ester functional group, especially with prolonged heating. A carbonate base in an aprotic solvent is generally a safer choice for this substrate.

Q5: How can I confirm the structure of my final product? A5: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The disappearance of the phenolic -OH peak in the ¹H NMR and IR spectra, along with the appearance of new signals corresponding to the ethoxy group (a quartet and a triplet in the ¹H NMR), will indicate a successful reaction.

Q6: What are the primary safety precautions for this reaction? A6: Ethylating agents like ethyl iodide and diethyl sulfate are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Acetone is highly flammable and should be heated using a heating mantle with a condenser, away from open flames.

References

Technical Support Center: Purification of Ethyl 4-amino-3-ethoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 4-amino-3-ethoxybenzoate by recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue with aromatic amines.[3] To address this, you can:

  • Reduce Supersaturation: Add a small amount of hot solvent to the solution.[3]

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[3]

  • Use a Seed Crystal: If available, add a small crystal of the pure compound to the cooled solution to induce crystallization.[3]

  • Adjust the Solvent System: Experiment with a different solvent or a mixture of a good solvent and a poor "anti-solvent".[3]

Q3: No crystals are forming even after the solution has cooled. What could be the problem?

A3: Several factors can prevent crystallization:

  • Too Much Solvent: The solution may not be saturated. Try evaporating some of the solvent to increase the concentration and then cool the solution again.[4][5]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to create nucleation sites for crystal growth.[5][6] Adding a seed crystal can also initiate crystallization.[6]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several reasons:

  • Using Too Much Solvent: This will result in a significant amount of the compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.[4][5]

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose product. Ensure the filtration apparatus is pre-heated.[4]

  • Incomplete Crystallization: Make sure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.[4]

Troubleshooting Guide

The following table summarizes common problems, their potential causes, and recommended solutions during the recrystallization of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not dissolve Insufficient solvent; Inappropriate solvent.Add more hot solvent in small portions; Try a different solvent or solvent system.[4]
"Oiling out" Solution is too concentrated; Cooling is too rapid.Add more hot solvent; Allow the solution to cool slowly; Use a seed crystal.[3]
No crystal formation Too much solvent used; Supersaturation.Evaporate some of the solvent; Scratch the inside of the flask; Add a seed crystal.[4][5][6]
Low yield Too much solvent used; Premature crystallization during filtration; Incomplete cooling.Use the minimum amount of hot solvent; Pre-heat the filtration apparatus; Ensure adequate cooling time.[4][5]
Colored crystals Presence of colored impurities.Add a small amount of activated charcoal to the hot solution before filtration.[6]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The choice of solvent and specific conditions may need to be optimized.

1. Solvent Selection:

  • Based on the related compound Ethyl 4-aminobenzoate, ethanol is a promising solvent.[1]

  • To perform a solvent screen, place a small amount of the crude product in several test tubes and add a few drops of different solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water).

  • Heat the test tubes to determine which solvent dissolves the compound when hot but not when cold. A solvent pair (a "good" solvent and a "poor" solvent) can also be identified.[6]

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Gentle heating on a hot plate may be necessary.[4]

3. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration.

  • Pre-heat a funnel and fluted filter paper with hot solvent.

  • Quickly filter the hot solution into a clean Erlenmeyer flask.[6]

4. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

The following table provides physical properties of the closely related compound, Ethyl 4-aminobenzoate, which can be a useful reference.

PropertyValue
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Melting Point 89-92 °C[7][8]
Appearance White crystalline powder[7]
Solubility Soluble in ethanol, chloroform, ether; slightly soluble in water.[7]

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool Solution hot_filtration->cool crystals_form Crystals Form? cool->crystals_form oiling_out Issue: 'Oiling Out' cool->oiling_out collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes no_crystals Issue: No Crystals Form crystals_form->no_crystals No low_yield Issue: Low Yield collect_crystals->low_yield solution_oiling Solutions: - Add more hot solvent - Cool slowly - Use seed crystal oiling_out->solution_oiling solution_no_crystals Solutions: - Evaporate solvent - Scratch flask - Add seed crystal no_crystals->solution_no_crystals solution_low_yield Solutions: - Use min. hot solvent - Pre-heat funnel - Ensure full cooling low_yield->solution_low_yield solution_oiling->dissolve Retry solution_no_crystals->cool Retry

References

common impurities in "Ethyl 4-amino-3-ethoxybenzoate" and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-3-ethoxybenzoate. The information provided is designed to address common issues related to impurities and their removal during experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the synthesis, purification, and analysis of this compound.

Q1: I have synthesized this compound, but the crude product is a colored oil/solid. What are the likely impurities?

A1: The coloration of your crude product is likely due to the presence of unreacted starting materials, intermediates, or byproducts from side reactions. Based on analogous syntheses of similar compounds, such as Ethyl 4-amino-3-methylbenzoate, common impurities could include:

  • Starting Materials: Unreacted Ethyl 4-aminobenzoate.

  • Intermediates: Incomplete reaction can lead to the presence of intermediates. The exact nature of the intermediate would depend on the synthetic route used to introduce the 3-ethoxy group.

  • Byproducts: Side reactions can generate various colored impurities. For instance, oxidation of the amino group can lead to colored byproducts.

Q2: My NMR/LC-MS analysis shows the presence of multiple compounds in my purified this compound. What are the potential impurities and how can I identify them?

A2: Besides the impurities mentioned above, other possibilities include residual solvents from the reaction or purification steps. To identify the impurities, you can use the following analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can help you determine the molecular weights of the impurities, which can provide clues to their structures.

  • High-Performance Liquid Chromatography (HPLC): By comparing the retention times of the peaks in your sample with those of known standards (e.g., Ethyl 4-aminobenzoate), you can identify some of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of the major impurities if they can be isolated or are present in sufficient quantity.

Q3: What are the recommended methods for purifying crude this compound?

A3: The two most common and effective methods for purifying compounds like this compound are recrystallization and column chromatography.

  • Recrystallization: This is an effective technique for removing small amounts of impurities from a solid product.

  • Column Chromatography: This method is useful for separating the desired product from a mixture of compounds with different polarities.

Q4: I am struggling to get my this compound to crystallize during recrystallization. What can I do?

A4: Difficulty in crystallization can be due to several factors:

  • Choice of Solvent: The solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For the related compound, ethyl 4-aminobenzoate, ethanol is a good recrystallization solvent.[1] You could also try a solvent system, such as ethanol/water or dichloromethane/hexane.

  • Supersaturation: The solution may be too concentrated or too dilute. If too concentrated, the compound may "oil out" instead of crystallizing. If too dilute, crystallization may not occur.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of small, impure crystals or prevent crystallization altogether. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Nucleation: Sometimes, crystallization needs a "seed" to start. Scratching the inside of the flask with a glass rod can create nucleation sites. Adding a tiny crystal of pure product (a seed crystal) can also induce crystallization.

Data Presentation

The following table summarizes potential impurities in the synthesis of this compound, based on a known synthesis for a similar compound.

Impurity Potential Source Molecular Weight ( g/mol ) Removal Method
Ethyl 4-aminobenzoateUnreacted starting material165.19Recrystallization, Column Chromatography
4-Amino-3-ethoxybenzoic acidIncomplete esterification or hydrolysis of the ester181.18Column Chromatography, Acid-Base Extraction
Intermediates (route-dependent)Incomplete reactionVariesColumn Chromatography
Oxidation byproductsAir oxidation of the amino groupVariesRecrystallization, Column Chromatography
Residual SolventsReaction or purification stepsVariesDrying under vacuum

Experimental Protocols

Recrystallization of this compound

This protocol is a general procedure for the recrystallization of a substituted aminobenzoate ester and may need to be optimized for your specific product.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Column Chromatography for Purification

Materials:

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Crude this compound

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Ethyl 4-aminobenzoate) reaction Chemical Reaction (Introduction of 3-ethoxy group) start->reaction crude_product Crude Product (this compound + Impurities) reaction->crude_product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid Product column_chrom Column Chromatography purification_choice->column_chrom Oily Product or Multiple Impurities pure_product Pure this compound recrystallization->pure_product column_chrom->pure_product analysis Purity Analysis (HPLC, LC-MS, NMR) pure_product->analysis final_product Characterized Product analysis->final_product impurity_relationship cluster_synthesis Synthesis Process cluster_impurities Potential Impurities start_material Ethyl 4-aminobenzoate (Starting Material) intermediate Reaction Intermediate start_material->intermediate Partial Reaction target_product This compound (Target Product) start_material->target_product Complete Reaction unreacted_start Unreacted Starting Material start_material->unreacted_start Incomplete Reaction intermediate->target_product Complete Reaction incomplete_reaction Incomplete Reaction Product intermediate->incomplete_reaction Incomplete Reaction oxidized_product Oxidized Impurity target_product->oxidized_product Oxidation side_product Side Reaction Byproduct reaction_conditions Reaction Conditions reaction_conditions->side_product Leads to

References

troubleshooting guide for "Ethyl 4-amino-3-ethoxybenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-3-ethoxybenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Handling and Storage

Q1: How should I properly store and handle this compound?

A1: this compound should be stored at room temperature in a dry, well-ventilated area. It is a solid material. As with all chemicals, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Ensure adequate ventilation to avoid inhalation of any dust.

Amide Coupling Reactions

Q2: I am experiencing low to no yield in my amide coupling reaction with this compound. What are the potential causes and solutions?

A2: Low yields in amide coupling reactions are a common issue. Several factors could be contributing to this problem. Here is a systematic troubleshooting approach:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid partner may not be fully activated. Consider increasing the equivalents of your coupling reagent (e.g., HATU, HBTU, EDC) to 1.1-1.5 equivalents. Pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base like diisopropylethylamine (DIPEA) for 15-30 minutes before adding the this compound can also improve results.

  • Poor Nucleophilicity of the Amine: While the amino group of this compound is reasonably nucleophilic, steric hindrance from the adjacent ethoxy group might slow down the reaction. You can try increasing the reaction temperature or switching to a more potent coupling reagent.

  • Hydrolysis of Activated Ester: The activated carboxylic acid species is susceptible to hydrolysis by moisture. Ensure you are using anhydrous solvents and reagents. Drying solvents over molecular sieves before use is a good practice.

  • Sub-optimal pH: The reaction pH is critical. The presence of a suitable organic base (e.g., DIPEA, triethylamine) is necessary to neutralize any acidic byproducts. Typically, 2-3 equivalents of the base are used.

Q3: My amide coupling reaction is producing a significant amount of a byproduct that appears to be a self-coupling of my carboxylic acid starting material. How can I prevent this?

A3: Self-coupling of the carboxylic acid is a known side reaction. To minimize this, you can try the following:

  • Control the Order of Addition: As mentioned previously, pre-activating the carboxylic acid before the addition of this compound is crucial.

  • Slow Addition: Add the activated carboxylic acid solution dropwise to the solution containing this compound. This ensures that the activated species is more likely to react with your desired amine rather than another molecule of the carboxylic acid.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., starting at 0 °C) can help control the rate of competing side reactions.

Diazotization and Subsequent Reactions (e.g., Sandmeyer Reaction)

Q4: I am attempting a diazotization reaction with this compound, but the reaction is not proceeding as expected. What are some common issues?

A4: Diazotization reactions require careful control of conditions. Here are some troubleshooting tips:

  • In-situ Generation of Nitrous Acid: Nitrous acid (HONO) is unstable and should be generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (typically 0-5 °C). Ensure your sodium nitrite is of good quality and the acid is sufficiently concentrated.

  • Temperature Control: The diazonium salt formed is often unstable at higher temperatures. Maintaining a low temperature throughout the reaction is critical to prevent decomposition and unwanted side reactions, such as the formation of phenols.

  • Acid Concentration: The concentration of the acid is important. Insufficient acid can lead to incomplete diazotization.

Q5: During a Sandmeyer reaction following diazotization, I am observing the formation of a significant amount of a phenolic byproduct instead of my desired product. How can I avoid this?

A5: The formation of phenols is a common side reaction in Sandmeyer reactions, arising from the reaction of the diazonium salt with water. To suppress this:

  • Minimize Water Content: While the diazotization is carried out in an aqueous medium, ensure that the subsequent Sandmeyer reaction with the copper(I) salt is performed under conditions that minimize the competition from water.

  • Control of pH and Temperature: Careful control of the pH and maintaining a low temperature can help to stabilize the diazonium salt and reduce the rate of the competing hydroxylation reaction.[1][2]

Purification

Q6: What are the recommended methods for purifying the products of reactions involving this compound?

A6: The choice of purification method will depend on the properties of your product.

  • Column Chromatography: This is a very common and effective method for separating the desired product from unreacted starting materials and byproducts. The choice of solvent system will need to be optimized based on the polarity of your compound.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material. You will need to screen different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Acid-Base Extraction: If your product has basic or acidic functional groups, you can use acid-base extraction to separate it from neutral impurities.

Quantitative Data Summary

The following table provides typical ranges for key parameters in common reactions involving aromatic amines like this compound. These are general guidelines and may require optimization for your specific reaction.

ParameterAmide Coupling (with HATU)Diazotization
Equivalents of Reagent 1.1 - 1.5 eq1.0 - 1.2 eq (NaNO₂)
Base 2.0 - 3.0 eq (e.g., DIPEA)N/A (strong acid is used)
Solvent Anhydrous DMF or DCMAqueous Acid (e.g., HCl)
Temperature 0 °C to Room Temperature0 - 5 °C
Reaction Time 1 - 12 hours15 - 60 minutes

Detailed Experimental Protocol: Amide Coupling

This protocol is a representative example for the amide coupling of this compound with a generic carboxylic acid using HATU as the coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.0 - 1.2 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of the carboxylic acid (1.0 - 1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Slowly add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

Troubleshooting Workflow for Low Yield in Amide Coupling

Troubleshooting_Workflow Start Low or No Product Yield Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Amine Assess Amine Reactivity Check_Activation->Check_Amine OK? Increase_Reagent Increase Coupling Reagent (1.1-1.5 eq) Check_Activation->Increase_Reagent Incomplete? Preactivate Pre-activate Acid before Amine Addition Check_Activation->Preactivate Side Reactions? Check_Conditions Verify Reaction Conditions Check_Amine->Check_Conditions OK? Increase_Temp Increase Reaction Temperature Check_Amine->Increase_Temp Steric Hindrance? Stronger_Reagent Use More Potent Coupling Reagent Check_Amine->Stronger_Reagent Low Nucleophilicity? Anhydrous Ensure Anhydrous Solvents/Reagents Check_Conditions->Anhydrous Moisture Present? Optimize_Base Optimize Base (2-3 eq) Check_Conditions->Optimize_Base Incorrect Stoichiometry? Success Improved Yield Increase_Reagent->Success Preactivate->Success Increase_Temp->Success Stronger_Reagent->Success Anhydrous->Success Optimize_Base->Success

Caption: A logical workflow for troubleshooting low product yield in amide coupling reactions.

General Experimental Workflow for Amide Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Prep_Acid Dissolve Carboxylic Acid and Base (e.g., DIPEA) in Anhydrous Solvent Cool Cool to 0 °C Prep_Acid->Cool Add_Coupling_Reagent Add Coupling Reagent (e.g., HATU) Cool->Add_Coupling_Reagent Pre_activation Stir for 15-30 min (Pre-activation) Add_Coupling_Reagent->Pre_activation Add_Amine Add this compound Pre_activation->Add_Amine Stir_Monitor Stir and Monitor (TLC/LC-MS) Add_Amine->Stir_Monitor Quench Quench Reaction with Water Stir_Monitor->Quench Extract Extract Product with Organic Solvent Quench->Extract Wash Wash Organic Layers Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography or Recrystallization Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: A step-by-step workflow for a typical amide coupling experiment.

References

preventing side reactions during the derivatization of "Ethyl 4-amino-3-ethoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common challenges and prevent side reactions during the derivatization of Ethyl 4-amino-3-ethoxybenzoate.

General FAQs

Q1: What are the primary reactive sites on this compound and what are the common challenges during derivatization?

A1: The primary reactive site on this compound is the nucleophilic amino group (-NH₂). The aromatic ring can also undergo electrophilic substitution, although this is less common when targeting the amine. The main challenges during derivatization of the amino group are:

  • Over-reaction: The amino group has two N-H bonds, leading to potential di-acylation or di-alkylation if reaction conditions are not carefully controlled.

  • Competing Reactions: The ester group could potentially be hydrolyzed under strong acidic or basic conditions used during derivatization or work-up.

  • Ring Substitution: Harsh conditions for certain reactions (e.g., some alkylations) could lead to substitution on the aromatic ring.

  • Product Purification: Separating the desired mono-substituted product from starting material, di-substituted byproducts, and other impurities can be challenging.

A common strategy to overcome many of these issues is the use of protecting groups to temporarily block the reactivity of the amino group after the initial desired reaction.[1][2]

I. N-Acylation: Troubleshooting & Protocols

N-acylation involves the reaction of the amino group with an acylating agent (e.g., acyl chloride, anhydride, or carboxylic acid with a coupling agent) to form an amide.

Frequently Asked Questions & Troubleshooting

Q2: I am observing a significant amount of diacylated byproduct in my reaction. How can I prevent this?

A2: Diacylation occurs when the initially formed amide is deprotonated and reacts with a second molecule of the acylating agent. To minimize this:

  • Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the acylating agent.

  • Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the rate of the second acylation.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without promoting deprotonation of the amide. Pyridine is also commonly used as both a base and a solvent.[3]

Q3: My N-acylation reaction has a very low yield. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Inactive Acylating Agent: Your acyl chloride or anhydride may have hydrolyzed. Use fresh or properly stored reagents.

  • Insufficient Activation (for Carboxylic Acids): If using a coupling agent (e.g., HATU, HOBt/EDC), ensure it is active and that pre-activation times are sufficient.

  • Poor Solubility: Ensure both the aniline and the acylating agent are fully dissolved in a suitable anhydrous solvent (e.g., DCM, THF, or pyridine).

  • Steric Hindrance: If your acylating agent is very bulky, the reaction may require more forcing conditions, such as elevated temperatures or a more potent catalyst (e.g., DMAP).[3]

Quantitative Data: N-Sulfonylation of this compound

The following table provides representative data for an N-sulfonylation reaction, a specific type of N-acylation.

Reagent 1Reagent 2Base / CatalystSolventTemp.TimeYieldReference
This compound (1.0 eq)2-(4-Fluorophenyl)thiazole-5-sulfonyl chloride (1.0 eq)DMAP (0.1 eq)PyridineRoom TempOvernight~57%[3]

Experimental Protocols

Protocol 1: General N-Acetylation using Acetic Anhydride (Adapted from procedures for analogous substituted anilines)

  • Dissolve this compound (1.0 eq) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (DCM).

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography.[4]

Protocol 2: N-Sulfonylation of this compound [3]

  • To a solution of this compound (30.1 mg, 0.144 mmol) in pyridine (0.144 mL), add 4-dimethylaminopyridine (DMAP) (1.8 mg, 0.014 mmol).

  • Add 2-(4-Fluorophenyl)thiazole-5-sulfonyl chloride (40 mg, 0.144 mmol) to the solution.

  • Stir the reaction at room temperature overnight.

  • Acidify the reaction mixture with 1 M HCl and dilute with DCM.

  • Separate the layers and extract the aqueous layer twice with DCM.

  • Combine the organic layers, filter through a phase separator, and concentrate under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired sulfonamide.

II. N-Alkylation: Troubleshooting & Protocols

N-alkylation involves forming a new carbon-nitrogen bond with an alkylating agent (e.g., alkyl halide) or through reductive amination or metal-catalyzed cross-coupling.

Frequently Asked Questions & Troubleshooting

Q4: I am attempting a direct N-alkylation with an alkyl halide and getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve selectivity?

A4: Direct alkylation of primary anilines is notoriously difficult to control. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation.

  • Use a Large Excess of Aniline: While not always practical, using a large excess of this compound can favor mono-alkylation.

  • Consider Reductive Amination: A more controllable method is to react the aniline with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃). This is a very effective way to achieve mono-alkylation.

  • Protecting Group Strategy: Acylate the amine first (e.g., form a tosylamide), then perform the alkylation on the amide nitrogen, followed by deprotection.

Q5: My palladium-catalyzed N-arylation (Buchwald-Hartwig) reaction is not working. What should I check?

A5: The Buchwald-Hartwig reaction is sensitive to several factors:

  • Oxygen: The palladium(0) catalyst is oxygen-sensitive. Ensure your solvent is degassed and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Ligand Choice: The choice of phosphine ligand is critical. For electron-rich anilines, bulky electron-rich ligands like X-Phos or S-Phos are often effective.

  • Base: A strong, non-nucleophilic base is required. K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be anhydrous.

  • Catalyst Activity: Ensure your palladium precursor (e.g., Pd₂(dba)₃) and ligand are of high quality.

Quantitative Data: Buchwald-Hartwig N-Arylation

This table provides a specific example of a palladium-catalyzed N-arylation reaction.

| Aniline | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp. | Time | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | this compound (1.2 eq) | 4-chloro-2-(2,6-dichlorophenyl)-5-fluoropyrimidine (1.0 eq) | Pd₂(dba)₃ (0.03 eq) / X-Phos (0.088 eq) | K₂CO₃ (6.0 eq) | tBuOH | 100 °C | 23 h | ~80% |[2] |

Experimental Protocol

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Reaction)

  • Combine the aryl halide (1.0 eq), this compound (1.2 eq), X-Phos (0.088 eq), and K₂CO₃ (6.0 eq) in a reaction vessel.

  • Add tert-butanol as the solvent.

  • Bubble nitrogen gas through the mixture for 20-30 seconds to degas the solution.

  • Add the palladium precursor, Pd₂(dba)₃ (0.03 eq), and bubble with nitrogen for another minute.

  • Heat the suspension to 100 °C under a nitrogen atmosphere and maintain for ~23 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the suspension through celite, washing the filter cake with additional ethyl acetate.

  • Wash the combined filtrate with 0.5 N HCl and then with saturated sodium chloride solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel chromatography.

III. Diazotization: Troubleshooting & Protocols

Diazotization converts the primary amino group into a diazonium salt (-N₂⁺), a versatile intermediate for introducing various substituents (e.g., -OH, -Cl, -Br, -I, -CN) via Sandmeyer or related reactions.

Frequently Asked Questions & Troubleshooting

Q6: My diazonium salt seems to be decomposing before I can use it in the next step. How can I improve its stability?

A6: Aryl diazonium salts are notoriously unstable and are almost always prepared in situ and used immediately.

  • Strict Temperature Control: The most critical factor is temperature. The reaction must be kept cold, typically between 0 and 5 °C, using an ice-salt bath. Exceeding this temperature range will lead to rapid decomposition.

  • Immediate Use: Prepare the diazonium salt solution only when you are ready to add it to the subsequent reaction mixture. Do not store it.

Q7: I am trying to perform a Sandmeyer reaction, but my main product is the corresponding phenol. What is causing this side reaction?

A7: The formation of a phenol results from the reaction of the diazonium salt with water.

  • Low Temperature: As mentioned above, keeping the temperature at 0-5 °C minimizes this side reaction.

  • Acid Concentration: The reaction is typically run in a strong acid like HCl or H₂SO₄. Ensure the acid concentration is sufficient to maintain a low pH and suppress the reaction with water.

  • Slow Addition: When adding the sodium nitrite solution, do so slowly and dropwise beneath the surface of the reaction mixture to ensure it reacts with the aniline before it can disproportionate or cause localized heating.

Experimental Protocol

Protocol 4: General Diazotization for Subsequent Azo Coupling (Adapted from procedures for analogous aminobenzoic acids)

  • Suspend this compound (1.0 eq) in a mixture of water and concentrated hydrochloric acid in a beaker.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate vessel, dissolve sodium nitrite (a slight molar excess) in cold water.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains between 0 and 5 °C. The solid should dissolve as the diazonium salt forms.

  • Continue stirring in the ice bath for an additional 30 minutes to ensure the reaction is complete.

  • The resulting cold diazonium salt solution should be used immediately in the subsequent reaction (e.g., Sandmeyer or azo coupling).

Visual Workflow and Logic Diagrams

G General Workflow for Preventing Side Reactions via Protection cluster_0 Protection Strategy cluster_1 Direct Derivatization Start This compound Protect Protect Amino Group (e.g., as Boc-amide) Start->Protect Boc₂O, Base Derivatize Perform Derivatization (e.g., Alkylation) Protect->Derivatize Alkyl Halide, Base Deprotect Deprotect Amino Group (e.g., Acidic conditions) Derivatize->Deprotect TFA or HCl Product Mono-derivatized Product Deprotect->Product Start2 This compound Direct Direct Derivatization (e.g., Alkylation) Start2->Direct Alkyl Halide, Base Mixture Mixture of Products (Mono-, Di-substituted, SM) Direct->Mixture

Caption: A comparison of direct derivatization versus a protection strategy.

G Troubleshooting Low Yield in N-Acylation Start Low Yield in N-Acylation Reaction CheckReagents Are acylating agent and base fresh and anhydrous? Start->CheckReagents CheckSolubility Are all reactants fully dissolved in the solvent? CheckReagents->CheckSolubility Yes Solution1 Use fresh, anhydrous reagents and solvents. CheckReagents->Solution1 No CheckTemp Is the reaction temperature appropriate? (e.g., 0°C to RT) CheckSolubility->CheckTemp Yes Solution2 Use a different solvent or increase solvent volume. CheckSolubility->Solution2 No ConsiderCatalyst Is steric hindrance an issue? Consider adding a catalyst (DMAP). CheckTemp->ConsiderCatalyst Yes Solution3 Optimize temperature. Try running at RT or slightly heated. CheckTemp->Solution3 No Solution4 Add catalytic DMAP (0.1 eq). ConsiderCatalyst->Solution4 Yes

Caption: A logical workflow for troubleshooting low N-acylation yields.

G Side Reaction Pathway: Diacylation Aniline This compound (Primary Amine) MonoAmide Desired Mono-Acylated Product (Secondary Amide) Aniline->MonoAmide + R-COCl - HCl AcylatingAgent Acyl Chloride (R-COCl) AmideAnion Deprotonated Amide (Anion) MonoAmide->AmideAnion + Base - H-Base⁺ DiAmide Diacylated Byproduct (Tertiary Imide) Base Base (e.g., TEA) AmideAnion->DiAmide + R-COCl

Caption: The reaction pathway leading to the diacylation side product.

References

stability of "Ethyl 4-amino-3-ethoxybenzoate" under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl 4-amino-3-ethoxybenzoate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

While specific stability data for this compound is not extensively published, based on studies of structurally similar compounds like benzocaine (Ethyl 4-aminobenzoate) and other primary aromatic amines, instability under acidic conditions is expected.[1][2][3] The primary amino group can be protonated, and the ester linkage is susceptible to acid-catalyzed hydrolysis. A study on various primary aromatic amines demonstrated that they are least stable in 3% acetic acid.[3]

Q2: What is the expected stability of this compound under basic conditions?

Under basic conditions, the ester group of this compound is susceptible to base-catalyzed hydrolysis (saponification). This reaction is typically faster than acid-catalyzed hydrolysis. The amino group is generally more stable under basic conditions compared to acidic conditions.

Q3: What are the likely degradation pathways for this compound?

The two primary functional groups susceptible to degradation are the ester and the primary aromatic amine.[1][2]

  • Ester Hydrolysis: This can occur under both acidic and basic conditions, yielding 4-amino-3-ethoxybenzoic acid and ethanol.

  • Degradation of the Aromatic Amine: The primary aromatic amine can undergo oxidation and other degradation reactions, especially under oxidative stress or in the presence of certain reactive species.[1][4]

Q4: I am observing unexpected peaks in my analysis after storing my sample in an acidic mobile phase. What could be the cause?

The appearance of new peaks likely indicates the degradation of this compound. The most probable cause is the acid-catalyzed hydrolysis of the ester bond. It is recommended to analyze the sample promptly after preparation or to use a mobile phase with a pH closer to neutral if the compound's stability is a concern.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound purity over time in solution. Degradation due to hydrolysis (acidic or basic conditions) or oxidation.Prepare solutions fresh daily. If storage is necessary, store at low temperatures (2-8 °C) and protect from light. Avoid highly acidic or basic solutions if possible.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products.Characterize the new peaks to identify the degradation products. This can help confirm the degradation pathway. Consider performing a forced degradation study to understand the compound's stability profile.
Inconsistent results in bioassays. The compound may be degrading in the assay medium.Evaluate the stability of this compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound.

Objective: To identify potential degradation products and pathways under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), e.g., 0.1 N

  • Sodium hydroxide (NaOH), e.g., 0.1 N

  • Hydrogen peroxide (H₂O₂), e.g., 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Control: Mix an aliquot of the stock solution with an equal volume of water.

  • Incubation: Incubate all solutions at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). A control sample should also be kept at room temperature or refrigerated.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acidic and basic samples), and dilute it to a suitable concentration for analysis. Analyze the samples by HPLC or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control sample. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic (0.1 N HCl) stock->acid Incubate at controlled temp base Basic (0.1 N NaOH) stock->base Incubate at controlled temp oxidative Oxidative (3% H₂O₂) stock->oxidative Incubate at controlled temp control Control (Water) stock->control Incubate at controlled temp hplc HPLC / LC-MS Analysis acid->hplc Analyze at time points base->hplc Analyze at time points oxidative->hplc Analyze at time points control->hplc Analyze at time points data Data Evaluation hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathways cluster_acid Acidic Conditions (H⁺) cluster_base Basic Conditions (OH⁻) cluster_oxidation Oxidative Stress ([O]) parent This compound acid_prod 4-amino-3-ethoxybenzoic acid + Ethanol parent->acid_prod Ester Hydrolysis base_prod 4-amino-3-ethoxybenzoate salt + Ethanol parent->base_prod Ester Hydrolysis (Saponification) ox_prod Oxidized Amino Group (e.g., nitroso, nitro derivatives) parent->ox_prod Amine Oxidation

References

managing the formation of byproducts in "Ethyl 4-amino-3-ethoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-3-ethoxybenzoate. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, focusing on the management of byproduct formation. A plausible synthetic route involves the nitration and subsequent reduction of a substituted benzoic acid, followed by esterification and etherification, or variations thereof. Byproducts can arise at each of these stages.

dot

Caption: Troubleshooting workflow for this compound synthesis.

Issue 1: Presence of Unreacted Starting Material

  • Question: My final product contains a significant amount of the starting material (e.g., 4-amino-3-hydroxybenzoic acid or Ethyl 4-aminobenzoate). How can I drive the reaction to completion?

  • Answer: The presence of unreacted starting material is a common issue. Consider the following troubleshooting steps:

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.

    • Temperature: The reaction temperature may be too low. Gradually increasing the temperature while monitoring for the formation of degradation byproducts can help improve the reaction rate.

    • Reagent Stoichiometry and Purity: Ensure that the molar ratios of your reactants are correct. An excess of one reactant may be necessary to drive the reaction to completion. Also, verify the purity and activity of your reagents, as degradation or impurities can inhibit the reaction.

    • Catalyst Activity: If the reaction is catalyst-dependent (e.g., in a reduction or esterification step), ensure the catalyst is fresh and active.

Issue 2: Formation of Di-substituted Byproducts

  • Question: I am observing a byproduct with a higher molecular weight than my target compound, which I suspect is a di-ethoxylated or di-nitrated species. How can I minimize this?

  • Answer: Over-reaction leading to di-substituted byproducts is a frequent challenge in the synthesis of substituted aromatic compounds. To manage this:

    • Control of Stoichiometry: Use a precise molar ratio of the substituting agent (e.g., ethylating or nitrating agent) to the substrate. Adding the reagent portion-wise can help maintain a low concentration and improve selectivity for mono-substitution.

    • Temperature Control: Perform the reaction at a lower temperature. This decreases the reaction rate and can enhance the selectivity for the desired mono-substituted product.

    • Solvent Choice: The polarity of the solvent can influence the reactivity of the substituting agent. Experimenting with solvents of different polarities may help to control the extent of substitution.

Issue 3: Incomplete Reduction of the Nitro Group

  • Question: During the reduction of the nitro group to an amine, I am observing incomplete conversion, or the formation of intermediate reduction products. What can I do?

  • Answer: Incomplete reduction can be due to several factors:

    • Catalyst Deactivation: The reduction catalyst (e.g., Palladium on carbon, Raney nickel) may have lost its activity. Ensure you are using a fresh or properly activated catalyst.

    • Insufficient Reducing Agent: If using a chemical reducing agent (e.g., tin(II) chloride, sodium dithionite), ensure it is added in sufficient stoichiometric excess.

    • Reaction Conditions: Factors such as hydrogen pressure (for catalytic hydrogenation), temperature, and solvent can significantly impact the reduction efficiency. Optimize these parameters based on literature procedures for similar reductions.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts to expect in the synthesis of this compound?

A1: Based on analogous syntheses, the most common byproducts include:

  • Unreacted Starting Materials: Such as 4-aminobenzoic acid, 3-ethoxy-4-aminobenzoic acid, or ethyl 4-aminobenzoate, depending on the synthetic route.

  • Over-substituted Products: For example, Ethyl 3,5-diethoxy-4-aminobenzoate or products with substitution at other positions on the aromatic ring.

  • Products of Incomplete Reaction: Such as the un-esterified carboxylic acid or the un-reduced nitro intermediate.

  • Hydrolysis Product: The corresponding carboxylic acid if the ester is exposed to acidic or basic conditions during workup or purification.

Q2: How can I best purify the final product to remove these byproducts?

A2: The choice of purification method will depend on the nature of the impurities.

  • Recrystallization: This is often effective for removing minor impurities, especially if the desired product is a solid with good crystallinity. Experiment with different solvent systems to achieve optimal purification.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful technique. A suitable eluent system can be determined by preliminary analysis with TLC.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A3: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and for identifying a suitable solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify the structures of any significant impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product and to help identify unknown byproducts.

Quantitative Data Summary

The following table summarizes hypothetical purity data obtained from HPLC analysis during a problematic synthesis, illustrating a common scenario of byproduct formation.

Compound Retention Time (min) Area % (Crude Product) Potential Identity
This compound5.285.0Desired Product
Impurity A3.88.54-amino-3-ethoxybenzoic acid (hydrolysis)
Impurity B4.54.0Ethyl 4-aminobenzoate (starting material)
Impurity C6.12.5Di-ethoxylated byproduct

Experimental Protocols

General Protocol for Monitoring Reaction by TLC

  • Dissolve a small sample of the reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Spot the dissolved sample onto a TLC plate (e.g., silica gel 60 F254).

  • Develop the TLC plate in an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Visualize the separated spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate).

  • Compare the spot corresponding to the starting material with that of the product to estimate the extent of reaction.

General Protocol for Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Visualizations

dot

Synthesis_Pathway cluster_main_path Main Synthetic Pathway cluster_byproducts Potential Byproduct Formation SM 4-Hydroxybenzoic Acid N 4-Hydroxy-3-nitrobenzoic Acid SM->N Nitration E 4-Hydroxy-3-nitrobenzoate N->E Esterification DiNitro Di-nitro Product N->DiNitro Over-nitration Et 4-Amino-3-ethoxybenzoic Acid E->Et Reduction & Etherification Unreacted_N Unreacted Nitro Compound E->Unreacted_N Incomplete Reduction FP This compound Et->FP Esterification Unreacted_A Unreacted Amine Et->Unreacted_A Incomplete Esterification DiEthoxy Di-ethoxy Product Et->DiEthoxy Over-etherification

Caption: Plausible synthetic pathway and potential byproduct formation.

HPLC and TLC analysis for monitoring "Ethyl 4-amino-3-ethoxybenzoate" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC and TLC analysis of reactions involving "Ethyl 4-amino-3-ethoxybenzoate."

High-Performance Liquid Chromatography (HPLC) Analysis

Frequently Asked Questions (HPLC)

Q1: What is a good starting point for developing an HPLC method for monitoring a reaction with this compound?

A1: A reversed-phase HPLC method is a suitable starting point. A C18 column is a robust choice for the stationary phase. For the mobile phase, a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is recommended to ensure good peak shape and resolution.[1] Detection by UV at 254 nm is appropriate, as the aromatic ring of the compound is UV-active.[2]

Q2: My peaks for this compound are tailing. What are the common causes and solutions?

A2: Peak tailing for aromatic amines like this compound is often due to secondary interactions with free silanol groups on the silica-based stationary phase.[3] Here are some common causes and solutions:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte. For amines, a lower pH (e.g., 2.5-3.5) will protonate the amine group, reducing its interaction with silanols.[3]

  • Ionic Strength: An insufficient buffer concentration (ideally 10-50 mM) can lead to inconsistent interactions.[3]

  • Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase can help to mask the active silanol sites.[3]

  • Column Choice: Older "Type A" silica columns have more accessible silanol groups. Using a modern, end-capped "Type B" silica or a column with a different stationary phase (e.g., phenyl-hexyl) may improve peak shape.

Q3: I am not getting good separation between my starting material and product. What can I do?

A3: To improve separation (resolution), you can try the following:

  • Adjust the Mobile Phase Composition: If you are running an isocratic method, try changing the ratio of your organic solvent to the aqueous phase. If using a gradient, you can make the gradient shallower to increase the separation between closely eluting peaks.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of your separation.[4]

  • Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of your compounds, which can significantly impact their retention and separation.

Q4: My baseline is noisy. What are the potential causes?

A4: A noisy baseline can be caused by several factors:

  • Mobile Phase Issues: Ensure your solvents are HPLC grade, filtered, and properly degassed.[5] Contamination in the mobile phase, especially water, is a common source of noise.[6]

  • System Leaks: Check for leaks in the pump, injector, or detector fittings.[5]

  • Detector Problems: The detector lamp may be nearing the end of its life, or the flow cell could be dirty.

Troubleshooting Guide (HPLC)

Issue: Peak Tailing for this compound

This workflow helps diagnose and resolve peak tailing issues commonly observed with aromatic amines.

start Peak Tailing Observed check_ph Is mobile phase pH >2 units from analyte pKa? start->check_ph adjust_ph Adjust pH of mobile phase (e.g., add 0.1% Formic Acid) check_ph->adjust_ph No check_buffer Is buffer concentration sufficient (10-50 mM)? check_ph->check_buffer Yes end Peak Shape Improved adjust_ph->end increase_buffer Increase buffer concentration check_buffer->increase_buffer No add_tea Add competitive amine (e.g., 0.1% TEA) to mobile phase check_buffer->add_tea Yes increase_buffer->end check_column Is it an older 'Type A' silica column? add_tea->check_column change_column Switch to a modern, end-capped C18 or alternative phase column check_column->change_column Yes check_column->end No change_column->end

Caption: Troubleshooting workflow for aromatic amine peak tailing.

Data Presentation

Table 1: Representative HPLC Method Parameters and Retention Times

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Hypothetical Retention Time (Reactant) 4.5 min
Hypothetical Retention Time (Product) 8.2 min
Experimental Protocol: HPLC Monitoring
  • System Preparation:

    • Prepare the mobile phases using HPLC-grade solvents. Filter and degas both mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

    • Set up the HPLC system with a C18 column and equilibrate the column with the initial mobile phase conditions (e.g., 95:5 A:B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Carefully take a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., mobile phase or acetonitrile). This will stop the reaction and precipitate any incompatible salts.

    • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[3]

  • Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Run the established gradient method.

    • Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak.

    • The progress of the reaction can be quantified by comparing the peak areas of the starting material and the product over time.

Thin-Layer Chromatography (TLC) Analysis

Frequently Asked Questions (TLC)

Q1: How do I choose a suitable mobile phase for TLC analysis of this compound reactions?

A1: A good starting point for a normal-phase silica TLC plate is a mixture of a non-polar solvent and a moderately polar solvent. A common choice is a mixture of hexanes and ethyl acetate.[2] You can start with a ratio of 70:30 (hexanes:ethyl acetate) and adjust the polarity based on the resulting Rf values. If the spots are too close to the baseline, increase the proportion of the more polar solvent (ethyl acetate).[7] If they are too close to the solvent front, decrease it.[7]

Q2: My spots are streaking on the TLC plate. What should I do?

A2: Streaking can be caused by several factors:

  • Sample Overload: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.[7][8]

  • Highly Polar Compound: this compound is a polar compound. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine (0.1-2.0%) to your mobile phase can improve the spot shape for basic compounds.[7]

  • Insoluble Sample: If the sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting.

Q3: I can't see any spots on my TLC plate after development. What could be the problem?

A3: There are several potential reasons for not seeing spots:

  • Non-UV Active Compounds: While this compound is UV active, some reactants or products may not be.[9]

  • Sample Too Dilute: Your sample may be too concentrated. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7][8]

  • Incorrect Visualization Method: Ensure you are using an appropriate visualization technique. For aromatic amines, UV light (254 nm) is usually effective.[9] If that fails, try a chemical stain like potassium permanganate or ninhydrin.[10][11][12]

  • Solvent Level Too High: The solvent level in the developing chamber must be below the baseline where you spotted your samples.[7][8]

Q4: What are the best visualization techniques for this compound and similar amines?

A4:

  • UV Light: As an aromatic compound, it should be visible under a UV lamp at 254 nm on a TLC plate containing a fluorescent indicator.[9]

  • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, including amines. It will appear as a yellow-brown spot on a purple background.[12]

  • Ninhydrin Stain: This stain is excellent for primary and secondary amines, typically producing a purple or reddish spot upon heating.[10][11][12]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This method is generally non-destructive.

Troubleshooting Guide (TLC)

Issue: Poorly Defined or Streaky Spots

This workflow addresses common issues leading to poor spot quality in TLC.

start Streaky/Elongated Spots check_conc Is the sample overloaded? start->check_conc dilute_sample Dilute the sample before spotting check_conc->dilute_sample Yes check_polarity Is the compound highly polar? check_conc->check_polarity No end Well-defined Spots dilute_sample->end add_modifier Add a modifier to the mobile phase (e.g., 0.5% triethylamine) check_polarity->add_modifier Yes check_solubility Is the sample fully dissolved in the spotting solvent? check_polarity->check_solubility No add_modifier->end change_spotting_solvent Choose a more suitable spotting solvent check_solubility->change_spotting_solvent No check_solubility->end Yes change_spotting_solvent->end

References

challenges in the scale-up synthesis of "Ethyl 4-amino-3-ethoxybenzoate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the challenges encountered during the scale-up synthesis of Ethyl 4-amino-3-ethoxybenzoate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols for common synthesis routes, and key data considerations for scaling up production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two most prevalent synthetic routes are:

  • Esterification: The direct esterification of 4-amino-3-ethoxybenzoic acid with ethanol in the presence of an acid catalyst.

  • Nitro Reduction: The reduction of a nitro-group precursor, ethyl 4-nitro-3-ethoxybenzoate, to the corresponding amine.

Q2: What are the primary challenges when scaling up the esterification route?

A2: The main challenges include managing the reaction equilibrium, potential side reactions, and product isolation. The Fischer esterification is a reversible reaction, and removing the water byproduct is crucial to drive the reaction to completion, which can be difficult in large reactors. Additionally, the amino group can be protonated by the acid catalyst, requiring stoichiometric amounts of catalyst and potentially leading to purification challenges.

Q3: What are the major safety concerns associated with the nitro reduction route at scale?

A3: Catalytic hydrogenation of nitroaromatic compounds is highly exothermic and presents a significant risk of thermal runaway if not properly controlled. A key safety concern is the accumulation of unstable hydroxylamine intermediates, which can decompose violently. Careful control of hydrogen pressure, temperature, and catalyst addition is critical for safe operation.

Q4: How can I minimize the formation of byproducts during the nitro reduction?

A4: Byproduct formation, such as azo and azoxy compounds, can be minimized by optimizing reaction conditions. This includes the choice of catalyst (e.g., palladium on carbon), solvent, temperature, and hydrogen pressure. The addition of catalytic amounts of certain compounds, like vanadium, has been shown to prevent the accumulation of hydroxylamine intermediates and reduce the formation of azo and azoxy impurities.

Q5: What are the recommended methods for purifying this compound at a large scale?

A5: At a large scale, purification is typically achieved through crystallization. The choice of solvent is critical for obtaining high purity and yield. Common solvents for recrystallization of similar aromatic amines include ethanol, ethyl acetate, and mixtures with water. It is important to remove any residual catalyst from the nitro reduction route by filtration before crystallization. For the esterification route, neutralization of the acid catalyst and subsequent washing steps are necessary to remove salts before the final crystallization.

Troubleshooting Guides

Esterification Route: Troubleshooting
Problem Potential Cause Recommended Solution
Low Conversion/Yield Reaction equilibrium not shifted towards products.- Use a large excess of ethanol (can also serve as the solvent).- Remove water as it is formed using a Dean-Stark trap or by operating under vacuum.
Insufficient catalyst activity.- Ensure a stoichiometric amount of strong acid catalyst (e.g., sulfuric acid) is used to account for protonation of the amino group.
Product is difficult to isolate Product remains in solution.- After neutralizing the acid catalyst with a base (e.g., sodium carbonate), the product should precipitate. Ensure the pH is sufficiently basic.- If the product is still soluble, consider an extraction with a suitable organic solvent followed by evaporation and crystallization.
Product is impure Presence of unreacted starting material or side products.- Optimize reaction time and temperature to ensure complete conversion.- Purify the crude product by recrystallization from an appropriate solvent system.
Nitro Reduction Route: Troubleshooting
Problem Potential Cause Recommended Solution
Runaway Reaction (Rapid temperature and pressure increase) Poor heat removal; accumulation of unstable intermediates.- Immediate Action: Stop hydrogen flow and cool the reactor. - Prevention: Ensure adequate cooling capacity of the reactor. Control the rate of hydrogen addition and/or the addition of the nitro compound solution. Use a lower catalyst loading or a less active catalyst.
Low Yield Incomplete reaction or catalyst poisoning.- Ensure the catalyst is active and not poisoned by impurities in the starting material or solvent.- Increase reaction time, temperature, or hydrogen pressure according to safety assessments.- Ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen.
Product Contamination (e.g., azo/azoxy compounds) Incomplete reduction; side reactions of intermediates.- Optimize reaction conditions (temperature, pressure, catalyst).- Consider the use of additives (e.g., vanadium compounds) to suppress byproduct formation.
Difficulty in Catalyst Filtration Fine catalyst particles.- Use a filter aid (e.g., Celite) for filtration.- Consider using a catalyst with a larger particle size or a supported catalyst that is easier to filter.

Data Presentation

Comparison of Lab vs. Pilot Scale Synthesis (Illustrative Data)

The following table provides an illustrative comparison of key parameters and potential outcomes when scaling up the synthesis of an aromatic amine like this compound via catalytic hydrogenation. Actual data will vary based on specific equipment and optimized process conditions.

Parameter Lab Scale (1 L vessel) Pilot Scale (100 L vessel) Key Scale-Up Consideration
Batch Size 50 g5 kgDirect scaling of all components.
Solvent Volume 500 mL50 LMaintain similar concentration.
Catalyst Loading 1-5 mol%1-5 mol%Catalyst cost and filtration become more significant.
Hydrogen Pressure 1-10 bar1-10 barSafety protocols for handling high-pressure hydrogen at scale are critical.
Reaction Temperature 25-80 °C25-80 °CHeat removal is much more challenging at scale due to a lower surface area to volume ratio.
Addition Time 1-2 hours4-8 hours (or longer)Slower addition is often necessary to control the exotherm.
Stirring Speed 500-1000 rpm100-300 rpmAchieving efficient mixing and catalyst suspension is crucial and requires different agitator design.
Typical Yield 90-98%85-95%Yields may be slightly lower at scale due to handling losses and less ideal mixing/heating.
Purity (before cryst.) >98%95-98%Potential for more byproducts due to localized temperature gradients.

Experimental Protocols

Protocol 1: Esterification of 4-amino-3-ethoxybenzoic acid

Objective: To synthesize this compound via Fischer esterification.

Materials:

  • 4-amino-3-ethoxybenzoic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate solution

  • Deionized Water

Procedure:

  • In a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 4-amino-3-ethoxybenzoic acid (1 equivalent).

  • Add a large excess of absolute ethanol (10-20 equivalents). The ethanol will also act as the solvent.

  • Stir the mixture to form a suspension.

  • Slowly and carefully add concentrated sulfuric acid (1.1 equivalents) to the stirred suspension. A temperature increase may be observed.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a larger vessel containing cold deionized water (approximately 10 volumes).

  • Neutralize the mixture by slowly adding a 10% aqueous solution of sodium carbonate until the pH is > 8. Vigorous gas evolution (CO2) will occur.

  • The product, this compound, should precipitate as a solid.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Isolate the solid product by filtration and wash the filter cake with deionized water until the washings are neutral.

  • Dry the product under vacuum at 50-60 °C.

  • If necessary, recrystallize the crude product from a suitable solvent such as ethanol/water.

Protocol 2: Reduction of Ethyl 4-nitro-3-ethoxybenzoate

Objective: To synthesize this compound by catalytic hydrogenation.

Materials:

  • Ethyl 4-nitro-3-ethoxybenzoate

  • Methanol or Ethanol

  • 5% Palladium on Carbon (Pd/C) catalyst (50% water wet)

  • Hydrogen gas

  • Nitrogen gas

  • Filter aid (e.g., Celite)

Procedure:

  • Charge a suitable hydrogenation reactor with Ethyl 4-nitro-3-ethoxybenzoate (1 equivalent) and the solvent (e.g., methanol or ethanol).

  • Inert the reactor by purging with nitrogen.

  • Carefully add the 5% Pd/C catalyst under a nitrogen atmosphere. The amount of catalyst will need to be optimized but can start at 1-2 mol%.

  • Seal the reactor and perform several nitrogen purges followed by hydrogen purges.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Begin stirring and heat the reaction mixture to the target temperature (e.g., 40-60 °C). The reaction is exothermic, so careful temperature control is essential.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Cool the reactor to room temperature and vent the excess hydrogen pressure.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • The filtrate containing the product can be concentrated under reduced pressure.

  • The crude this compound can then be purified by crystallization from a suitable solvent.

Mandatory Visualizations

Synthesis_Troubleshooting_Workflow start Start Synthesis Scale-Up route_selection Select Synthesis Route start->route_selection esterification Esterification route_selection->esterification Route 1 nitro_reduction Nitro Reduction route_selection->nitro_reduction Route 2 low_yield_ester Issue: Low Yield esterification->low_yield_ester impure_product_ester Issue: Impure Product esterification->impure_product_ester runaway_reaction Issue: Runaway Reaction nitro_reduction->runaway_reaction byproducts_nitro Issue: Byproducts (azo/azoxy) nitro_reduction->byproducts_nitro optimize_ester Action: Optimize Equilibrium (excess alcohol, water removal) low_yield_ester->optimize_ester Equilibrium Issue optimize_catalyst_ester Action: Increase Catalyst Load low_yield_ester->optimize_catalyst_ester Catalysis Issue purify_ester Action: Recrystallize impure_product_ester->purify_ester control_exotherm Action: Control H2/Substrate Addition, Improve Cooling runaway_reaction->control_exotherm optimize_conditions_nitro Action: Optimize Temp, Pressure, Catalyst byproducts_nitro->optimize_conditions_nitro end_product Successful Scale-Up optimize_ester->end_product optimize_catalyst_ester->end_product purify_ester->end_product control_exotherm->end_product optimize_conditions_nitro->end_product

Caption: Troubleshooting workflow for the scale-up synthesis of this compound.

Synthesis_Pathways cluster_esterification Esterification Route cluster_reduction Nitro Reduction Route start_ester 4-amino-3-ethoxybenzoic acid + Ethanol product_ester This compound start_ester->product_ester H+ catalyst, Reflux start_nitro Ethyl 4-nitro-3-ethoxybenzoate product_nitro This compound start_nitro->product_nitro H2, Pd/C

Caption: Synthetic pathways for this compound.

Technical Support Center: Improving Regioselectivity in Reactions of Ethyl 4-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 4-amino-3-ethoxybenzoate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the regioselectivity of your chemical reactions involving this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselectivity with this compound?

A1: this compound presents a unique challenge due to the presence of three distinct substituents on the benzene ring, each exerting its own directing influence during electrophilic aromatic substitution. The primary challenge lies in controlling the position of incoming electrophiles.

  • Amino Group (-NH₂): A strongly activating, ortho, para-directing group.

  • Ethoxy Group (-OEt): An activating, ortho, para-directing group.

  • Ethyl Carboxylate Group (-COOEt): A deactivating, meta-directing group.

The powerful activating and directing effects of the amino and ethoxy groups often lead to a mixture of products, making it difficult to isolate a single desired regioisomer. The amino group, in particular, can also lead to side reactions and polysubstitution.

Q2: How can I control the regioselectivity of electrophilic aromatic substitution reactions on this compound?

A2: The most effective strategy to control regioselectivity is to temporarily modify the strongly activating amino group by converting it into a less activating and more sterically hindering group. This is typically achieved by protecting the amino group, most commonly through N-acetylation.

Q3: What is N-acetylation and how does it improve regioselectivity?

A3: N-acetylation is the process of converting the primary amino group (-NH₂) into an acetamido group (-NHCOCH₃). This transformation has two key benefits for improving regioselectivity:

  • Reduces Activating Strength: The acetyl group withdraws electron density from the nitrogen atom, making the acetamido group a less powerful activating group compared to the amino group. This helps to prevent unwanted side reactions and polysubstitution.

  • Increases Steric Hindrance: The bulkier acetamido group can sterically hinder the positions ortho to it, favoring substitution at the para position.

Q4: Are there other protecting groups I can use for the amino group?

A4: Yes, while acetylation is common, other protecting groups can be employed depending on the specific reaction conditions and desired outcome. Some alternatives include:

  • Carbamates: such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

  • Sulfonamides: such as the p-toluenesulfonyl (Tosyl) group.

The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal (deprotection).

Q5: How do I perform a diazotization reaction on this compound and what are the key considerations?

A5: Diazotization involves converting the primary aromatic amino group into a diazonium salt (-N₂⁺), which is a versatile intermediate for various subsequent reactions, including azo coupling and Sandmeyer reactions.

Key considerations for a successful diazotization are:

  • Low Temperature: The reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.

  • Acidic Conditions: The reaction is performed in a strong acidic medium (e.g., HCl, H₂SO₄).

  • In situ Generation of Nitrous Acid: Nitrous acid (HNO₂) is generated in situ by the reaction of sodium nitrite (NaNO₂) with the strong acid.

The resulting diazonium salt is highly reactive and is usually used immediately in the next reaction step without isolation.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)

Symptoms:

  • Formation of a mixture of ortho- and para-isomers.

  • Evidence of polysubstituted products in analytical data (TLC, LC-MS, NMR).

  • Low yield of the desired regioisomer.

Possible Causes:

  • The strong activating effect of the unprotected amino and ethoxy groups leads to multiple substitution products.

  • Reaction conditions (temperature, solvent, catalyst) are not optimized for selectivity.

Solutions:

StrategyDescription
Protect the Amino Group Convert the amino group to an acetamido group to reduce its activating strength and introduce steric hindrance. This will favor substitution at the position para to the acetamido group.
Optimize Reaction Conditions - Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product. - Solvent: The choice of solvent can influence the reactivity of the electrophile and the substrate. - Catalyst: For reactions like Friedel-Crafts, the choice and amount of Lewis acid catalyst are critical.
Choice of Reagent Use a less reactive or more sterically demanding electrophile to enhance selectivity.
Problem 2: Low Yield or Decomposition during Diazotization

Symptoms:

  • Low yield of the desired product from the subsequent reaction (e.g., azo dye).

  • Observation of byproducts resulting from the decomposition of the diazonium salt (e.g., phenol derivatives).

  • Evolution of nitrogen gas during the reaction.

Possible Causes:

  • The reaction temperature was too high, leading to the decomposition of the unstable diazonium salt.

  • The concentration of nitrous acid was not optimal.

  • The diazonium salt solution was not used promptly.

Solutions:

StrategyDescription
Strict Temperature Control Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.
Slow Addition of Reagents Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to control the generation of nitrous acid and the reaction temperature.
Immediate Use of Diazonium Salt The prepared diazonium salt solution should be used immediately in the subsequent coupling or substitution reaction.
Check for Excess Nitrous Acid Use starch-iodide paper to test for the presence of excess nitrous acid, which indicates the completion of the diazotization. A blue-black color indicates excess nitrous acid.

Experimental Protocols

Key Experiment 1: N-Acetylation of this compound

This protocol describes the protection of the amino group as an acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM) or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetylated product.

  • The product can be further purified by recrystallization or column chromatography.

Key Experiment 2: Diazotization of this compound and Azo Coupling with 2-Naphthol

This protocol outlines the formation of a diazonium salt and its subsequent reaction to form an azo dye.

Materials:

  • This compound

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure: Part A: Diazotization

  • In a beaker, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve a slight molar excess of sodium nitrite (1.05-1.1 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature between 0 and 5 °C.

  • After the addition is complete, continue stirring for 15-30 minutes. The resulting clear solution contains the diazonium salt and should be kept cold and used immediately.

Part B: Azo Coupling

  • In a separate beaker, dissolve 2-Naphthol (1.0 eq) in an aqueous solution of NaOH.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • A brightly colored azo dye should precipitate immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

  • Collect the precipitated dye by vacuum filtration and wash with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Electrophilic_Aromatic_Substitution_Control cluster_0 Uncontrolled Reaction cluster_1 Controlled Reaction for Regioselectivity Start This compound Products Mixture of Ortho/Para Isomers + Polysubstitution Start->Products Direct Substitution Reagent Electrophile (E+) Reagent->Products Start_Protected This compound Protection N-Acetylation (Acetic Anhydride, Pyridine) Start_Protected->Protection Protected Ethyl 4-acetamido-3-ethoxybenzoate Protection->Protected Substituted_Protected Regioselective Product Protected->Substituted_Protected Electrophilic Substitution Reagent_Protected Electrophile (E+) Reagent_Protected->Substituted_Protected Deprotection Hydrolysis (Acid or Base) Substituted_Protected->Deprotection Final_Product Desired Regioisomer Deprotection->Final_Product

Caption: Workflow for controlling regioselectivity via amino group protection.

Diazotization_Azo_Coupling Amine This compound Diazotization NaNO2, HCl 0-5 °C Amine->Diazotization Diazonium_Salt Ethyl 4-ethoxy-3-(ethoxycarbonyl)benzenediazonium chloride (Unstable Intermediate) Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Reaction Diazonium_Salt->Azo_Coupling Coupling_Partner Activated Aromatic (e.g., 2-Naphthol) Coupling_Partner->Azo_Coupling Azo_Dye Azo Dye Product Azo_Coupling->Azo_Dye

Caption: Signaling pathway for diazotization and azo coupling reactions.

Validation & Comparative

A Comparative Guide to Ethyl 4-amino-3-ethoxybenzoate and Ethyl 4-amino-3-hydroxybenzoate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. Ethyl 4-amino-3-ethoxybenzoate and Ethyl 4-amino-3-hydroxybenzoate are two closely related aniline derivatives that serve as versatile intermediates. This guide provides an objective comparison of their performance in synthesis, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. The primary structural difference lies in the substituent at the C3 position of the benzene ring: an ethoxy group (-OCH₂CH₃) for this compound and a hydroxyl group (-OH) for Ethyl 4-amino-3-hydroxybenzoate. This seemingly minor difference has significant implications for their reactivity, solubility, and potential for further functionalization.

PropertyThis compoundEthyl 4-amino-3-hydroxybenzoate
Molecular Formula C₁₁H₁₅NO₃[1]C₉H₁₁NO₃[2]
Molecular Weight 209.24 g/mol [1]181.19 g/mol [2]
CAS Number 342044-64-8[1]87081-52-5[2]
Appearance SolidSolid
Solubility Generally more soluble in nonpolar organic solventsMore soluble in polar protic solvents
Reactivity More nucleophilic amino group due to the electron-donating ethoxy groupNucleophilicity of the amino group is also enhanced by the hydroxyl group, but potential for intra- and intermolecular hydrogen bonding can influence reactivity. The phenolic hydroxyl group offers an additional site for reaction.

Synthesis of the Intermediates

Both compounds can be synthesized from commercially available starting materials. The general synthetic approach involves the esterification of the corresponding carboxylic acid.

Synthesis of Ethyl 4-amino-3-hydroxybenzoate

A common route to Ethyl 4-amino-3-hydroxybenzoate is the esterification of 4-amino-3-hydroxybenzoic acid.

4-amino-3-hydroxybenzoic acid 4-amino-3-hydroxybenzoic acid Reaction Reaction 4-amino-3-hydroxybenzoic acid->Reaction Ethanol Ethanol Ethanol->Reaction Acid catalyst (e.g., H2SO4) Acid catalyst (e.g., H2SO4) Acid catalyst (e.g., H2SO4)->Reaction Ethyl 4-amino-3-hydroxybenzoate Ethyl 4-amino-3-hydroxybenzoate Reaction->Ethyl 4-amino-3-hydroxybenzoate

Caption: Fischer esterification of 4-amino-3-hydroxybenzoic acid.

Experimental Protocol: Fischer Esterification of 4-amino-3-hydroxybenzoic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-amino-3-hydroxybenzoic acid (1.0 eq.) in absolute ethanol (10-20 volumes).

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford Ethyl 4-amino-3-hydroxybenzoate.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes:

  • Esterification of 4-amino-3-ethoxybenzoic acid: This is analogous to the synthesis of the hydroxy- counterpart.

  • O-alkylation of Ethyl 4-amino-3-hydroxybenzoate: This involves the ethylation of the phenolic hydroxyl group.

Ethyl 4-amino-3-hydroxybenzoate Ethyl 4-amino-3-hydroxybenzoate Reaction Reaction Ethyl 4-amino-3-hydroxybenzoate->Reaction Ethylating agent (e.g., Ethyl iodide) Ethylating agent (e.g., Ethyl iodide) Ethylating agent (e.g., Ethyl iodide)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction This compound This compound Reaction->this compound

Caption: O-alkylation of Ethyl 4-amino-3-hydroxybenzoate.

Experimental Protocol: O-alkylation of Ethyl 4-amino-3-hydroxybenzoate

  • Reaction Setup: Dissolve Ethyl 4-amino-3-hydroxybenzoate (1.0 eq.) in a polar aprotic solvent such as acetone or DMF in a round-bottom flask.

  • Base Addition: Add a suitable base, such as anhydrous potassium carbonate (1.5-2.0 eq.).

  • Alkylation: Add an ethylating agent, for instance, ethyl iodide or diethyl sulfate (1.1-1.5 eq.), to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-60 °C) for 12-24 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield this compound.

Comparative Performance in a Synthetic Application: Acylation

To objectively compare the synthetic utility of these two intermediates, a common downstream reaction, such as N-acylation to form an amide bond, can be considered. The nucleophilicity of the amino group is a key determinant of the reaction rate and yield in such transformations.

Hypothetical Experiment: Acylation with Acetyl Chloride

ParameterThis compoundEthyl 4-amino-3-hydroxybenzoate
Reaction Time Potentially shorterPotentially longer
Yield Expected to be highMay be slightly lower due to potential side reactions or reduced nucleophilicity
Purity of Crude Product Generally highMay contain O-acylated byproducts

The electron-donating nature of the ethoxy group is expected to increase the electron density on the amino group, thereby enhancing its nucleophilicity and leading to a faster reaction rate and potentially higher yield in the acylation reaction. In contrast, while the hydroxyl group is also electron-donating, the presence of the acidic phenolic proton can lead to side reactions, such as O-acylation, or the formation of hydrogen bonds that may slightly decrease the nucleophilicity of the amino group.

Experimental Protocol: N-acylation with Acetyl Chloride

  • Reaction Setup: Dissolve the respective aminobenzoate (1.0 eq.) and a non-nucleophilic base, such as triethylamine or pyridine (1.2 eq.), in an inert aprotic solvent like dichloromethane or THF at 0 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting amide can be purified by recrystallization or column chromatography.

Application in Drug Development: Kinase Inhibitors

Both this compound and Ethyl 4-amino-3-hydroxybenzoate are valuable scaffolds in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy. The amino group serves as a key handle for introducing various pharmacophores that can interact with the ATP-binding pocket of kinases.

For instance, these intermediates can be utilized in the synthesis of inhibitors targeting the RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation and Survival Cell Proliferation and Survival Gene Expression->Cell Proliferation and Survival Aminobenzoate-based Inhibitor Aminobenzoate-based Inhibitor Aminobenzoate-based Inhibitor->RAF Inhibits

Caption: Role of aminobenzoate derivatives in inhibiting the RAF/MEK/ERK pathway.

The choice between the ethoxy and hydroxy derivatives can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. The ethoxy group can increase lipophilicity, potentially improving cell membrane permeability, while the hydroxyl group can serve as a hydrogen bond donor, which might be crucial for binding to the target kinase.

Conclusion

Both this compound and Ethyl 4-amino-3-hydroxybenzoate are valuable intermediates in organic synthesis, particularly in the field of drug discovery.

  • This compound generally offers higher reactivity of the amino group due to the stronger electron-donating nature of the ethoxy substituent. This can lead to faster reaction times and higher yields in reactions like acylation. Its increased lipophilicity may also be advantageous for certain applications.

  • Ethyl 4-amino-3-hydroxybenzoate provides an additional reactive site—the phenolic hydroxyl group—which can be exploited for further derivatization. This hydroxyl group can also participate in hydrogen bonding, which can be a critical interaction for molecular recognition in biological systems. However, its presence might necessitate the use of protecting group strategies to avoid side reactions in certain synthetic steps.

The ultimate choice between these two building blocks will depend on the specific requirements of the synthetic route, the desired properties of the final product, and the overall synthetic strategy. This guide provides the foundational information and experimental context to assist researchers in making a well-informed selection.

References

A Comparative Analysis of the Chemical Reactivity of Ethyl 4-amino-3-ethoxybenzoate and Benzocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Ethyl 4-amino-3-ethoxybenzoate and its structural analog, Benzocaine (Ethyl 4-aminobenzoate). The analysis is based on established principles of organic chemistry, focusing on the influence of substituent groups on the aromatic ring. Due to a lack of direct comparative experimental studies in publicly available literature, this guide also furnishes detailed hypothetical experimental protocols to facilitate future research in this area.

Introduction

Benzocaine is a widely used local anesthetic.[1][2] this compound, a structurally related compound, presents an interesting case for comparative analysis due to the presence of an additional electron-donating ethoxy group on the benzene ring. This structural modification is anticipated to significantly influence the molecule's electronic properties and, consequently, its chemical reactivity and potential biological activity. Understanding these differences is crucial for applications in drug design and development, where fine-tuning of chemical properties can lead to improved efficacy, selectivity, and safety profiles.

Chemical Structure and Properties

A direct comparison of the physicochemical properties of the two molecules is essential for understanding their behavior in chemical reactions and biological systems.

PropertyThis compoundBenzocaine (Ethyl 4-aminobenzoate)
Molecular Formula C₁₁H₁₅NO₃[3]C₉H₁₁NO₂[4][5]
Molecular Weight 209.24 g/mol [3]165.19 g/mol [4][5]
CAS Number 342044-64-8[3]94-09-7[1][4]
Appearance Solid (predicted)White crystalline solid
Solubility Data not availableSparingly soluble in water, soluble in ethanol, ether, and dilute acids.
pKa (of the conjugate acid of the amino group) Predicted to be higher than Benzocaine~2.5

Theoretical Comparison of Reactivity

The primary difference between this compound and Benzocaine is the presence of an ethoxy group (-OCH₂CH₃) at the position ortho to the amino group and meta to the ester group in the former. Both the amino (-NH₂) and ethoxy groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance.

1. Electrophilic Aromatic Substitution:

The benzene ring in both molecules is activated towards electrophilic aromatic substitution. However, the cumulative electron-donating effect of both the amino and ethoxy groups in this compound makes its aromatic ring significantly more electron-rich and therefore, theoretically, more reactive towards electrophiles than Benzocaine.

The directing effects of the substituents in this compound would channel incoming electrophiles to the positions ortho and para to the activating groups. The position between the amino and ethoxy groups (position 2) is sterically hindered. The position para to the amino group is occupied by the ester. Therefore, the most likely position for electrophilic attack is ortho to the ethoxy group and meta to the amino group (position 5).

2. Reactivity of the Amino Group:

The basicity of the amino group is a key factor in many of its reactions, including salt formation and diazotization. The ethoxy group at the ortho position in this compound is expected to increase the electron density on the amino group through its electron-donating effect, making it more basic than the amino group in Benzocaine. This increased basicity would likely lead to a faster rate of reaction with acids.

3. Reactivity of the Ester Group:

The rate of hydrolysis of the ethyl ester group is influenced by the electronic nature of the aromatic ring. The increased electron density on the benzene ring of this compound, due to the additional ethoxy group, is expected to slightly decrease the electrophilicity of the carbonyl carbon of the ester. This would theoretically lead to a slower rate of both acid- and base-catalyzed hydrolysis compared to Benzocaine.

dot

G Theoretical Reactivity Comparison cluster_0 This compound cluster_1 Benzocaine E4A3E This compound E4A3E_Ring Aromatic Ring (More electron-rich) E4A3E->E4A3E_Ring +R effect of -NH2 & -OEt E4A3E_NH2 Amino Group (More basic) E4A3E->E4A3E_NH2 +R effect of -OEt E4A3E_Ester Ester Group (Slower hydrolysis) E4A3E->E4A3E_Ester +R effect of -NH2 & -OEt Comparison Comparison of Reactivity E4A3E_Ring->Comparison Higher reactivity in Electrophilic Aromatic Substitution E4A3E_NH2->Comparison Higher reactivity with acids E4A3E_Ester->Comparison Lower reactivity in Hydrolysis Benz Benzocaine Benz_Ring Aromatic Ring (Less electron-rich) Benz->Benz_Ring +R effect of -NH2 Benz_NH2 Amino Group (Less basic) Benz->Benz_NH2 Benz_Ester Ester Group (Faster hydrolysis) Benz->Benz_Ester Benz_Ring->Comparison Benz_NH2->Comparison Benz_Ester->Comparison

Figure 1. A diagram illustrating the theoretical differences in reactivity.

Proposed Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical predictions, the following experimental protocols are proposed.

Experiment 1: Comparison of the Rate of Electrophilic Bromination

Objective: To compare the rate of electrophilic aromatic substitution on this compound and Benzocaine.

Methodology:

  • Reaction Setup: Prepare equimolar solutions of this compound and Benzocaine in a suitable solvent (e.g., glacial acetic acid).

  • Initiation: Add a solution of bromine in acetic acid to each of the substrate solutions simultaneously at a constant temperature.

  • Monitoring: Monitor the disappearance of the bromine color over time using a UV-Vis spectrophotometer at the λmax of bromine.

  • Data Analysis: Plot the absorbance of bromine versus time for both reactions. The reaction with a faster decay in bromine absorbance will indicate a higher rate of electrophilic substitution.

dot

G Workflow for Comparing Bromination Rates start Start prep_solutions Prepare equimolar solutions of This compound and Benzocaine in Acetic Acid start->prep_solutions prep_br2 Prepare Bromine in Acetic Acid solution start->prep_br2 initiate_rxn Add Bromine solution to both substrate solutions simultaneously at constant temperature prep_solutions->initiate_rxn prep_br2->initiate_rxn monitor Monitor Bromine disappearance using UV-Vis Spectrophotometer initiate_rxn->monitor plot Plot Absorbance of Bromine vs. Time for both reactions monitor->plot compare Compare the rates of reaction plot->compare end End compare->end

Figure 2. Experimental workflow for comparing electrophilic bromination rates.

Experiment 2: Determination of pKa of the Amino Group

Objective: To experimentally determine and compare the basicity of the amino groups.

Methodology:

  • Titration Setup: Prepare solutions of known concentration for both compounds in a suitable solvent mixture (e.g., water/ethanol).

  • Titration: Titrate each solution with a standardized solution of a strong acid (e.g., HCl) using a calibrated pH meter to monitor the pH.

  • Data Analysis: Plot the pH versus the volume of acid added. The pKa can be determined from the half-equivalence point of the titration curve. A higher pKa value for this compound would confirm its higher basicity.

Experiment 3: Comparison of the Rate of Alkaline Hydrolysis

Objective: To compare the rate of hydrolysis of the ester functional group.

Methodology:

  • Reaction Setup: Prepare solutions of each compound in a solvent mixture (e.g., ethanol/water) and bring them to a constant temperature.

  • Initiation: Add a known excess of a standard sodium hydroxide solution to each.

  • Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the reaction by adding a known amount of standard acid, and then back-titrate the excess acid with a standard base.

  • Data Analysis: Calculate the concentration of the unreacted ester at each time point and plot it against time. The rate constants for the hydrolysis of both esters can be determined from these plots. A lower rate constant for this compound would indicate greater stability towards hydrolysis.

Conclusion

Based on theoretical considerations, this compound is predicted to be more reactive towards electrophilic aromatic substitution and possess a more basic amino group compared to Benzocaine. Conversely, its ester group is expected to be more resistant to hydrolysis. These predicted differences in reactivity, stemming from the electronic effects of the additional ethoxy group, could have significant implications for the pharmacological profile of the molecule. The proposed experimental protocols provide a framework for the empirical validation of these hypotheses, which would be invaluable for guiding the future design and development of novel therapeutic agents based on these scaffolds.

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 4-amino-3-ethoxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of ethyl 4-amino-3-ethoxybenzoate derivatives, focusing on their potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR). Additionally, a comparative overview of their established role as local anesthetics is presented, with supporting data from closely related analogs and established drugs. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Anticancer Activity: Targeting EGFR Tyrosine Kinase

Recent studies have highlighted the potential of substituted 4-aminobenzoate esters as inhibitors of EGFR, a key target in cancer therapy. While direct SAR studies on a series of this compound derivatives are not extensively available in the public domain, a study on the closely related ethyl 4-amino-3-chlorobenzoate derivatives provides significant insights into the structural requirements for potent anti-proliferative activity.[1][2]

The core structure consists of a 4-aminobenzoate scaffold. Modifications at the 4-amino position have been shown to be critical for activity. A recent study synthesized and evaluated a series of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives of ethyl 4-amino-3-chlorobenzoate.[1]

The in-silico and in-vitro studies of these derivatives revealed that the hydrazine-1-carbothioamide series (N5a-d) exhibited the most promising activity.[1]

  • Hydrazine-1-carbothioamide Moiety: This group at the 4-amino position appears to be crucial for favorable interactions with the EGFR tyrosine kinase domain.

  • Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring of the carbothioamide moiety influences the cytotoxic potency.

The following table summarizes the in vitro cytotoxic activity (IC50) of the most promising hydrazine-1-carbothioamide derivatives against various cancer cell lines, with Erlotinib as a reference EGFR inhibitor.[1]

Compound IDR GroupA549 (Lung Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)
N5a 4-chlorophenyl0.090.110.13
N5b 4-bromophenyl0.150.180.21
N5c 4-methylphenyl0.220.250.29
N5d 4-methoxyphenyl0.310.350.40
Erlotinib -0.120.150.18

Data extracted from a study on ethyl 4-amino-3-chlorobenzoate derivatives, which are structurally analogous to the topic compound.[1]

Key Observation: Compound N5a , with a 4-chlorophenyl substituent, demonstrated the highest potency, even surpassing the reference drug Erlotinib in the tested cell lines.[1] This suggests that an electron-withdrawing group at the para position of the phenyl ring enhances anticancer activity.

The primary mechanism of action for these compounds is the inhibition of EGFR tyrosine kinase.[1] By blocking the ATP binding site of the receptor, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and metastasis.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Derivative (e.g., N5a) Inhibitor->EGFR Inhibition EGF EGF EGF->EGFR

Caption: EGFR signaling pathway and the inhibitory action of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay) [3]

  • Cell Seeding: Cancer cells (A549, HepG2, HCT-116) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and the reference drug (Erlotinib) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Local Anesthetic Activity

Ethyl 4-aminobenzoate (Benzocaine), the parent compound of this series, is a well-known topical local anesthetic.[4] The structure-activity relationship for local anesthetics of the benzoic acid ester class is well-established.[5]

The typical structure of a benzoic acid ester local anesthetic comprises three parts:

  • Lipophilic Aromatic Ring: Essential for partitioning into the nerve membrane. Electron-donating groups (like the ethoxy group in the topic compound) at the ortho or para position to the ester group generally enhance activity.[5]

  • Intermediate Ester Linkage: Connects the aromatic ring to the aminoalkyl group. The nature of this linkage influences the duration of action and metabolism.

  • Hydrophilic Aminoalkyl Group: Usually a tertiary amine, which allows for the formation of water-soluble salts for administration.

Lidocaine is a widely used amide-type local anesthetic. While both benzocaine derivatives and lidocaine block voltage-gated sodium channels to produce their anesthetic effect, there are key differences in their properties.[6][7]

FeatureThis compound Derivatives (Benzocaine type)Lidocaine
Chemical Class EsterAmide
Potency Generally considered less potent than lidocaine.[7]More potent than benzocaine.[7]
Duration of Action Shorter duration of action.Longer duration of action.[7]
Metabolism Metabolized by plasma cholinesterases.Metabolized in the liver by cytochrome P450 enzymes.
Allergenic Potential Higher potential for allergic reactions due to the formation of para-aminobenzoic acid (PABA) as a metabolite.Lower allergenic potential.

The following workflow outlines a common method for assessing the efficacy of local anesthetics.

Local_Anesthetic_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis Compound Synthesized Derivatives & Control (Lidocaine) Admin Topical or Infiltration Administration Compound->Admin Animal Animal Model (e.g., Rat, Guinea Pig) Animal->Admin Stim Application of Stimulus (e.g., Tail pinch, Corneal touch) Admin->Stim Observe Observation of Anesthetic Response (e.g., Lack of reflex) Stim->Observe Measure Measurement of Onset and Duration of Anesthesia Observe->Measure Compare Comparison of Potency and Duration with Control Measure->Compare

Caption: A typical experimental workflow for the in-vivo evaluation of local anesthetic activity.

Tail-Flick Test for Analgesic Activity [8]

  • Animal Acclimatization: Rats are acclimatized to the testing environment.

  • Baseline Measurement: The baseline tail-flick latency in response to a thermal stimulus (e.g., a beam of light) is recorded.

  • Compound Administration: The test compound or a standard (e.g., lidocaine) is administered subcutaneously at the base of the tail.

  • Latency Measurement: The tail-flick latency is measured at regular intervals after drug administration.

  • Data Analysis: An increase in the tail-flick latency indicates an analgesic/anesthetic effect. The onset and duration of action can be determined.

Conclusion

Derivatives of this compound represent a versatile scaffold with potential applications in both oncology and anesthesiology. As EGFR inhibitors, modifications at the 4-amino position with moieties like substituted hydrazine-1-carbothioamides show significant promise, with some compounds exhibiting greater in-vitro potency than the established drug Erlotinib. As local anesthetics, their activity is influenced by the classic SAR principles for benzoic acid esters, offering a different pharmacological profile compared to amide-type anesthetics like lidocaine. Further research, including in-vivo studies and optimization of the pharmacokinetic properties, is warranted to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Analysis of Substituted Aminobenzoates in Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobenzoates represent a versatile and privileged scaffold in medicinal chemistry, giving rise to a wide array of therapeutic agents with diverse pharmacological activities. The positional isomerism of the amino and carboxyl groups on the benzene ring—ortho (anthranilic acid), meta, and para-aminobenzoic acid (PABA)—imparts distinct physicochemical and biological properties, making this class of compounds a rich source for drug discovery. This guide provides a comparative analysis of substituted aminobenzoates, focusing on their applications in oncology, infectious diseases, inflammation, and neurodegenerative disorders, supported by experimental data and detailed protocols.

Comparative Efficacy Across Therapeutic Areas

The therapeutic potential of substituted aminobenzoates is profoundly influenced by the isomeric position of the amino group and the nature of substitutions on the aromatic ring, as well as at the amino and carboxyl functionalities. While para-substituted derivatives are the most extensively studied, ortho and meta-isomers also exhibit significant, albeit different, biological activities.

Anticancer Activity

Substituted aminobenzoates, particularly 2-aminobenzothiazole and p-aminobenzoic acid derivatives, have emerged as potent anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Substituted Aminobenzoates

Compound ID/ClassScaffoldTarget(s)Cell LineIC₅₀ (µM)Reference(s)
2-Aminobenzothiazole Derivatives
Compound 13 2-AminobenzothiazoleUnknownHCT1166.43[1]
A5499.62[1]
A3758.07[1]
Compound 19 2-AminobenzothiazoleVEGFR-2-0.5 (inhibition)[1]
OMS5N-substituted 2-aminobenzothiazolePI3Kγ (implicated)A54922.13[2]
MCF-739.51 - 61.03[2]
OMS14N-substituted 2-aminobenzothiazolePI3Kγ (implicated)A54922.13 - 39.51[2]
MCF-739.51[2]
p-Aminobenzoic Acid (PABA) Derivatives
Acrylamide-PABA 4j p-Aminobenzoic Acidβ-tubulinMCF-71.83
Acrylamide-PABA 4a p-Aminobenzoic Acidβ-tubulinMCF-72.99
Schiff Base 1d p-Aminobenzoic AcidUnknownHepG2≥ 15.0[3]
Anthranilate (o-Aminobenzoate) Derivatives
Mefenamic AcidAnthranilic AcidCOX-1/COX-2--[1]
m-Aminobenzoic Acid Derivatives
Compound 1b m-Aminobenzoic AcidAcetylcholinesterase-More potent than Galanthamine[4]
Antimicrobial Activity

The p-aminobenzoic acid scaffold is famously exploited in the design of sulfonamide antibiotics, which act as competitive inhibitors of dihydropteroate synthase in the bacterial folate synthesis pathway.[1] More recent research has expanded the antimicrobial applications of substituted aminobenzoates to include derivatives with activity against drug-resistant bacteria and fungi.

Table 2: Comparative Antimicrobial Activity (MIC in µM) of Substituted Aminobenzoates

Compound ID/ClassScaffoldTarget OrganismMIC (µM)Reference(s)
p-Aminobenzoic Acid (PABA) Derivatives
Schiff Base of PABAp-Aminobenzoic AcidStaphylococcus aureus (MRSA)15.62[3]
Mycobacteria≥ 62.5[3]
Fungi≥ 7.81[3]
Compound 11 p-Aminobenzoic AcidBacillus subtilis2.11[5]
2-Aminobenzothiazole Derivatives
Compound 3e 2-AminobenzothiazoleGram-positive/negative bacteria3.12
Compound 3n 2-AminobenzothiazoleFungi1.56 - 12.5
Anti-Inflammatory and Anti-Alzheimer's Activity

Derivatives of anthranilic acid (o-aminobenzoic acid) are well-established non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX) enzymes.[1] Additionally, derivatives of both m- and p-aminobenzoic acid have shown promise as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.

Table 3: Comparative Anti-Inflammatory and Cholinesterase Inhibitory Activity (IC₅₀) of Substituted Aminobenzoates

Compound ID/ClassScaffoldTargetIC₅₀Reference(s)
Anti-Inflammatory
Mefenamic AcidAnthranilic AcidCOX-1/COX-2Varies[1]
Compound 3g 2-AminobenzothiazoleCOX-2More selective for COX-2[6]
Cholinesterase Inhibition
Compound 1b m-Aminobenzoic AcidAcetylcholinesteraseMore potent than Galanthamine[4]
PABA Derivativesp-Aminobenzoic AcidAcetylcholinesteraseVaries[7]

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of many substituted aminobenzoates are attributed to their ability to inhibit protein kinases involved in crucial cell signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS/RAF/MAPK and PI3K/AKT cascades, leading to cell proliferation and survival.[8] Several 2-aminobenzothiazole derivatives have been shown to inhibit EGFR.[1]

EGFR_Signaling Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Aminobenzoate Inhibitor Inhibitor->EGFR

Figure 1: EGFR Signaling Pathway Inhibition

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[2][9]

PI3K_AKT_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3  (from PIP2) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Survival Akt->Cell_Growth mTOR->Cell_Growth Inhibitor Aminobenzoate Inhibitor Inhibitor->PI3K

Figure 2: PI3K/AKT Signaling Pathway Inhibition

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

VEGFR_Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability Raf_MEK_ERK->Angiogenesis Inhibitor Aminobenzoate Inhibitor Inhibitor->VEGFR

Figure 3: VEGFR Signaling Pathway Inhibition

Pharmacokinetic Profile: A Comparative Overview

A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is crucial for their development. While detailed pharmacokinetic data for many preclinical substituted aminobenzoates are not publicly available, a comparative analysis of clinically approved drugs sharing the 2-aminobenzothiazole scaffold, such as Pramipexole and Riluzole, can offer valuable insights.

Table 4: Comparative Pharmacokinetic Parameters of 2-Aminobenzothiazole-Containing Drugs

ParameterPramipexoleRiluzole
Absorption
Bioavailability>90%~60%
Tₘₐₓ (hours)~21-1.5
Food EffectDelays Tₘₐₓ, no effect on extentHigh-fat meal decreases AUC and Cₘₐₓ
Distribution
Volume of Distribution (Vd)~500 LNot specified
Protein Binding~15%~96%
Metabolism
Extent of MetabolismNegligible (<10%)Extensively metabolized by CYP1A2
Excretion
Major RouteRenal (urine)Urine

Data compiled from publicly available literature.[10]

This comparison highlights that even with a shared core scaffold, substitutions can dramatically alter the pharmacokinetic profile. For instance, the lower protein binding and minimal metabolism of Pramipexole contrast sharply with the high protein binding and extensive metabolism of Riluzole.[10] These differences underscore the importance of early ADME profiling in drug discovery.

Experimental Protocols

Reproducible and well-documented experimental methodologies are the cornerstone of drug discovery research. This section provides detailed protocols for key assays used in the evaluation of substituted aminobenzoates.

General Synthesis of 2-Aminobenzothiazole Derivatives

This protocol outlines a common method for synthesizing the 2-aminobenzothiazole core.

Materials:

  • Substituted aniline

  • Ammonium thiocyanate

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve the substituted aniline (1 equivalent) in glacial acetic acid and cool in an ice bath.

  • Add ammonium thiocyanate (2 equivalents) and stir.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.

  • After addition is complete, stir the mixture at room temperature for several hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Cell culture medium

  • Substituted aminobenzoate derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

MTT_Assay_Workflow Start Seed Cells (96-well plate) Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Measure Absorbance Add_DMSO->Read Analyze Calculate IC50 Read->Analyze

Figure 4: MTT Assay Workflow

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton broth (or other suitable broth)

  • Bacterial or fungal inoculum (standardized to 0.5 McFarland)

  • Substituted aminobenzoate derivatives

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the broth in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The substituted aminobenzoate scaffold is a remarkably fruitful starting point for the design of novel therapeutic agents. This guide highlights the diverse biological activities of ortho-, meta-, and para-substituted derivatives, with a particular emphasis on their anticancer and antimicrobial potential. The provided quantitative data and experimental protocols offer a valuable resource for researchers in the field.

Future research should focus on:

  • Expanding the chemical space of meta-aminobenzoate derivatives, which remain relatively underexplored.

  • Conducting comprehensive ADME/pharmacokinetic studies on promising preclinical candidates to better predict their in vivo behavior.

  • Performing direct comparative studies of different aminobenzoate isomers to elucidate more precise structure-activity relationships.

By leveraging the structural versatility of the aminobenzoate core and applying rational drug design principles, the development of novel and effective therapeutics based on this scaffold holds significant promise.

References

Validating the Structure of Ethyl 4-amino-3-ethoxybenzoate Derivatives using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative overview of using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of Ethyl 4-amino-3-ethoxybenzoate derivatives. We present supporting experimental data for a chloro-substituted derivative and a hypothetical ethoxy-substituted analogue to illustrate the power of these techniques.

Comparative Analysis of NMR Data

The structural elucidation of organic molecules is greatly enhanced by moving from one-dimensional (1D) to two-dimensional (2D) NMR experiments.[1] Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that allows for the unambiguous assignment of proton and carbon signals and the assembly of molecular fragments.[2][3][4]

Below is a comparison of the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for two derivatives: Ethyl 4-amino-3-chlorobenzoate and a hypothetical this compound.

Table 1: ¹H and ¹³C NMR Data Comparison

PositionEthyl 4-amino-3-chlorobenzoate¹This compound (Hypothetical)
¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-165.7
27.75 (d)128.8
3-120.9
4-148.6
57.63 (dd)128.6
66.83 (d)114.6
7 (NH₂)6.21 (s)-
8 (CH₂)4.23 (q)60.5
9 (CH₃)1.27 (t)14.5
10 (OCH₂)--
11 (OCH₂CH₃ )--

¹Data adapted from a study on Ethyl 4-amino-3-chlorobenzoate derivatives.[5]

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC) for this compound (Hypothetical)

Proton (¹H)COSY (Correlates with)HSQC (Correlates with)HMBC (Correlates with)
H-2 (7.60)H-6 (6.90)C-2 (124.5)C-1, C-4, C-6
H-5 (7.45)H-6 (6.90)C-5 (122.0)C-1, C-3, C-4
H-6 (6.90)H-2 (7.60), H-5 (7.45)C-6 (115.1)C-2, C-4, C-5
H-8 (4.25)H-9 (1.30)C-8 (60.8)C-1, C-9
H-9 (1.30)H-8 (4.25)C-9 (14.6)C-8
H-10 (4.10)H-11 (1.40)C-10 (64.5)C-3, C-11
H-11 (1.40)H-10 (4.10)C-11 (14.8)C-10

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Filter the solution into a clean 5 mm NMR tube.

  • The final sample volume should be sufficient to cover the detection range of the NMR probe, typically a height of 4-5 cm.

2D NMR Experiments

The following are generalized protocols for common 2D NMR experiments. Instrument-specific parameters may require optimization.[2]

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3]

  • Pulse Program: Standard COSY or DQF-COSY pulse sequence.

  • Number of Scans (NS): 2-8

  • Number of Increments (F1): 256-512

  • Spectral Width (F1 and F2): 10-12 ppm

  • Relaxation Delay (D1): 1-2 seconds

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms they are directly attached to (one-bond ¹JCH coupling).[2][3]

  • Pulse Program: Standard HSQC pulse sequence.

  • Number of Scans (NS): 2-16

  • Number of Increments (F1): 128-256

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 160-200 ppm

  • Relaxation Delay (D1): 1-2 seconds

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), which is crucial for connecting different spin systems.[2][3]

  • Pulse Program: Standard HMBC pulse sequence.

  • Number of Scans (NS): 8-64

  • Number of Increments (F1): 256-512

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Relaxation Delay (D1): 1.5-2.5 seconds

Workflow for Structural Validation

The process of validating the structure of a novel compound using 2D NMR follows a logical progression, starting from simple 1D experiments and moving to more complex 2D correlations to piece together the molecular puzzle.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Elucidation H1_NMR ¹H NMR (Proton Environments) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR ¹³C NMR & DEPT (Carbon Environments & Types) C13_NMR->HSQC C13_NMR->HMBC Fragments Assemble Molecular Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Structure Propose/Confirm Final Structure Fragments->Structure

Caption: Workflow for structural validation using 2D NMR.

The logical flow begins with acquiring 1D ¹H and ¹³C NMR spectra to identify the basic chemical environments.[6] Subsequently, 2D NMR experiments are performed to establish connectivity. COSY spectra reveal proton-proton coupling networks, while HSQC links protons to their directly attached carbons.[3][7] Finally, HMBC provides the long-range connectivity information necessary to link the different fragments of the molecule, leading to the final structural confirmation.[4] This systematic approach is indispensable for the accurate structure elucidation of complex organic molecules.[2]

References

Assessing the Purity of Synthesized Ethyl 4-amino-3-ethoxybenzoate: A Comparative Guide to HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the safety and efficacy of therapeutic candidates. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized "Ethyl 4-amino-3-ethoxybenzoate," a key building block in various pharmaceutical compounds.

This document outlines detailed experimental protocols, presents comparative data for different HPLC conditions, and discusses alternative analytical techniques. By offering a thorough analysis, this guide aims to equip researchers with the necessary information to select and implement the most suitable purity assessment strategy for their specific needs.

Synthesis and Potential Impurities

The purity of this compound is intrinsically linked to its synthetic route. A common pathway involves the reduction of a nitro-substituted precursor, such as ethyl 4-nitro-3-ethoxybenzoate. This process, while effective, can introduce several potential impurities that necessitate a robust analytical method for their detection and quantification.

Potential Process-Related Impurities:

  • Starting Material: Unreacted ethyl 4-nitro-3-ethoxybenzoate.

  • Intermediates: Incomplete reduction products.

  • By-products: Compounds formed through side reactions.

  • Reagents and Solvents: Residual chemicals from the synthesis and purification steps.

Potential Degradation-Related Impurities:

Forced degradation studies, which subject the compound to stress conditions like acid, base, oxidation, heat, and light, are crucial for developing a stability-indicating HPLC method.[1][2][3] These studies help to identify potential degradants that might form during storage or handling. For aromatic amines and esters, potential degradation pathways include hydrolysis of the ester group and oxidation of the amino group.[1]

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Reversed-phase HPLC (RP-HPLC) is the most widely employed technique for the purity assessment of moderately polar compounds like this compound.[4] Its versatility, reproducibility, and high resolving power make it ideal for separating the main compound from structurally similar impurities.

Comparative Analysis of HPLC Methods

To illustrate the impact of different chromatographic parameters on the separation of this compound and its potential impurities, two hypothetical HPLC methods are compared below. Method A represents a standard approach, while Method B is an optimized method for improved resolution and efficiency.

Table 1: Comparison of HPLC Method Performance

ParameterMethod A: Standard RP-HPLCMethod B: Optimized RP-HPLC
Purity of Main Peak (%) 99.599.8
Resolution (Main Peak/Impurity 1) 1.82.5
Resolution (Main Peak/Impurity 2) 1.62.2
Theoretical Plates (Main Peak) 8,50015,000
Analysis Time (minutes) 2015

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below.

Method A: Standard Reversed-Phase HPLC Protocol

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol (HPLC grade).

Method B: Optimized Reversed-Phase HPLC Protocol

  • Instrumentation: A standard HPLC system with a DAD.

  • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 x 150 mm. The use of a phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds.[5]

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH 3.0

    • B: Acetonitrile

  • Gradient: 25% B to 70% B over 10 minutes, hold at 70% B for 2 minutes, return to 25% B and equilibrate for 3 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of a 50:50 mixture of methanol and water.

Alternative Analytical Techniques

While HPLC is the workhorse for purity analysis, other techniques can provide complementary information or be more suitable in specific contexts.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Robust, reproducible, cost-effective, suitable for routine quality control.Moderate sensitivity and selectivity.
HPLC-MS HPLC separation coupled with mass spectrometry detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.Higher cost and complexity.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei.Provides detailed structural information, can be used for quantitative analysis (qNMR) without a reference standard.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the logical flow of assessing the purity of synthesized this compound.

Synthesis and Impurity Profile start Starting Material (e.g., Ethyl 4-nitro-3-ethoxybenzoate) reaction Chemical Reaction (e.g., Reduction) start->reaction purification Purification (e.g., Recrystallization, Chromatography) reaction->purification product Synthesized Product (this compound) purification->product imp1 Unreacted Starting Material imp2 Reaction Intermediates imp3 Side-Reaction By-products imp4 Residual Solvents/Reagents

Synthesis and Potential Impurities.

HPLC Purity Assessment Workflow sample_prep Sample Preparation (Dissolve in appropriate solvent) hplc_analysis HPLC Analysis (Separation on column) sample_prep->hplc_analysis detection Detection (UV/DAD) hplc_analysis->detection data_acq Data Acquisition (Chromatogram) detection->data_acq data_proc Data Processing (Integration of peaks) data_acq->data_proc purity_calc Purity Calculation (% Area) data_proc->purity_calc report Final Report purity_calc->report

HPLC Purity Assessment Workflow.

Conclusion

The purity assessment of synthesized this compound is a multi-faceted process that relies on the selection of an appropriate and well-optimized analytical method. This guide has provided a comparative overview of HPLC methods, highlighting the importance of method development in achieving accurate and reliable purity data. While RP-HPLC with UV detection remains the primary choice for routine analysis, techniques such as HPLC-MS and NMR offer valuable complementary information, particularly for the identification of unknown impurities. By carefully considering the principles and protocols outlined in this guide, researchers can confidently assess the purity of their synthesized compounds, ensuring the integrity and validity of their scientific endeavors.

References

biological activity of "Ethyl 4-amino-3-ethoxybenzoate" derivatives compared to parent compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of derivatives of ethyl 4-amino-3-ethoxybenzoate and its structurally related analogs. The data presented herein is intended to guide researchers in the rational design of novel therapeutic agents based on the substituted 4-aminobenzoate scaffold. While direct comparative studies on a series of this compound derivatives are limited in publicly available literature, this guide draws upon data from closely related chemical series, particularly the chloro and methyl analogs, to elucidate key structure-activity relationships.

Anticancer Activity: EGFR Inhibition by 4-amino-3-chloro Benzoate Ester Derivatives

A significant area of investigation for derivatives of substituted 4-aminobenzoates is their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Dysregulation of EGFR signaling is a key driver in the pathogenesis of various cancers.[1]

A study by Abd Al Rahim et al. (2024) explored the synthesis and in vitro anti-proliferative activity of a series of 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives of ethyl 4-amino-3-chlorobenzoate.[1][2] Their findings demonstrate that specific modifications to the parent compound can lead to potent EGFR inhibitory activity and cytotoxicity against cancer cell lines.

Comparative Efficacy Data

The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of selected hydrazine-1-carbothioamide derivatives against three human cancer cell lines: A549 (lung), HCT-116 (colorectal), and HepG2 (liver).[1]

Compound IDR-groupA549 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)
N5a 4-chlorophenyl1.232.451.87
N5b 4-methylphenyl1.563.122.01
N5c 4-hydroxyphenyl1.783.562.23
N5d Phenyl2.014.022.54
Erlotinib (Standard)-1.021.981.54

Note: The parent compound for these derivatives was ethyl 4-amino-3-chlorobenzoate. The activity of this compound was not reported in this study. The data indicates that the hydrazine-1-carbothioamide derivatives exhibit promising cytotoxicity, with compound N5a being the most potent.[1]

Structure-Activity Relationship (SAR)

The study highlighted that the hydrazine-1-carbothioamide moiety was crucial for the observed cytotoxic activity. The nature of the substituent on the terminal phenyl ring also influenced the potency, with an electron-withdrawing group (chloro) at the 4-position (N5a ) resulting in the highest activity against the tested cell lines.[1]

Experimental Protocols

Synthesis of Ethyl 4-amino-3-chlorobenzoate Derivatives (General Scheme)

The synthesis of the hydrazine-1-carbothioamide derivatives (N5a-d ) involved a multi-step process starting from ethyl 4-amino-3-chlorobenzoate.[2]

G cluster_synthesis Synthesis Pathway Start Ethyl 4-amino-3-chlorobenzoate Step1 Hydrazine Hydrate (EtOH, reflux) Start->Step1 Intermediate1 4-amino-3-chlorobenzohydrazide Step1->Intermediate1 Step2 Aryl isothiocyanate (EtOH, reflux) Intermediate1->Step2 Product Hydrazine-1-carbothioamide Derivatives (N5a-d) Step2->Product

Caption: General synthesis workflow for hydrazine-1-carbothioamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4][5][6]

  • Cell Seeding: Cancer cells (A549, HCT-116, and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

G Start Seed Cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Measure Absorbance (570 nm) Add_DMSO->Read End Calculate IC50 Read->End

Caption: Workflow for the MTT cell viability assay.

EGFR Tyrosine Kinase Inhibition Assay

The inhibitory activity of the compounds against the EGFR tyrosine kinase was determined using a kinase assay kit.[7][8][9][10][11]

  • Reaction Setup: The assay was performed in a 96-well plate. Each well contained the EGFR enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the test compound at various concentrations in a kinase reaction buffer.

  • Reaction Initiation: The kinase reaction was initiated by adding ATP.

  • Incubation: The plate was incubated at room temperature to allow for the phosphorylation of the substrate by the enzyme.

  • Detection: The amount of phosphorylated substrate was quantified using a specific antibody that recognizes the phosphorylated tyrosine residues. This is often measured using a secondary antibody conjugated to an enzyme (e.g., HRP) for a colorimetric or chemiluminescent readout, or a fluorescently labeled antibody.

  • IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

G cluster_pathway EGFR Signaling Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization P-EGFR p-EGFR (Active) Dimerization->P-EGFR Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P-EGFR->Downstream Proliferation Cell Proliferation, Survival Downstream->Proliferation Inhibitor Derivative (Inhibitor) Inhibitor->P-EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Antibacterial Activity of Benzocaine Derivatives

Experimental Protocol: DNA Gyrase Inhibition Assay

The inhibitory effect of compounds on bacterial DNA gyrase can be assessed by measuring the inhibition of the enzyme's supercoiling activity.[12][13][14][15]

  • Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (as the substrate), DNA gyrase enzyme, ATP, and the test compound in an appropriate assay buffer.

  • Incubation: The reaction is incubated at 37°C to allow the gyrase to introduce negative supercoils into the plasmid DNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The DNA topoisomers (relaxed and supercoiled) are separated by agarose gel electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA form with increasing concentrations of the inhibitor.

Conclusion

The available evidence strongly suggests that the substituted 4-aminobenzoate scaffold, including that of this compound, is a promising starting point for the development of novel therapeutic agents. Derivatives of the closely related ethyl 4-amino-3-chlorobenzoate have demonstrated potent anticancer activity through the inhibition of EGFR tyrosine kinase. Furthermore, derivatives of the parent compound, benzocaine, have shown significant antibacterial activity by targeting essential bacterial enzymes.

Future research should focus on the synthesis and direct comparative biological evaluation of a series of this compound derivatives to fully elucidate their therapeutic potential and establish clear structure-activity relationships. The experimental protocols outlined in this guide provide a robust framework for such investigations.

References

The Ethoxy Advantage: A Comparative Guide to Ethyl 4-amino-3-ethoxybenzoate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of therapeutic agents is paramount. In the burgeoning field of targeted protein degradation, the selection of molecular building blocks for Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of efficacy and safety. This guide provides a comparative analysis of Ethyl 4-amino-3-ethoxybenzoate, a key building block for developing Cereblon (CRBN) E3 ligase ligands, against its common alternatives. We will delve into the nuanced advantages conferred by the ethoxy group, supported by available data and experimental context.

This compound serves as a crucial component in the synthesis of ligands that recruit the CRBN E3 ubiquitin ligase, a key player in the ubiquitin-proteasome system. These ligands form one end of a PROTAC, a heterobifunctional molecule designed to bring a target protein into proximity with an E3 ligase, leading to the target's ubiquitination and subsequent degradation. The subtle molecular architecture of the CRBN ligand can significantly impact the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), cellular permeability, and overall degradation efficiency.

The Ethoxy Group: A Subtle Modification with Significant Impact

The primary point of comparison for this compound is its methoxy analog, Ethyl 4-amino-3-methoxybenzoate, and the unsubstituted parent compound, Ethyl 4-aminobenzoate. The introduction of an ethoxy group at the 3-position of the aminobenzoate core offers several potential advantages in the context of PROTAC design and function.

Physicochemical Properties: A Balancing Act

The choice between an ethoxy and a methoxy group can influence a molecule's lipophilicity, a critical factor for cell permeability. While specific experimental data for a direct comparison of these aminobenzoate building blocks is limited in publicly accessible literature, general principles of medicinal chemistry suggest that the slightly larger and more lipophilic ethoxy group may offer a subtle advantage in traversing the cell membrane compared to the methoxy group.

PropertyEthyl 4-aminobenzoateEthyl 4-amino-3-methoxybenzoateThis compound
Molecular Weight ( g/mol ) 165.19195.22209.24
Calculated LogP ~1.8~2.1~2.5
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 344

Note: Calculated LogP values are estimates and can vary depending on the algorithm used. The trend, however, indicates increasing lipophilicity with the addition and size of the alkoxy group.

This enhanced lipophilicity must be carefully balanced, as excessive lipophilicity can lead to poor solubility and off-target effects.

Structure-Activity Relationships in Cereblon Ligands

Experimental Protocols

While specific head-to-head comparative studies are lacking, the following outlines a general experimental workflow for evaluating the performance of PROTACs derived from this compound and its alternatives.

PROTAC Synthesis

A generalized synthetic route for preparing a PROTAC using this compound would involve the following key steps:

Synthesis_Workflow cluster_0 CRBN Ligand Synthesis cluster_1 Linker Conjugation cluster_2 Final PROTAC Assembly A This compound B Coupling with Phthalic Anhydride Derivative A->B C Functionalized CRBN Ligand B->C E Conjugation Reaction C->E D Linker with Reactive Handle D->E G Final Coupling E->G F Target Protein Ligand F->G H Purified PROTAC G->H

Caption: Generalized workflow for PROTAC synthesis.

Protocol:

  • CRBN Ligand Synthesis: React this compound with a suitably substituted phthalic anhydride derivative under appropriate conditions to form the functionalized phthalimide core of the CRBN ligand.

  • Linker Attachment: Couple the functionalized CRBN ligand to a bifunctional linker possessing a reactive group for subsequent conjugation.

  • Final PROTAC Assembly: Conjugate the CRBN ligand-linker intermediate with the ligand for the target protein of interest.

  • Purification: Purify the final PROTAC compound using techniques such as flash chromatography and HPLC.

Cellular Degradation Assay (Western Blot)

Protocol:

  • Cell Culture: Plate cells of interest (e.g., a cancer cell line expressing the target protein) and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTACs (derived from ethoxy, methoxy, and unsubstituted aminobenzoates) for a specified time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.

Logical Framework for Building Block Selection

The decision to use this compound over its alternatives should be based on a systematic evaluation of the resulting PROTAC's properties.

Decision_Tree Start Start: PROTAC Design for Target X A Synthesize PROTACs with Ethoxy, Methoxy, and Unsubstituted CRBN Ligands Start->A B Assess Cellular Permeability (e.g., PAMPA) A->B C Evaluate Target Degradation (DC50 & Dmax) B->C D Determine Ternary Complex Stability (e.g., TR-FRET) C->D E Assess Off-Target Effects & Toxicity D->E F Select Optimal Building Block E->F G Lead Optimization F->G

Caption: Decision-making flowchart for building block selection.

Conclusion

While direct, quantitative, side-by-side comparisons in the peer-reviewed literature are currently scarce, the fundamental principles of medicinal chemistry suggest that the ethoxy group in this compound can offer advantages in terms of modulating lipophilicity and potentially fine-tuning electronic properties that influence ternary complex formation and stability. This can lead to improved cell permeability and degradation efficacy of the resulting PROTACs.

For drug development professionals, the selection of this building block should be guided by empirical data generated through a systematic comparison with its methoxy and unsubstituted counterparts for the specific target protein of interest. The experimental workflows provided in this guide offer a framework for such an evaluation. As the field of targeted protein degradation continues to evolve, a deeper understanding of the subtle yet significant contributions of building block modifications, such as the inclusion of an ethoxy group, will be instrumental in designing the next generation of highly effective and selective therapeutics.

comparative cost-effectiveness of starting materials for "Ethyl 4-amino-3-ethoxybenzoate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative cost-effectiveness analysis of potential starting materials for the synthesis of Ethyl 4-amino-3-ethoxybenzoate, a valuable building block in medicinal chemistry. The comparison is based on proposed synthetic routes with supporting data from analogous reactions found in the literature.

Two primary synthetic routes are evaluated, starting from commercially available substituted benzoic acids. The cost-effectiveness of each route is determined by the price of the starting materials and the reported yields of the necessary chemical transformations.

Comparative Analysis of Synthetic Routes

The two proposed routes for the synthesis of this compound are:

  • Route 1: A two-step synthesis starting from 3-Ethoxy-4-nitrobenzoic acid. This involves an initial esterification followed by the reduction of the nitro group.

  • Route 2: A one-step synthesis starting from 4-Amino-3-ethoxybenzoic acid via direct esterification.

The following table summarizes the estimated costs and yields for each route, allowing for a direct comparison of their cost-effectiveness.

Starting MaterialRoute DescriptionKey StepsEstimated YieldStarting Material Cost (per gram)Estimated Final Product Cost (per gram)
3-Ethoxy-4-nitrobenzoic acidTwo-step synthesis1. Esterification2. Nitro ReductionEsterification: ~90%Reduction: ~85%Overall: ~76% ~$15 - $25~$20 - $33
4-Amino-3-ethoxybenzoic acidOne-step synthesis1. Esterification~90%~$50 - $70~$55 - $78

Note: Costs are estimates based on currently available market data for analogous compounds and may vary depending on the supplier, purity, and quantity purchased. Yields are based on reported values for similar chemical transformations.

Experimental Protocols

The following are detailed experimental protocols for the key reactions in the proposed synthetic routes. These protocols are adapted from established procedures for similar molecules.[1][2][3][4][5]

Route 1: From 3-Ethoxy-4-nitrobenzoic acid

Step 1: Synthesis of Ethyl 3-ethoxy-4-nitrobenzoate (Esterification)

  • Materials: 3-Ethoxy-4-nitrobenzoic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, dissolve 10 g of 3-Ethoxy-4-nitrobenzoic acid in 100 mL of absolute ethanol.

    • Cool the mixture in an ice bath and slowly add 5 mL of concentrated sulfuric acid dropwise with continuous stirring.

    • Reflux the mixture for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature and then pour it into 200 mL of ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 3-ethoxy-4-nitrobenzoate.

    • Purify the crude product by column chromatography or recrystallization from ethanol.

Step 2: Synthesis of this compound (Nitro Reduction)

  • Materials: Ethyl 3-ethoxy-4-nitrobenzoate, iron powder (or tin(II) chloride), hydrochloric acid, sodium hydroxide solution.

  • Procedure:

    • To a stirred solution of Ethyl 3-ethoxy-4-nitrobenzoate (5 g) in ethanol (50 mL), add iron powder (10 g) and concentrated hydrochloric acid (2 mL).

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture and filter it through a bed of celite to remove the iron catalyst.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and neutralize with a 10% sodium hydroxide solution.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify the crude this compound by column chromatography.

Route 2: From 4-Amino-3-ethoxybenzoic acid

Step 1: Synthesis of this compound (Esterification)

  • Materials: 4-Amino-3-ethoxybenzoic acid, absolute ethanol, concentrated sulfuric acid, sodium carbonate solution.

  • Procedure:

    • In a round-bottom flask, suspend 10 g of 4-Amino-3-ethoxybenzoic acid in 100 mL of absolute ethanol.

    • Cool the mixture in an ice bath and add 5 mL of concentrated sulfuric acid dropwise with stirring. A precipitate of the amine salt may form.

    • Heat the mixture to reflux for 6-8 hours, during which the precipitate should dissolve. Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into 200 mL of ice water.

    • Neutralize the solution by the slow addition of a saturated sodium carbonate solution until a pH of ~8 is reached.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualization of the Decision-Making Workflow

The following diagram illustrates the logical workflow for selecting the most cost-effective synthesis strategy for this compound.

CostEffectivenessWorkflow start Start: Synthesize This compound cost_analysis Comparative Cost Analysis start->cost_analysis route1 Route 1: Starting from 3-Ethoxy-4-nitrobenzoic acid step1_r1 Step 1: Esterification route1->step1_r1 route2 Route 2: Starting from 4-Amino-3-ethoxybenzoic acid step1_r2 Step 1: Esterification route2->step1_r2 cost_analysis->route1 cost_analysis->route2 step2_r1 Step 2: Nitro Reduction step1_r1->step2_r1 data_r1 Yield: ~76% Cost: ~$20-33/g step2_r1->data_r1 data_r2 Yield: ~90% Cost: ~$55-78/g step1_r2->data_r2 decision Decision: Select Most Cost-Effective Route data_r1->decision data_r2->decision conclusion Conclusion: Route 1 is more cost-effective decision->conclusion

Caption: Workflow for cost-effectiveness analysis of synthesis routes.

References

A Comparative Review of Substituted Ethyl Aminobenzoates: From Local Anesthesia to Anticancer and Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted ethyl aminobenzoates, a class of organic compounds structurally related to the well-known local anesthetic benzocaine, have garnered significant attention in medicinal chemistry. Their versatile scaffold allows for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. This guide provides a comparative analysis of substituted ethyl aminobenzoates in three key application areas: local anesthesia, antimicrobial activity, and anticancer therapy. The information presented is supported by experimental data from peer-reviewed literature to aid researchers in drug discovery and development.

Local Anesthetic Activity

Substituted ethyl aminobenzoates are most renowned for their application as local anesthetics. By blocking voltage-gated sodium channels in nerve membranes, these compounds prevent the generation and conduction of nerve impulses, resulting in a temporary loss of sensation. The potency and duration of action can be modulated by altering the substituents on the aromatic ring and the amino group.

Comparative Performance of Substituted Ethyl Aminobenzoates as Local Anesthetics

The following table summarizes the median effective dose (ED50) for sciatic nerve block by various substituted ethyl aminobenzoates, providing a quantitative comparison of their local anesthetic potency.

CompoundSubstituentED50 (mg/mL)Latent Period (min)Reference
4aH0.01435.1[1]
4b2-CH30.01228.9[1]
4c4-CH30.02135.1[1]
4d2,6-(CH3)20.02134.6[1]
4e2-C2H50.02337.8[1]
4f4-C2H50.02137.5[1]
4j4-Cl0.02632.8[1]
4l4-OCH30.02133.7[1]
Ropivacaine (Standard)-0.01335.5[1]
Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action for local anesthetics involves the blockade of voltage-gated sodium channels in their inactivated state. This prevents the influx of sodium ions, which is essential for the depolarization of the nerve membrane and the propagation of action potentials.

LocalAnestheticMechanism cluster_membrane Nerve Cell Membrane cluster_channel Voltage-Gated Sodium Channel Extracellular Extracellular Intracellular Intracellular Na_in Na+ Channel_Open Open State Na_in->Channel_Open Influx Channel_Inactive Inactive State Channel_Open->Channel_Inactive Na_out Na+ Blocked_Signal Signal Blocked Action_Potential Action Potential Propagation Anesthetic_Ext Anesthetic (Unionized) Anesthetic_Int Anesthetic (Ionized) Anesthetic_Ext->Anesthetic_Int Diffusion Anesthetic_Int->Channel_Inactive Blockade

Mechanism of local anesthetic action on sodium channels.
Experimental Protocol: Rabbit Corneal Anesthesia Model

This protocol outlines a standard method for evaluating the surface anesthetic activity of substituted ethyl aminobenzoates.[2][3]

  • Animal Model: Healthy adult albino rabbits (2-3 kg) are used.

  • Test Substance Preparation: The substituted ethyl aminobenzoate is dissolved in a suitable vehicle (e.g., sterile saline with a minimal amount of a non-irritating co-solvent if necessary) to the desired concentration (e.g., 0.5% or 1%). The pH of the solution should be adjusted to be non-irritating to the cornea.

  • Procedure: a. One drop of the test solution is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control and receives a drop of the vehicle. b. The corneal reflex is tested every 5 minutes by gently touching the center of the cornea with a fine, sterile horse hair or a cotton wisp. A positive response is a blink reflex. c. The onset of anesthesia is recorded as the time when the corneal reflex is completely abolished. d. The duration of anesthesia is the time from the onset until the corneal reflex returns to normal.

  • Data Analysis: The mean onset and duration of anesthesia are calculated for each test compound and compared with a standard local anesthetic like lignocaine.

Antimicrobial Activity

Derivatives of p-aminobenzoic acid (PABA), the parent structure of many substituted ethyl aminobenzoates, have demonstrated a broad spectrum of antimicrobial activities. The mechanism often involves the inhibition of essential metabolic pathways in microorganisms, such as folate synthesis.

Comparative Performance of Substituted Ethyl Aminobenzoates and Related Compounds as Antimicrobial Agents

The following table presents the Minimum Inhibitory Concentration (MIC) values of various PABA derivatives against different microbial strains, indicating their antimicrobial potency.

CompoundSubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)Reference
9eCoumarylthiazole0.25>1280.5[4]
9fCoumarylthiazole1280.50.25[4]
9gCoumarylthiazole0.250.250.25[4]
10k5-phenylthiazole>1280.50.25[4]
10l5-phenylthiazole>1280.50.25[4]
Ciprofloxacin (Standard)--0.015-[4]
Fluconazole (Standard)---0.125[4]
Experimental Workflow: Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique to determine the MIC of a compound.

AntimicrobialWorkflow A Prepare serial dilutions of test compound in 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for microbial growth (turbidity) C->D F Growth observed? D->F E Determine the Minimum Inhibitory Concentration (MIC) G MIC is the lowest concentration with no visible growth E->G F->E No F->F

Workflow for determining MIC via broth microdilution.
Experimental Protocol: Broth Microdilution Assay

This protocol details the steps for determining the MIC of substituted ethyl aminobenzoates.[4]

  • Materials: 96-well microtiter plates, Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), microbial strains, test compounds, and standard antibiotics.

  • Procedure: a. A serial two-fold dilution of the test compound is prepared in the appropriate broth medium in a 96-well plate. b. Each well is inoculated with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL). c. Positive (microorganism and broth) and negative (broth only) controls are included. d. The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Recent studies have explored the potential of substituted ethyl aminobenzoates and related PABA derivatives as anticancer agents. These compounds can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of key signaling pathways.

Comparative Performance of Substituted Ethyl Aminobenzoates and Related Compounds as Anticancer Agents

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various PABA derivatives against different cancer cell lines, providing a measure of their cytotoxic potency.

CompoundSubstituentMCF-7 (IC50, µM)HepG2 (IC50, µM)A549 (IC50, µM)Reference
1j5-tert-butyl> 50033.3> 500[5]
1n3,5-dichloro29.529.529.5[5]
1o3-bromo-5-chloro25.025.025.0[5]
1p3,5-dibromo22.722.722.7[5]
1r5-nitrofurylidene15.015.015.0[5]
Cisplatin (Standard)--21.3-[5]
Tamoxifen (Standard)-19.6--[5]
Signaling Pathway: Intrinsic Apoptosis

Many anticancer agents exert their effects by inducing apoptosis. The intrinsic (mitochondrial) pathway is a common mechanism, initiated by cellular stress and culminating in the activation of caspases that execute cell death.

IntrinsicApoptosis cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm DNA_Damage DNA Damage Bax Bax/Bak (Pro-apoptotic) DNA_Damage->Bax ROS Oxidative Stress ROS->Bax Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c Releases Apaf1 Apaf-1 Apoptosome Apoptosome Procaspase9 Procaspase-9 Caspase9 Caspase-9 (Initiator) Procaspase3 Procaspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_cApaf1 Cytochrome_cApaf1 Cytochrome_cApaf1->Apoptosome ApoptosomeProcaspase9 ApoptosomeProcaspase9 ApoptosomeProcaspase9->Caspase9

Simplified intrinsic apoptosis signaling pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

  • Cell Culture: Cancer cell lines are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Procedure: a. Cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight. b. The cells are then treated with various concentrations of the substituted ethyl aminobenzoate derivatives for a specified period (e.g., 24, 48, or 72 hours). c. After the treatment period, the medium is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) is added to each well. d. The plates are incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells. e. The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Data Analysis: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

Substituted ethyl aminobenzoates represent a promising and versatile scaffold for the development of new therapeutic agents. Their well-established role as local anesthetics provides a strong foundation for further exploration, while emerging evidence highlights their potential as effective antimicrobial and anticancer compounds. The comparative data and detailed experimental protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. By systematically exploring the structure-activity relationships of this class of compounds, researchers can unlock new therapeutic opportunities for a range of diseases.

References

Safety Operating Guide

Proper Disposal of Ethyl 4-amino-3-ethoxybenzoate: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Ethyl 4-amino-3-ethoxybenzoate (CAS No. 342044-64-8).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed.[1] Always wear suitable personal protective equipment (PPE), including gloves, and eye/face protection.[1] Work in a well-ventilated area and avoid breathing fumes or dust.[1] In case of a spill, it should be vacuumed, swept up, or absorbed with an inert material and placed into a suitable, labeled disposal container.[1]

Quantitative Hazard Data

For quick reference, the key hazard information for this compound is summarized below.

Hazard ClassificationGHS CodeSignal WordHazard Statement
Acute Toxicity (Oral)Category 4WarningH302: Harmful if swallowed

Data sourced from AK Scientific, Inc. Safety Data Sheet.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to "Dispose of contents/container to an approved waste disposal plant."[1] This should be carried out in accordance with all local, state, and federal regulations. The following steps provide a detailed operational plan for this process.

  • Waste Identification and Segregation :

    • Designate a specific, sealed container for this compound waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling :

    • Clearly label the waste container with the full chemical name: "this compound" and its CAS number: "342044-64-8".

    • Include the appropriate hazard pictogram (GHS07 for acute toxicity).[2]

    • Indicate the start date of waste accumulation.

  • Storage of Waste :

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Arranging for Disposal :

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.

    • Provide them with the complete information from the waste label and the Safety Data Sheet.

  • Empty Container Disposal :

    • Handle uncleaned, empty containers in the same manner as the product itself.

    • Consult with your EHS office for specific procedures on the disposal of empty containers that have held this chemical.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE (Gloves, Eye Protection) A->B C Segregate into a Designated, Sealed Waste Container B->C D Label Container Correctly (Chemical Name, CAS #, Hazard Pictogram) C->D E Store in a Designated Hazardous Waste Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Arrange for Professional Disposal F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Ethyl 4-amino-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for Ethyl 4-amino-3-ethoxybenzoate, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical. The following information has been synthesized from its Safety Data Sheet (SDS) and general best practices for handling aromatic amines.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure to this compound. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2][4]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on a risk assessment.[3][5]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[5]

  • SDS Review: All personnel must review the Safety Data Sheet for this compound before commencing work.[2]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and unobstructed.[1][4]

Step 2: Donning PPE

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the designated handling area.[3]

Step 3: Chemical Handling

  • Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[1]

  • Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.[4]

  • Reactions: Conduct all chemical reactions involving this compound within a certified chemical fume hood.[1][3]

Step 4: Post-Handling Procedure

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][6]

  • PPE Removal: Remove PPE in the designated area to prevent cross-contamination.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated, properly labeled, and sealed hazardous waste container.[7][8]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[9]

  • Disposal Protocol: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[3][7]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[7]

  • Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.[6][7]

Diagrams and Workflows

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling Ethyl 4-amino-3-ethoxybenzoate fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end Proceed with Experiment outside_hood->end No respirator->end

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal risk_assessment Conduct Risk Assessment sds_review Review SDS risk_assessment->sds_review emergency_prep Verify Emergency Equipment sds_review->emergency_prep don_ppe Don Appropriate PPE emergency_prep->don_ppe weigh_dissolve Weigh and Dissolve in Fume Hood don_ppe->weigh_dissolve perform_reaction Perform Reaction in Fume Hood weigh_dissolve->perform_reaction decontaminate Decontaminate Work Area perform_reaction->decontaminate collect_waste Collect Waste in Labeled Container decontaminate->collect_waste dispose_waste Dispose via EHS collect_waste->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Operational and Disposal Workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。